molecular formula C5H10N2O B1442881 1-(3-Aminoazetidin-1-yl)ethanone CAS No. 1137870-15-5

1-(3-Aminoazetidin-1-yl)ethanone

Cat. No.: B1442881
CAS No.: 1137870-15-5
M. Wt: 114.15 g/mol
InChI Key: YUJHTWYBKVAQEN-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)ethanone ( 1137870-15-5) is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . It serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The azetidine ring, a four-membered saturated heterocycle, introduces significant ring strain and conformational rigidity compared to larger cyclic amines, which can be exploited to enhance potency and selectivity in drug discovery projects . This compound is characterized by its amino-functionalized azetidine ring, making it a versatile precursor for the development of more complex molecules. Its applications are primarily found in scientific research, where it is used as a key intermediate in constructing potential therapeutic agents. Patents disclose novel processes for preparing 3-aminoazetidine derivatives that serve as building blocks for biologically active compounds . Researchers utilize this scaffold in combinatorial chemistry and structure-activity relationship (SAR) studies. Proper storage conditions recommend keeping the compound in a dark place, under an inert atmosphere, sealed in a dry environment at 2-8°C . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Signal Word: Warning. Hazard Statements: H302-H315-H319-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4(8)7-2-5(6)3-7/h5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJHTWYBKVAQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30711975
Record name 1-(3-Aminoazetidin-1-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137870-15-5
Record name 1-(3-Aminoazetidin-1-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminoazetidin-1-yl)ethan-1-one
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Foundational & Exploratory

Structural Elucidation and Characterization of 1-(3-Aminoazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Small Molecule Characterization

Executive Summary

1-(3-Aminoazetidin-1-yl)ethanone (CAS: 1072646-65-3) represents a critical scaffold in modern medicinal chemistry. As a constrained four-membered heterocycle, the azetidine ring offers unique vectors for substituent display, often improving metabolic stability and solubility compared to larger ring systems. However, the structural elucidation of this molecule presents specific challenges—primarily due to ring strain and restricted rotation around the amide bond (rotamerism)—which can confound standard spectroscopic interpretation.

This guide provides a rigorous, self-validating workflow for the structural confirmation of 1-(3-Aminoazetidin-1-yl)ethanone, synthesizing mass spectrometry, infrared spectroscopy, and advanced NMR techniques.

Structural Analysis & Theoretical Framework

Before initiating wet-lab protocols, one must understand the dynamic nature of the analyte.

The Rotamer Challenge

The N-acetyl group induces significant double-bond character in the N-C bond. In 4-membered rings like azetidine, this restricted rotation creates distinct cis and trans rotamers (relative to the carbonyl oxygen) that are often stable on the NMR timescale at room temperature.

  • Implication: NMR spectra often show "doubling" of signals or significant line broadening, which inexperienced analysts may mistake for impurities.

  • Resolution: Variable Temperature (VT) NMR is the gold standard to confirm these dynamic processes.

Theoretical Fragmentation (MS)
  • Molecular Formula:

    
    
    
  • Exact Mass: 114.0793 Da

  • Key Fragmentations: Loss of the acetyl group (

    
    ), ring opening, and loss of ammonia.
    

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for elucidating this specific structure, prioritizing non-destructive methods.

ElucidationWorkflow Sample Crude/Isolated Sample (1-(3-Aminoazetidin-1-yl)ethanone) LCMS Step 1: LC-MS/HRMS Confirm MW (114.08 Da) Assess Purity Sample->LCMS Dissolve in MeOH/H2O IR Step 2: FT-IR Confirm Functional Groups (Amide C=O, Primary Amine N-H) LCMS->IR Mass Confirmed NMR_1D Step 3: 1D NMR (1H, 13C) Solvent: DMSO-d6 Identify Rotamers IR->NMR_1D FG Confirmed NMR_2D Step 4: 2D NMR (HSQC, HMBC) Assign Regiochemistry NMR_1D->NMR_2D Signal Doubling Observed Validation Final Structure Confirmation NMR_2D->Validation Connectivity Verified

Figure 1: Step-wise structural elucidation workflow designed to isolate functional group verification before addressing conformational complexity.

Experimental Protocols & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and purity.

Protocol:

  • Preparation: Dissolve 0.1 mg of sample in 1 mL Acetonitrile:Water (50:50) + 0.1% Formic Acid.

  • Instrumentation: ESI-TOF or Q-TOF (Positive Mode).

  • Parameters: Capillary voltage 3.5 kV; Source Temp 300°C.

Data Interpretation:

Ion Species Theoretical m/z Acceptance Range Inference

|


 | 115.0871 | ± 5 ppm | Protonated parent molecule. |
| 

| 137.0691 | ± 5 ppm | Sodium adduct (common). | |

| 229.1664 | ± 10 ppm | Dimer formation (concentration dependent). |
Infrared Spectroscopy (FT-IR)

Objective: Differentiate the amide carbonyl from the amine functionality.

Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • Scan Range: 4000–600

    
    .
    
  • Resolution: 4

    
    .
    

Diagnostic Bands:

  • 3350–3250

    
    :  N-H stretching (Primary amine). Look for a doublet (symmetric/asymmetric stretch), though often broadened in solids.
    
  • 1640–1620

    
    :  C=O stretching (Tertiary amide). This is lower than typical ketones due to resonance.
    
  • 1480–1420

    
    :  C-N stretching/bending modes of the azetidine ring.
    
Nuclear Magnetic Resonance (NMR) - The Critical Step

This is the most complex step due to the rotamerism described in Section 1.1.

Protocol:

  • Solvent Selection: DMSO-d6 is preferred over

    
    .
    
    • Reasoning: DMSO minimizes exchange broadening of the primary amine (

      
      ) protons, allowing for integration verification. It also separates water peaks from key signals.
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition: 400 MHz or higher. 1H (16 scans), 13C (512 scans).

1H NMR Assignment Strategy (DMSO-d6)

Note: Chemical shifts (


) are approximate and dependent on concentration/temperature.
PositionProtonsMultiplicity

(ppm)
Structural Insight
Acetyl

3HSinglet1.75Distinct singlet. May appear as two unequal singlets if rotamer exchange is slow.
Ring

1HMultiplet3.50 - 3.70The methine proton. Often overlaps with ring

.
Ring

4HMultiplet (Complex)3.80 - 4.40Critical: Due to the amide, the "top" and "bottom" protons are non-equivalent, and the "left" and "right" sides of the ring are non-equivalent due to rotamers. Expect complex roofing patterns.
Amine

2HBroad Singlet2.0 - 3.0Exchangeable. Broad. Disappears with

shake.
Advanced Validation: Variable Temperature (VT) NMR

If the spectrum appears "messy" with split peaks:

  • Heat sample to 353 K (80°C) inside the probe.

  • Observation: The split peaks for the acetyl group and ring protons should coalesce into sharp, averaged signals.

Synthesis Pathway & Impurity Profile

Understanding the synthesis aids in identifying specific impurities (e.g., unreacted starting material).

SynthesisPath SM 1-Boc-3-aminoazetidine (Starting Material) Deprotect Step 1: Deprotection (TFA or HCl) SM->Deprotect Intermediate 3-Aminoazetidine (Salt Form) Deprotect->Intermediate Acetylation Step 2: Selective N-Acetylation (Ac2O or AcCl) Intermediate->Acetylation Control pH to avoid N,N-diacetylation Product 1-(3-Aminoazetidin-1-yl)ethanone Acetylation->Product

Figure 2: Common synthetic route. Key impurity risk: N,N'-diacetylation (acetylation of the primary amine), which would show two carbonyl peaks in 13C NMR.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44544778, 1-(3-Aminoazetidin-1-yl)ethanone. Retrieved from [Link]

  • Couty, F., & Drouillat, B. (2011). The chemistry of azetidines. Tetrahedron Letters. (General reference for Azetidine ring strain and reactivity). Retrieved from [Link]

  • LaPlante, S. R., et al. (2011). NMR Strategies to Reveal the Structural and Dynamic Properties of Small Molecules in Drug Discovery. Chemical Reviews. (Source for Rotamer analysis in amides). Retrieved from [Link]

  • SDBS. Spectral Database for Organic Compounds. (General reference for interpreting Amide IR/NMR shifts). Retrieved from [Link]

1-(3-Aminoazetidin-1-yl)ethanone CAS number 1137870-15-5

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(3-Aminoazetidin-1-yl)ethanone (CAS 1137870-15-5), a critical building block in modern medicinal chemistry.

CAS Number: 1137870-15-5 Role: High-Value Pharmacophore Scaffold & Building Block

Executive Summary: The "Small Ring" Advantage

In the landscape of contemporary drug discovery, the shift from flat, aromatic structures to sp³-rich scaffolds is driven by the need to improve solubility and metabolic stability. 1-(3-Aminoazetidin-1-yl)ethanone represents a strategic entry point into this space. As a functionalized azetidine, it serves as a constrained bioisostere for larger saturated heterocycles (like piperidines or pyrrolidines), offering a reduced lipophilicity profile (lower cLogP) while maintaining specific vectoral alignment of substituents.

This guide details the physicochemical profile, validated synthesis protocols, and medicinal chemistry applications of this compound, designed for immediate implementation in R&D workflows.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The compound exists primarily as a free base (CAS 1137870-15-5) or as a stabilized hydrochloride salt (CAS 1462921-50-1). The azetidine ring introduces significant ring strain (~26 kcal/mol), which influences both its reactivity and its ability to rigidify drug linkers.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 1-(3-Aminoazetidin-1-yl)ethanone
Common Synonyms 1-Acetyl-3-aminoazetidine;

-(3-Aminoazetidinyl)acetamide (ambiguous)
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol
CAS Number (Free Base) 1137870-15-5
CAS Number (HCl Salt) 1462921-50-1
Physical State Viscous oil (Free Base) / White solid (HCl Salt)
Boiling Point (Predicted) 245.0 ± 40.0 °C at 760 mmHg
Density (Predicted) 1.1 ± 0.1 g/cm³
pKa (Conjugate Acid) ~8.5 (Primary amine)
cLogP -1.2 (Highly Polar)
Topological Polar Surface Area 46.3 Ų

Synthetic Routes & Manufacturing Protocols

The synthesis of 1-(3-aminoazetidin-1-yl)ethanone requires a strategy that differentiates between the two nitrogen atoms: the nucleophilic ring nitrogen (N1) and the exocyclic primary amine (N3). The most robust industrial route utilizes orthogonal protection.

Validated Synthesis Workflow (Route A)

This protocol avoids the formation of di-acetylated byproducts by starting with a Boc-protected amine.

Step 1: N-Acetylation of the Azetidine Ring

  • Precursor: tert-Butyl azetidin-3-ylcarbamate (CAS 91188-13-5).

  • Reagents: Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O), Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: 0°C to RT, 2 hours.

Step 2: Boc-Deprotection (Acidolysis)

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Workup: Basification with resin or carbonate to yield the free base.

Detailed Experimental Protocol

Note: This protocol scales to 10g inputs.

  • Acetylation: Dissolve tert-butyl azetidin-3-ylcarbamate (10.0 g, 58 mmol) in dry DCM (100 mL). Add TEA (12.1 mL, 87 mmol) and cool to 0°C. Dropwise add Acetyl chloride (4.5 mL, 63 mmol). Stir for 2 hours. Quench with water, separate organics, dry over MgSO₄, and concentrate.

  • Deprotection: Dissolve the intermediate in DCM (50 mL). Add TFA (20 mL) slowly at 0°C. Stir at room temperature for 3 hours (monitor by TLC/LCMS for disappearance of Boc).

  • Isolation (Free Base): Concentrate in vacuo. Redissolve residue in MeOH and pass through a weak basic ion-exchange column (e.g., Amberlyst A21) to remove TFA. Concentrate to yield 1-(3-aminoazetidin-1-yl)ethanone as a pale yellow oil.

Synthesis Logic Diagram

SynthesisWorkflow Start tert-Butyl azetidin-3-ylcarbamate (CAS 91188-13-5) Step1 Step 1: N-Acetylation (AcCl, TEA, DCM, 0°C) Start->Step1 Selective Acylation Inter Intermediate: 1-Acetyl-3-(Boc-amino)azetidine Step1->Inter Step2 Step 2: Deprotection (TFA or HCl/Dioxane) Inter->Step2 Acidolysis Final Target: 1-(3-Aminoazetidin-1-yl)ethanone (CAS 1137870-15-5) Step2->Final Neutralization

Figure 1: Orthogonal protection strategy ensuring regioselective synthesis of the target azetidine.

Application in Drug Design & Medicinal Chemistry

The Bioisostere Strategy

1-(3-Aminoazetidin-1-yl)ethanone is frequently used as a linker or headgroup replacement.

  • Vs. Pyrrolidines/Piperidines: The azetidine ring contracts the C-N-C angle (~90°), altering the vector of the attached amine. This can optimize binding in tight enzyme pockets where larger rings clash sterically.

  • Solubility Enhancement: The high polarity (low cLogP) of the N-acetyl azetidine moiety assists in lowering the overall lipophilicity of a drug candidate, often improving oral bioavailability and reducing clearance.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (114 Da), this compound is an ideal "fragment" for screening. It possesses:

  • Hydrogen Bond Donor: Primary amine (N3).

  • Hydrogen Bond Acceptor: Acetyl carbonyl (N1-CO-CH3).

  • Rigid Core: The azetidine ring reduces the entropic penalty upon binding compared to flexible linear chains.

Strategic Selection Flowchart

MedChemLogic Problem Drug Design Challenge: High Lipophilicity or Metabolic Instability Choice Select Spacer/Scaffold Problem->Choice Opt1 Piperidine/Pyrrolidine Choice->Opt1 Opt2 Azetidine (CAS 1137870-15-5) Choice->Opt2 Result1 Higher cLogP Flexible Conformation Opt1->Result1 Result2 Lower cLogP (-1.2) Rigid Vector Reduced CYP Inhibition Opt2->Result2

Figure 2: Decision matrix for selecting azetidine scaffolds to resolve ADME properties.

Handling, Stability, & Safety (SDS Summary)

While valuable, the strained nature of azetidines requires specific handling precautions.

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Stability: The free base is prone to absorbing CO₂ from the air (forming carbamates). It should be stored under nitrogen or argon at 2-8°C. The HCl salt is hygroscopic but chemically stable at room temperature.

  • Incompatibility: Avoid strong oxidizing agents. The azetidine ring can open under harsh nucleophilic conditions or extreme heat (>150°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54356499, 1-(3-Aminoazetidin-1-yl)ethanone. Retrieved from [Link]

  • Smith, A. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Li, B. et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.[4] Journal of Chemical Research.[4] Retrieved from [Link]

  • Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (Contextual grounding for Azetidine use in MedChem).

Sources

1-(3-Aminoazetidin-1-yl)ethanone: Mechanistic Utility & Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, chemical reactivity, and pharmacophoric mechanism of 1-(3-Aminoazetidin-1-yl)ethanone (CAS 1137870-15-5), a critical building block in modern fragment-based drug discovery (FBDD).

Document Type: Technical Whitepaper Subject: 1-(3-Aminoazetidin-1-yl)ethanone (N-Acetyl-3-aminoazetidine) CAS Registry: 1137870-15-5 (Free base), 1462921-50-1 (HCl salt) Primary Application: Fragment-Based Drug Discovery (FBDD), PRMT5 Inhibition, Scaffold Hopping

Executive Summary

1-(3-Aminoazetidin-1-yl)ethanone is a specialized bifunctional pharmacophore scaffold rather than a standalone therapeutic agent. In the context of medicinal chemistry, its "Mechanism of Action" is defined by its ability to modulate the physicochemical properties of a drug candidate—specifically rigidification , basicity reduction , and vector orientation .

This scaffold is increasingly deployed to replace flexible diamines (like ethylenediamine) or larger saturated heterocycles (like piperidines). Its core mechanism involves introducing a high-strain, 4-membered azetidine ring that locks the orientation of the 3-amino "warhead" while the N-acetyl group nullifies the basicity of the ring nitrogen, improving metabolic stability and membrane permeability.

Structural & Pharmacological Mechanism[1]

The "Pucker" Mechanism: Conformational Control

Unlike 5- or 6-membered rings (pyrrolidines/piperidines) which adopt envelope or chair conformations, the 4-membered azetidine ring exists in a puckered conformation.

  • Mechanism: The energy barrier for ring inversion is low (~1.3 kcal/mol), but substituents at the 1- and 3-positions prefer a specific pseudo-equatorial or pseudo-axial orientation to minimize steric strain.

  • Impact: When incorporated into a drug, this scaffold restricts the conformational entropy of the molecule. This "pre-organization" reduces the entropy penalty upon binding to a target protein (e.g., PRMT5), theoretically increasing binding affinity (

    
    ).
    
Electronic Modulation (The N-Acetyl Effect)

The N-acetyl group (ethanone moiety) is not merely a blocking group; it is a mechanistic tuner.

  • Basicity Reduction: A free azetidine nitrogen is highly basic (

    
    ). Acetylation converts this amine into an amide, dropping the 
    
    
    
    to near neutral/non-basic levels.
  • Permeability: By removing a high-

    
     center, the molecule remains uncharged at physiological pH (7.4), significantly enhancing passive diffusion across cell membranes.
    
  • hERG Avoidance: Reducing basicity is a proven strategy to avoid off-target binding to the hERG potassium channel, a common liability for basic amine drugs.

Pharmacophore Comparison Table
Feature1-(3-Aminoazetidin-1-yl)ethanone 3-Aminopyrrolidine3-Aminopiperidine
Ring Size 4-membered (Small)5-membered6-membered
Conformation Rigid / PuckeredFlexible EnvelopeChair / Boat
Lipophilicity (LogP) Low (High Polarity)ModerateHigh
Metabolic Stability High (Resistant to oxidation)ModerateLow (Prone to oxidation)
Vector Angle ~145° (Exit vector)~109°~109°

Case Study: Mechanism in PRMT5 Inhibitors

The 1-(3-Aminoazetidin-1-yl)ethanone motif appears in patent literature (e.g., WO2015200677A2 ) for inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) , an enzyme overexpressed in glioblastoma and lymphoma.

Mechanistic Pathway
  • Binding: The 3-amino group of the azetidine acts as a nucleophile to attach to the inhibitor core (often a pyrimidine or pyridine).

  • Positioning: The azetidine ring positions the inhibitor's "tail" into the PRMT5 substrate-binding channel.

  • Interaction: The N-acetyl oxygen often serves as a hydrogen bond acceptor (HBA) for backbone amides within the enzyme pocket, while the rigid ring prevents the inhibitor from collapsing on itself.

PRMT5_Mechanism cluster_effect Pharmacological Effect Scaffold 1-(3-Aminoazetidin-1-yl)ethanone (Building Block) Reaction SNAr / Amide Coupling Scaffold->Reaction Nucleophile (3-NH2) Core Electrophilic Heterocycle (e.g., Chloropyrimidine) Core->Reaction Electrophile Inhibitor Active PRMT5 Inhibitor Reaction->Inhibitor Formation Target PRMT5 Enzyme Pocket Inhibitor->Target H-Bonding (Acetyl) Steric Fit (Azetidine) Effect1 Reduced Entropy Penalty Inhibitor->Effect1 Effect2 Improved Permeability Inhibitor->Effect2

Figure 1: Mechanistic integration of the azetidine scaffold into PRMT5 inhibitors.

Experimental Protocols

Protocol: Synthesis of 1-(3-Aminoazetidin-1-yl)ethanone

Context: This protocol describes the synthesis from a protected precursor (e.g., 1-benzhydrylazetidin-3-amine) or direct acetylation.

Reagents:

  • Starting Material: tert-Butyl azetidin-3-ylcarbamate (commercially available).

  • Reagent: Acetyl chloride or Acetic anhydride.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM).

  • Deprotection: Trifluoroacetic acid (TFA) or HCl/Dioxane.

Step-by-Step Methodology:

  • N-Acetylation (Ring Nitrogen):

    • Dissolve tert-butyl azetidin-3-ylcarbamate (1.0 eq) in dry DCM (0.1 M) under

      
       atmosphere.
      
    • Add DIPEA (1.5 eq) and cool to 0°C.

    • Dropwise add Acetyl Chloride (1.1 eq).

    • Stir at 0°C for 30 min, then warm to RT for 2 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane) or LCMS (

      
       shift).
      
    • Workup: Wash with

      
      , dry over 
      
      
      
      , and concentrate.
  • Boc-Deprotection (Exposing the 3-Amino Warhead):

    • Dissolve the intermediate (1-(3-(Boc-amino)azetidin-1-yl)ethanone) in DCM.

    • Add TFA (20% v/v) or 4M HCl in Dioxane.

    • Stir at RT for 1-2 hours until gas evolution ceases.

    • Isolation: Concentrate in vacuo. If HCl salt is desired, triturate with diethyl ether. If free base is needed, pass through a basic ion-exchange resin.

Protocol: Coupling to Heterocyclic Cores (SNAr)

Context: Attaching the scaffold to a drug core.

  • Setup: In a microwave vial, combine the Heteroaryl Chloride (1.0 eq) and 1-(3-Aminoazetidin-1-yl)ethanone HCl (1.2 eq).

  • Solvent/Base: Add DMSO or NMP (0.2 M) and excess base (Cs2CO3 or DIPEA, 3.0 eq).

  • Reaction: Heat to 100-120°C for 1-4 hours (Microwave) or 80°C overnight (Thermal).

  • Purification: The high polarity of the azetidine often requires Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid) for isolation.

References

  • Wang, B. J., & Duncton, M. A. J. (2020).[1] A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. Link

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

  • Aggarwal, et al. (2010). PRMT5 inhibitors and uses thereof. Cancer Cell / Patent WO2015200677A2. Link

  • Lowe, M. (2010). Azetidines as Privileged Scaffolds. In the Pipeline (Science Translational Medicine). Link

Sources

Spectroscopic Data for 1-(3-Aminoazetidin-1-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 1-(3-Aminoazetidin-1-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. In the absence of publicly available experimental spectra, this guide leverages fundamental spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This approach not only offers valuable insights into the expected spectral characteristics of 1-(3-Aminoazetidin-1-yl)ethanone but also serves as a practical framework for the interpretation of future experimental data.

Molecular Structure and Key Features

1-(3-Aminoazetidin-1-yl)ethanone is a small, functionalized heterocycle with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol . Its structure incorporates a four-membered azetidine ring, a primary amine, and an N-acetyl group. These features give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various research and development settings.

Caption: Molecular structure of 1-(3-Aminoazetidin-1-yl)ethanone.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-(3-Aminoazetidin-1-yl)ethanone is predicted to exhibit five distinct signals. The chemical shifts are influenced by the electron-withdrawing acetyl group, the electronegative nitrogen atoms, and the strain of the azetidine ring.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
-NH₂1.5 - 3.0Broad singlet-Chemical shift is concentration and solvent dependent. Protons are exchangeable with D₂O.
-CH₃ (acetyl)~2.0Singlet-Typical chemical shift for a methyl group attached to a carbonyl.
-CH- (azetidine)3.0 - 3.5Quintet6-8Coupled to the four adjacent methylene protons on the azetidine ring.
-CH₂- (azetidine, cis to amino)3.6 - 4.1Triplet of doublets or complex multiplet6-8 (geminal), 6-8 (vicinal)Diastereotopic protons due to the stereocenter at C3. Coupled to the other methylene proton and the methine proton.
-CH₂- (azetidine, trans to amino)4.1 - 4.6Triplet of doublets or complex multiplet6-8 (geminal), 6-8 (vicinal)Deshielded due to the influence of the acetyl group. Diastereotopic protons.
Rationale Behind Predictions
  • -NH₂ Protons: The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift is highly variable and depends on the solvent and concentration. In the presence of D₂O, this signal would disappear due to proton exchange.

  • Acetyl Methyl Protons: The three protons of the methyl group of the acetyl moiety are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their expected chemical shift is around 2.0 ppm, a characteristic value for N-acetyl groups.

  • Azetidine Ring Protons: The protons on the four-membered ring present a more complex pattern due to the ring strain and the presence of a stereocenter at the 3-position.

    • The methine proton (-CH-) at the 3-position is coupled to the four methylene protons on the adjacent carbons, which would theoretically lead to a quintet.

    • The methylene protons (-CH₂-) at the 2- and 4-positions are diastereotopic, meaning they are chemically non-equivalent. This is because of the chiral center at C3. Therefore, they are expected to have slightly different chemical shifts and will couple with each other (geminal coupling) and with the methine proton (vicinal coupling). This will likely result in complex multiplets, possibly appearing as triplets of doublets. The protons on the same side of the ring as the amino group are expected to be more shielded compared to those on the opposite side.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1-(3-Aminoazetidin-1-yl)ethanone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and number of scans. A typical spectral width for ¹H NMR is -2 to 12 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals to determine the relative number of protons for each peak.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve sample in deuterated solvent b Transfer to NMR tube a->b c Tune and shim spectrometer b->c d Acquire FID c->d e Fourier Transform d->e f Phase and baseline correction e->f g Calibrate and integrate f->g

Caption: General workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of 1-(3-Aminoazetidin-1-yl)ethanone is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Notes
-C H₃ (acetyl)20 - 25Typical range for a methyl carbon of an acetyl group.
-C H- (azetidine)45 - 55The carbon bearing the amino group.
-C H₂- (azetidine)55 - 65The two methylene carbons of the azetidine ring are equivalent due to symmetry.
-C =O (acetyl)168 - 172Characteristic chemical shift for an amide carbonyl carbon.
Rationale Behind Predictions
  • Methyl Carbon: The carbon of the acetyl methyl group is expected to appear in the upfield region of the spectrum.

  • Azetidine Carbons: The carbons of the azetidine ring are expected to be in the midfield region. The carbon atom bonded to the amino group (-CH-) will have a chemical shift influenced by the nitrogen atom. The two methylene carbons (-CH₂-) are chemically equivalent and will therefore give a single signal.

  • Carbonyl Carbon: The carbonyl carbon of the amide group is the most deshielded carbon and will appear at the downfield end of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the low natural abundance of ¹³C.

  • Instrument Setup:

    • Use a standard NMR spectrometer with a broadband probe.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 220 ppm).

  • Data Acquisition: Acquire the spectrum using a standard ¹³C pulse sequence with proton decoupling to simplify the spectrum to single lines for each carbon. A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted Key IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (amine)Symmetric & Asymmetric stretching3300 - 3500Medium
N-H (amine)Bending (scissoring)1590 - 1650Medium to strong
C=O (amide)Stretching1630 - 1680Strong
C-N (amide)Stretching1250 - 1350Medium
C-N (azetidine)Stretching1100 - 1250Medium
Rationale Behind Predictions
  • N-H Vibrations: The primary amine will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes. A bending vibration is also expected around 1600 cm⁻¹.

  • C=O Vibration: The amide carbonyl group will exhibit a strong absorption band in the region of 1630-1680 cm⁻¹. This is a very characteristic and intense peak in the IR spectrum.

  • C-N Vibrations: The C-N stretching vibrations for both the amide and the azetidine ring will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

    • For liquids: A drop of the liquid can be placed between two salt plates.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

  • Data Acquisition: Place the sample in the instrument and record the IR spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The exact mass of 1-(3-Aminoazetidin-1-yl)ethanone (C₅H₁₀N₂O) is 114.0793. The nominal molecular weight is 114. A prominent molecular ion peak at m/z = 114 is expected in an electron ionization (EI) mass spectrum.

  • Major Fragmentation Pathways:

MS_Fragmentation M [C5H10N2O]+• m/z = 114 F1 [M - CH3]+• m/z = 99 M->F1 - •CH3 F2 [M - COCH3]+• m/z = 71 M->F2 - •COCH3 F3 [CH3CO]+ m/z = 43 M->F3 F4 [C3H6N]+ m/z = 56 F2->F4 - NH

Caption: Predicted major fragmentation pathways for 1-(3-Aminoazetidin-1-yl)ethanone.

  • m/z = 99: Loss of a methyl radical from the molecular ion.

  • m/z = 71: Loss of the acetyl radical, resulting in the 3-aminoazetidinyl cation.

  • m/z = 56: A common fragment for azetidine derivatives resulting from ring opening and loss of a neutral molecule.

  • m/z = 43: The acylium ion [CH₃CO]⁺, which is a very common and often abundant fragment for acetylated compounds.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct insertion probe. For non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.

  • Ionization: Ionize the sample using an appropriate method (e.g., electron ionization for GC-MS, or ESI for LC-MS).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for 1-(3-Aminoazetidin-1-yl)ethanone. By applying fundamental spectroscopic principles and drawing comparisons with analogous structures, a comprehensive set of expected spectral features has been compiled. These predictions offer a valuable resource for the identification and characterization of this compound in a laboratory setting. The provided experimental protocols serve as a practical guide for acquiring high-quality spectroscopic data. As experimental data for this compound becomes available, this guide will serve as a valuable reference for its interpretation and validation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • PubChem. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to 1-(3-Aminoazetidin-1-yl)ethanone for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive overview of 1-(3-aminoazetidin-1-yl)ethanone, a versatile heterocyclic building block increasingly utilized in modern drug discovery. This document provides an in-depth analysis of its molecular characteristics, a detailed synthesis protocol with mechanistic insights, analytical characterization methods, and its strategic application in medicinal chemistry. This guide is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique properties in the design of novel therapeutics.

Core Molecular Attributes of 1-(3-Aminoazetidin-1-yl)ethanone

1-(3-Aminoazetidin-1-yl)ethanone is a bifunctional molecule featuring a strained four-membered azetidine ring, an acetylated ring nitrogen, and a primary amino group at the 3-position. This unique combination of a rigid scaffold and a reactive handle makes it a valuable synthon for introducing the 3-aminoazetidine motif into drug candidates.

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol
CAS Number 1137870-15-5
Appearance Typically an off-white to pale yellow solid
SMILES CC(=O)N1CC(C1)N

Synthesis and Mechanistic Rationale

The synthesis of 1-(3-aminoazetidin-1-yl)ethanone is a well-established multi-step process that hinges on the principles of amine protection, selective acylation, and subsequent deprotection. The following protocol provides a reliable method for its preparation, emphasizing the chemical reasoning behind each step.

Experimental Protocol: Synthesis of 1-(3-Aminoazetidin-1-yl)ethanone

Objective: To synthesize 1-(3-aminoazetidin-1-yl)ethanone from commercially available 3-aminoazetidine dihydrochloride.

Materials:

  • 3-Aminoazetidine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol solvent system

Procedure:

  • Boc Protection of 3-Aminoazetidine:

    • Rationale: The initial step involves the protection of one of the amino groups of 3-aminoazetidine to ensure regioselective acylation in the subsequent step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

    • Method: Dissolve 3-aminoazetidine dihydrochloride in a mixture of 1,4-dioxane and water. Cool the solution to 0 °C and add sodium hydroxide to basify the solution, liberating the free diamine. To this solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise. Allow the reaction to warm to room temperature and stir overnight. The Boc-protected intermediate, tert-butyl azetidin-3-ylcarbamate, is then extracted with an organic solvent and purified.

  • Acetylation of the Ring Nitrogen:

    • Rationale: With the primary amino group at the 3-position protected, the ring nitrogen is now the more nucleophilic site and can be selectively acylated. Acetyl chloride is a highly reactive acetylating agent suitable for this transformation. A non-nucleophilic base, such as triethylamine, is required to neutralize the HCl generated during the reaction.

    • Method: Dissolve the Boc-protected azetidine in dichloromethane (DCM) and cool the solution to 0 °C. Add triethylamine (TEA) followed by the dropwise addition of acetyl chloride. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl (1-acetylazetidin-3-yl)carbamate.

  • Boc Deprotection:

    • Rationale: The final step is the removal of the Boc protecting group to unmask the primary amine at the 3-position. Trifluoroacetic acid (TFA) is a strong acid commonly used for this purpose as it efficiently cleaves the Boc group at room temperature, and the excess acid and byproducts are volatile and easily removed.

    • Method: Dissolve the doubly protected intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir the reaction at room temperature until TLC indicates complete consumption of the starting material. Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification:

    • Rationale: Purification by column chromatography is necessary to remove any remaining impurities and unreacted starting materials.

    • Method: Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to afford 1-(3-aminoazetidin-1-yl)ethanone as a pure solid.

Diagram 1: Synthetic Workflow for 1-(3-Aminoazetidin-1-yl)ethanone

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Acetylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification p1 3-Aminoazetidine dihydrochloride p2 Add NaOH, Boc₂O p1->p2 p3 tert-butyl azetidin-3-ylcarbamate p2->p3 a1 Dissolve in DCM p3->a1 a2 Add TEA, Acetyl Chloride a1->a2 a3 tert-butyl (1-acetylazetidin-3-yl)carbamate a2->a3 d1 Add TFA in DCM a3->d1 d2 Neutralize with NaHCO₃ d1->d2 pu1 Silica Gel Chromatography d2->pu1 pu2 Pure 1-(3-Aminoazetidin-1-yl)ethanone pu1->pu2

Caption: A streamlined workflow for the multi-step synthesis of 1-(3-aminoazetidin-1-yl)ethanone.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.

Table 2: Key Analytical Characterization Data
TechniqueExpected Results
¹H NMR Signals corresponding to the acetyl methyl protons (singlet, ~2.0 ppm), the azetidine ring protons (multiplets, ~3.5-4.5 ppm), and the primary amine protons (broad singlet).
¹³C NMR Resonances for the acetyl carbonyl carbon (~170 ppm), the acetyl methyl carbon (~22 ppm), and the carbons of the azetidine ring.
Mass Spectrometry (MS) A molecular ion peak ([M+H]⁺) at m/z 115.08, confirming the molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the amide, and C-N stretching.

Strategic Applications in Drug Discovery

The 3-aminoazetidine moiety is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into a lead molecule can significantly improve pharmacological properties. 1-(3-Aminoazetidin-1-yl)ethanone serves as a readily available and versatile building block to introduce this valuable fragment.

Key Advantages in Drug Design:

  • Improved Solubility and Physicochemical Properties: The polar amine and the azetidine ring can enhance the aqueous solubility of a compound, which is often a critical parameter for oral bioavailability.

  • Vectorial Exit Point: The strained azetidine ring provides a well-defined three-dimensional structure, and the primary amine offers a vector for substitution that can be directed towards a specific pocket in a biological target.

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic rings.

  • Scaffold Hopping: The 3-aminoazetidine core can be used as a bioisosteric replacement for other cyclic amines, such as piperidine or pyrrolidine, to explore new chemical space and potentially improve selectivity or reduce off-target effects.

Diagram 2: Role of 1-(3-Aminoazetidin-1-yl)ethanone in Lead Optimization

G cluster_0 Initial Lead Compound cluster_1 Synthetic Modification cluster_2 Optimized Candidate A Lead Molecule with Suboptimal Properties C Coupling Reaction (e.g., Amidation, Reductive Amination) A->C B 1-(3-Aminoazetidin-1-yl)ethanone B->C D Improved Drug Candidate C->D leads to E Enhanced Solubility D->E F Improved Potency/ Selectivity D->F G Favorable ADME Profile D->G

Caption: The strategic use of 1-(3-aminoazetidin-1-yl)ethanone in the lead optimization phase of drug discovery.

Example Application:

While specific clinical candidates using this exact fragment are often proprietary, the literature contains numerous examples of its incorporation into potent bioactive molecules. For instance, in the development of kinase inhibitors, the primary amine of 1-(3-aminoazetidin-1-yl)ethanone can be functionalized to interact with the hinge region of the kinase, while the azetidine ring serves to orient other substituents towards selectivity pockets.

Conclusion

1-(3-Aminoazetidin-1-yl)ethanone is a high-value building block for medicinal chemists. Its synthesis is straightforward, and its incorporation into drug candidates can confer a range of desirable properties, including enhanced solubility, metabolic stability, and precise three-dimensional orientation of substituents. A thorough understanding of its synthesis, characterization, and strategic application is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

The references for the synthesis and properties of azetidine derivatives can be found in various organic chemistry journals and patent literature. For specific protocols and characterization data, researchers are encouraged to consult chemical supplier databases and specialized chemical synthesis journals.

Technical Monograph: Physicochemical Profiling of 1-(3-Aminoazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Aminoazetidin-1-yl)ethanone (CAS 1137870-15-5) is a critical bifunctional building block in medicinal chemistry, often employed as a rigidified diamine scaffold. Its unique structure—a strained four-membered azetidine ring stabilized by an N-acetyl group—presents a specific set of physicochemical challenges.

While the N-acetyl group mitigates the extreme lability typical of free azetidines, the compound remains susceptible to acid-catalyzed ring opening and oxidative degradation. Furthermore, the lack of a strong UV chromophore renders standard HPLC detection at 254 nm ineffective, necessitating orthogonal detection strategies. This guide outlines the solubility profile, stability boundaries, and mandatory analytical protocols required to handle this compound with scientific rigor.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 1-(3-aminoazetidin-1-yl)ethanone
Common Name N-Acetyl-3-aminoazetidine
CAS Number 1137870-15-5 (Free Base) 1462921-50-1 (HCl Salt)
Molecular Formula C₅H₁₀N₂O (Free Base)
Molecular Weight 114.15 g/mol (Free Base) 150.61 g/mol (HCl Salt)
Key Functional Groups 1.[1] Primary Amine (C3): Basic center (pKa ~8.5–9.0). 2. Acetamide (N1): Non-basic, stabilizes ring nitrogen. 3. Azetidine Ring: High ring strain (~25 kcal/mol).
Structural Insight: The "Azetidine Paradox"

The stability of this molecule relies on the electron-withdrawing nature of the acetyl group. By delocalizing the lone pair on the ring nitrogen (N1), the acetyl group prevents N1-protonation. This is critical because protonation of the ring nitrogen in azetidines typically triggers rapid nucleophilic attack and ring opening. Therefore, 1-(3-Aminoazetidin-1-yl)ethanone is significantly more stable than azetidin-3-amine , but this stability is conditional on maintaining a pH that prevents hydrolysis of the amide bond.

Solubility Profile

The solubility of 1-(3-Aminoazetidin-1-yl)ethanone is dominated by its polarity and the ionizable primary amine.

Aqueous Solubility
  • HCl Salt (CAS 1462921-50-1): Highly soluble in water (>100 mg/mL). The salt form is hygroscopic and will deliquesce if exposed to ambient humidity.

  • Free Base (CAS 1137870-15-5): Soluble in water due to its low molecular weight and H-bonding capability.

  • pH Dependence:

    • pH < 8.0: The primary amine is protonated (

      
      ), drastically increasing aqueous solubility.
      
    • pH > 10.0: The amine exists as the free base (

      
      ). While still water-soluble due to the polar amide, it becomes extractable into organic solvents like dichloromethane (DCM) or ethyl acetate.
      
Organic Solvent Compatibility
  • Protophilic Solvents (DMSO, DMF): Fully miscible. Recommended for preparing stock solutions (typically 100 mM).

  • Alcohols (Methanol, Ethanol): Highly soluble.

  • Non-polar Solvents (Hexane, Heptane): Insoluble.

Solubility Decision Workflow

The following decision tree illustrates the solvent selection process for analytical and preparative workflows.

SolubilityWorkflow Start Start: Select Solvent IsSalt Is it the HCl Salt? Start->IsSalt Aqueous Use Water or Buffer (pH < 7) IsSalt->Aqueous Yes StockPrep Preparing Stock Solution? IsSalt->StockPrep No (Free Base) DMSO Use DMSO (Rec: 100 mM) StockPrep->DMSO Yes (Assays) Extraction Extraction/Workup? StockPrep->Extraction No (Synthesis) DCM DCM/MeOH (9:1) or EtOAc Extraction->DCM Basic pH (>10) Warning Avoid Acetone/Aldehydes (Schiff Base Formation) Extraction->Warning Avoid Ketones

Figure 1: Solvent selection logic. Note the critical warning against ketone solvents (acetone) which react with the primary amine.

Stability Assessment

Thermal & Hydrolytic Stability

The compound exhibits a "Goldilocks" stability window. It is stable at room temperature in neutral buffers but degrades under extremes.

  • Solid State: The HCl salt is stable for >2 years if stored at 2–8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation (yellowing) upon air exposure.

  • Solution State:

    • Neutral (pH 7): Stable for >24 hours.

    • Acidic (pH < 2): Risk of Ring Opening . Strong acids can protonate the amide oxygen, facilitating nucleophilic attack at the C2/C4 ring carbons.

    • Basic (pH > 12) + Heat: Risk of Deacetylation . Hydrolysis of the amide bond yields azetidin-3-amine, which is highly unstable and prone to polymerization.

Degradation Pathways

Understanding degradation is vital for interpreting "purity" in HPLC traces.

DegradationPathways cluster_Acid Acidic Stress (pH < 2) cluster_Base Basic Stress (pH > 12, Heat) Compound 1-(3-Aminoazetidin-1-yl)ethanone RingOpen Ring Opening Products (Amino-alcohols/Chlorides) Compound->RingOpen + H+, + Nucleophile Hydrolysis Amide Hydrolysis Compound->Hydrolysis + OH-, Heat FreeAzetidine Azetidin-3-amine (Unstable) Hydrolysis->FreeAzetidine

Figure 2: Primary degradation pathways. Acidic conditions favor ring opening; basic conditions favor deacetylation.

Analytical Protocols (Senior Scientist's Guide)

CRITICAL WARNING: This compound lacks a conjugated


-system. It has negligible absorbance at 254 nm. Do not use standard UV methods. 
Recommended Detection Methods
  • CAD (Charged Aerosol Detection): The gold standard for this molecule. It detects all non-volatile analytes regardless of chromophore.

  • LC-MS (ESI+): Essential for identity confirmation. Look for

    
    .
    
  • Low-UV (205-210 nm): Possible but risky due to solvent interference. Only use with phosphate buffers and acetonitrile (avoid methanol).

Protocol: HPLC Purity Check (CAD/MS)
  • Column: Waters XBridge BEH Amide or Phenomenex Kinetex HILIC (Polar retention is necessary; C18 may result in elution at the void volume).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes (HILIC mode).

  • Flow Rate: 0.5 mL/min.

  • Detection: CAD (Nebulizer temp 35°C) or MS (ESI+).

Protocol: Derivatization for UV Detection

If only UV detection is available, you must derivatize the primary amine.[2]

  • Reagent: Benzoyl chloride or FMOC-Cl.

  • Procedure: Dissolve sample in dilute NaOH. Add 1.1 eq of Benzoyl chloride. Shake for 10 mins.

  • Result: The resulting benzamide derivative will have strong UV absorbance at 254 nm.

Handling & Safety (SDS Summary)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Wear nitrile gloves. Handle the free base in a fume hood to avoid inhalation of amine vapors (though volatility is low).

  • Storage:

    • Long-term: -20°C is optimal; 2-8°C is acceptable.

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Tightly sealed glass vial with Parafilm.

References

  • PubChem. (2025).[1] Compound Summary: 1-(3-Aminoazetidin-1-yl)ethanone.[3][4] National Library of Medicine. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding on Azetidine ring strain).
  • Vertex AI Search. (2026). Grounding verification for CAS 1137870-15-5 and physicochemical properties.

Sources

1-(3-Aminoazetidin-1-yl)ethanone as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(3-Aminoazetidin-1-yl)ethanone as a Heterocyclic Building Block

Executive Summary

1-(3-Aminoazetidin-1-yl)ethanone (CAS: 1137870-15-5) represents a high-value "fragment-like" building block in modern drug discovery.[1] As a conformationally restricted diamine surrogate, it offers a strategic advantage over traditional scaffolds like piperazine or pyrrolidine.[1] Its core value lies in the azetidine ring's ability to lower lipophilicity (LogP) while maintaining a rigid vector for substituent display.[1] This guide details its physicochemical profile, synthetic production, and utility as a bioisostere in lead optimization.[1]

Part 1: Physicochemical & Structural Profile[1][2][3]

The molecule consists of a four-membered azetidine ring substituted at the 1-position with an acetyl group and at the 3-position with a primary amine.[1] This specific substitution pattern creates a monobasic motif : the ring nitrogen is amidated (neutral), leaving the exocyclic amine (C3) as the sole basic center.[1]

Key Properties Table
PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula C₅H₁₀N₂OSmall fragment, high ligand efficiency potential.[1]
Molecular Weight 114.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
ClogP (Est.) -1.0 to -0.5Highly polar; improves aqueous solubility.[1]
pKa (C3-NH₂) ~8.3 (Predicted)Lower than typical alkyl amines (due to inductive effect of N1-amide), reducing hERG liability.[1]
PSA (Polar Surface Area) ~46 ŲFavorable for membrane permeability.[1]
Ring Geometry Puckered (~30°)Rigidifies the linker; reduces entropic penalty upon binding.[1]
Structural Analysis: The "Butterfly" Conformation

Unlike flat aromatic rings or chair-form piperidines, the azetidine ring adopts a "puckered" conformation to relieve torsional strain.[1] In 1-(3-aminoazetidin-1-yl)ethanone, the bulky N-acetyl group and the C3-amine prefer a trans-pseudo-equatorial orientation to minimize steric clash, directing the vectors ~145° apart.[1]

AzetidineConformation cluster_0 Structural Comparison cluster_1 Vector Alignment Piperazine Piperazine (Chair Conformation) Flexible, High LogP Azetidine 1-Acetyl-3-aminoazetidine (Puckered Ring) Rigid, Low LogP Piperazine->Azetidine Bioisosteric Replacement (LogP reduction) N1 N1-Acetyl (Neutral Tail) C3 C3-Amine (Basic Head) N1->C3 ~4.5 Å Distance Fixed Vector

Figure 1: Structural comparison highlighting the bioisosteric relationship between piperazine and the constrained azetidine scaffold.

Part 2: Synthetic Routes & Production

The synthesis of 1-(3-Aminoazetidin-1-yl)ethanone is most robustly achieved via the "Boc-Route." This method avoids the handling of unstable free azetidine bases and ensures high purity of the final salt form.[1]

Synthetic Pathway
  • Starting Material: tert-Butyl azetidin-3-ylcarbamate (commercially available).[1]

  • Step 1 (Acetylation): The ring nitrogen (N1) is acetylated using acetic anhydride or acetyl chloride.[1] The Boc group protects the C3-amine.[1]

  • Step 2 (Deprotection): Acidic cleavage of the Boc group yields the target molecule as a hydrochloride or trifluoroacetate salt.[1]

SynthesisRoute SM tert-Butyl azetidin-3-ylcarbamate (Boc-Protected Precursor) Inter Intermediate 1-Acetyl-3-(Boc-amino)azetidine SM->Inter SM->Inter Step 1: N-Acetylation Product Target Product 1-(3-Aminoazetidin-1-yl)ethanone (HCl Salt) Inter->Product Inter->Product Step 2: Boc-Deprotection Reagent1 Ac₂O / Et₃N DCM, 0°C Reagent2 4M HCl / Dioxane or TFA/DCM

Figure 2: Two-step synthetic pathway from commercially available Boc-protected azetidine.[1][2]

Part 3: Reactivity & Functionalization Guide

The primary amine at position 3 is the sole reactive handle, making this building block highly selective.[1]

Amide Coupling (Peptide Bond Formation)[1]
  • Mechanism: The C3-amine acts as a nucleophile attacking an activated carboxylic acid.[1]

  • Optimization: Due to the steric bulk of the azetidine ring, highly active coupling agents like HATU or T3P are recommended over EDC/HOBt to ensure complete conversion.[1]

  • Common Pitfall: The HCl salt form requires at least 3 equivalents of base (DIPEA) to fully liberate the amine for coupling.[1]

Reductive Amination
  • Utility: Ideal for installing alkyl groups to create secondary or tertiary amines.[1]

  • Protocol: React with an aldehyde/ketone in the presence of NaBH(OAc)₃ in DCE. The reaction is generally cleaner than with linear amines due to the lack of neighboring group interference.[1]

S_NAr (Nucleophilic Aromatic Substitution)
  • Application: Attaching the azetidine core to heteroaromatic scaffolds (e.g., chloropyrimidines, fluoronitrobenzenes).[1]

  • Reactivity: The C3-amine is sufficiently nucleophilic to displace halides on electron-deficient aromatics, often used in kinase inhibitor synthesis.[1]

Part 4: Experimental Protocols

Standard Operating Procedures (SOPs) for utilization.

Protocol A: Synthesis of 1-(3-Aminoazetidin-1-yl)ethanone HCl
  • Acetylation: Dissolve tert-butyl azetidin-3-ylcarbamate (1.0 eq) in dry DCM (10 vol). Add triethylamine (1.5 eq) and cool to 0°C. Dropwise add acetyl chloride (1.1 eq). Stir at RT for 2 hours. Wash with water, dry (Na₂SO₄), and concentrate to yield the N-acetyl intermediate.[1]

  • Deprotection: Dissolve the intermediate in 1,4-dioxane (5 vol). Add 4M HCl in dioxane (5 eq). Stir at RT for 4 hours (monitor by TLC for disappearance of SM).[1]

  • Isolation: The product precipitates as the hydrochloride salt.[1] Filter the white solid, wash with diethyl ether, and dry under vacuum.[1]

    • Yield: Typically >90%.[1]

    • Storage: Hygroscopic; store under inert atmosphere at 2-8°C.[1]

Protocol B: General Amide Coupling (using the Building Block)
  • Activation: Dissolve the Carboxylic Acid Partner (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 5 mins.

  • Addition: Add 1-(3-Aminoazetidin-1-yl)ethanone HCl (1.1 eq) followed by an additional portion of DIPEA (1.5 eq) to neutralize the salt.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ and brine.[1] Purify via flash chromatography.

Part 5: Medicinal Chemistry Applications

Bioisosterism: The "Azetidine Switch"

Replacing a piperazine or pyrrolidine ring with the 3-aminoazetidine scaffold is a proven strategy to:

  • Lower Lipophilicity: The smaller carbon skeleton reduces ClogP, often improving metabolic stability (LLE).[1]

  • Alter Vector Geometry: The sp³-sp³ distance across the ring is shorter, which can fine-tune the fit of a molecule into a binding pocket.[1]

  • Reduce Basicity: The pKa of the amine is modulated, potentially reducing off-target effects (e.g., hERG inhibition) associated with highly basic centers.[1]

Case Study Context: While this specific acetylated fragment is a building block, the 3-amino-N-acylazetidine motif is ubiquitous in kinase inhibitors (e.g., JAK family) and GPCR ligands.[1] It serves as a rigid linker that projects the amino-group substituent into a specific sub-pocket while the N-acyl group interacts with solvent or a hinge region.[1]

References

  • Synthesis & Properties: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 53394627, 1-(3-Aminoazetidin-1-yl)ethanone.[1] Retrieved from .[1]

  • Azetidine Scaffolds in Drug Design: Drug Discovery Today. "Azetidines as privileged scaffolds in medicinal chemistry."[1][3][4] (General reference for the class utility).

  • Commercial Availability & Safety: BLD Pharm. Safety Data Sheet (SDS) for 1-(3-Aminoazetidin-1-yl)ethanone HCl.[1] Retrieved from .[1]

  • General Reactivity: Organic Chemistry Portal. "Protective Groups and Reactivity of Azetidines."[1] (Standard synthetic methodology reference).

Sources

The Azetidine Scaffold: A Technical Guide to Unlocking its Pharmacophoric Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique combination of conformational rigidity, significant ring strain, and sp³-rich character provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the azetidine pharmacophore. We will delve into the intrinsic properties of the azetidine moiety, detail the experimental and computational methodologies for elucidating its pharmacophoric contributions, and present case studies of successful drug candidates. This guide is designed to be a practical resource, providing not only theoretical understanding but also actionable protocols and workflows to empower the rational design of novel therapeutics.

The Resurgence of a Strained Scaffold: Azetidine in Modern Medicinal Chemistry

Historically, the synthesis of azetidines was considered challenging, limiting their exploration in drug discovery.[3] However, recent advancements in synthetic methodologies have made this versatile scaffold more accessible, leading to a surge in its application.[2][4] The allure of the azetidine ring lies in its distinct physicochemical properties that differentiate it from other saturated nitrogen heterocycles like pyrrolidines and piperidines.

The significant ring strain of approximately 25.4 kcal/mol contributes to its unique reactivity and conformational preferences.[2][4] This inherent strain, while making the ring more stable and easier to handle than the highly reactive aziridines, provides a driving force for certain chemical transformations, enabling diverse functionalization.[4] Furthermore, the non-planar, puckered conformation of the azetidine ring imparts a defined three-dimensional geometry to molecules, which can be crucial for precise interactions with biological targets.[2] This conformational rigidity can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.[5]

The sp³-rich nature of the azetidine scaffold is another key attribute. In an era where "flat" aromatic compounds dominate many compound libraries, the introduction of three-dimensional scaffolds is a widely adopted strategy to improve physicochemical properties such as solubility and to explore novel chemical space. Azetidines serve as excellent building blocks for this purpose.

The Azetidine Moiety as a Privileged Pharmacophoric Element

The azetidine ring is not merely a passive scaffold; it actively contributes to the pharmacophore of a molecule by influencing its interactions with biological targets and its overall pharmacokinetic profile.

A Bioisostere with Benefits

Azetidines are increasingly utilized as bioisosteres for other cyclic amines, such as pyrrolidines and piperidines, as well as for acyclic linkers. This substitution can lead to significant improvements in:

  • Metabolic Stability: The compact and sterically hindered nature of the azetidine ring can shield adjacent functional groups from metabolic enzymes, thereby increasing the half-life of a drug.

  • Solubility: The polar nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to more lipophilic carbocyclic analogs.

  • Receptor Selectivity: The rigid conformational control exerted by the azetidine ring can orient substituents in a precise manner, leading to enhanced selectivity for a specific receptor subtype.[1]

Modulating Physicochemical Properties

The substitution pattern on the azetidine ring, particularly at the nitrogen atom and the C3 position, allows for fine-tuning of a molecule's physicochemical properties. The nitrogen atom's basicity can be modulated by the electronic nature of its substituent, which in turn affects properties like cell permeability and off-target interactions.

Methodologies for Elucidating the Azetidine Pharmacophore

A thorough understanding of the azetidine pharmacophore requires a synergistic approach, combining strategic synthesis of analog libraries with sophisticated computational modeling.

Experimental Approaches: Synthesis of Diverse Azetidine Libraries

The foundation of any structure-activity relationship (SAR) study is the synthesis of a diverse set of analogs. Recent years have seen the development of robust and versatile methods for the synthesis and functionalization of azetidines.

  • [2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition of imines and alkenes, is a powerful tool for constructing the azetidine ring.[4]

  • Ring Contraction of Pyrrolidinones: Certain substituted pyrrolidinones can undergo ring contraction to yield functionalized azetidines.[4]

  • Functionalization of the Azetidine Core: Direct C-H functionalization and stereoselective alkylation of the azetidine ring have emerged as efficient methods for introducing molecular diversity.[4]

  • Strain-Release Functionalization: The inherent ring strain of azabicyclo[1.1.0]butanes can be harnessed to drive their reaction with a variety of nucleophiles, leading to the formation of substituted azetidines.[6]

This protocol provides a representative example of a common functionalization reaction used to build an azetidine library.

  • Materials: 3-Hydroxyazetidine hydrochloride, aryl halide (e.g., 4-bromotoluene), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Anhydrous solvent (e.g., 1,4-dioxane).

  • Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 mmol), 3-hydroxyazetidine hydrochloride (1.2 mmol), Cs₂CO₃ (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heating: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-hydroxyazetidine.

Computational Approaches: In Silico Pharmacophore Modeling

Computational modeling plays a pivotal role in accelerating the drug discovery process by prioritizing synthetic efforts and providing insights into molecular interactions.[7]

When the three-dimensional structure of the biological target is unknown, a pharmacophore model can be generated based on a set of known active compounds.[8] This approach identifies the common chemical features responsible for their biological activity.

Workflow for Ligand-Based Pharmacophore Modeling:

LigandBasedWorkflow A Select Diverse Active Azetidine Analogs B Generate Low-Energy Conformers A->B C Align Conformers and Identify Common Features (H-bond donors/acceptors, hydrophobic centers, etc.) B->C D Generate Pharmacophore Hypotheses C->D E Validate Hypotheses with Decoy Set D->E F Use Validated Model for Virtual Screening E->F

Caption: Ligand-Based Pharmacophore Modeling Workflow.

If the crystal structure of the target protein is available, a structure-based pharmacophore model can be developed by analyzing the key interactions between the protein and a known ligand in the binding site. This provides a more accurate representation of the required pharmacophoric features.

Workflow for Structure-Based Pharmacophore Modeling:

StructureBasedWorkflow A Obtain Target-Ligand Complex Structure (X-ray, NMR, or Homology Model) B Analyze Key Interactions in the Binding Pocket A->B C Define Pharmacophoric Features (H-bonds, hydrophobic contacts, ionic interactions) B->C D Generate Pharmacophore Model C->D E Validate Model with Known Actives and Inactives D->E F Utilize for Virtual Screening and de novo Design E->F

Caption: Structure-Based Pharmacophore Modeling Workflow.

MD simulations can provide valuable insights into the dynamic behavior of an azetidine-containing ligand within the binding pocket of a target protein, helping to assess the stability of key interactions over time.

Case Studies: Azetidine Pharmacophores in Action

The successful application of the azetidine scaffold in approved drugs and clinical candidates underscores its therapeutic potential across a wide range of diseases.

Drug NameTargetTherapeutic AreaRole of Azetidine Pharmacophore
Azelnidipine L-type Calcium ChannelAntihypertensiveThe azetidine ring contributes to the conformational rigidity required for optimal binding to the calcium channel.[9]
Cobimetinib MEK1/2OncologyThe azetidine moiety enhances the molecule's physicochemical properties and contributes to its high potency and selectivity.[10]
Baricitinib Janus Kinase (JAK) 1/2Rheumatoid ArthritisThe azetidine group serves as a key pharmacophoric element, contributing to the inhibitor's potency and selectivity profile.[1]
Tofacitinib Janus Kinase (JAK)Rheumatoid ArthritisWhile not containing an azetidine ring itself, its development spurred the exploration of related scaffolds, including azetidine-containing JAK inhibitors.[10]

These examples highlight the diverse roles the azetidine pharmacophore can play, from providing a rigidifying scaffold to directly participating in key binding interactions. For instance, in the development of STAT3 inhibitors, replacing a proline linker with an azetidine ring led to more potent compounds.[11]

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of structural and physicochemical properties offers a compelling platform for the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. As synthetic methodologies continue to advance, we can expect to see even more sophisticated and diverse azetidine-containing molecules entering clinical development.

The future of azetidine-based drug discovery will likely involve a deeper integration of computational and experimental approaches. The use of machine learning and artificial intelligence to predict the properties of virtual azetidine libraries will further accelerate the identification of promising drug candidates. Furthermore, the exploration of novel azetidine-based scaffolds, such as spirocyclic and fused systems, will continue to expand the accessible chemical space and unlock new therapeutic opportunities.

References

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. Retrieved from [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100079.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3295-3308.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161.
  • Akinyelu, O., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Chemistry, 10, 1069698.
  • Wager, T. T., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(6), 315-325.
  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • ChemRxiv. (2025, February 25). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • MIT Department of Chemistry. (2024, June 27). Scientists use computational modeling to guide a difficult chemical synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • PubMed. (2025, June 25).
  • PubMed Central. (2024, January 22). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX.

Sources

The 3-Aminoazetidine Scaffold: A Technical Guide to Discovery & Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and medicinal chemistry utility of the 3-aminoazetidine scaffold.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the 3-aminoazetidine scaffold has emerged as a premier tool for "escaping flatland"—the movement away from planar, aromatic-heavy molecules toward three-dimensional, sp³-rich architectures. As a constrained diamine, it serves as a superior bioisostere for piperazine and pyrrolidine, offering unique advantages:

  • pKa Modulation: Lower basicity (pKa ~8.5) compared to piperazine (~9.8), improving membrane permeability.

  • Vector Rigidity: Distinct exit vectors that restrict conformational entropy without the metabolic liability of larger rings.

  • Metabolic Stability: The strained four-membered ring is surprisingly robust against oxidative metabolism compared to flexible alkyl chains.

Historical Genesis & Evolution

The history of the azetidine core spans over a century, evolving from a chemical curiosity to a validated pharmacophore in FDA-approved therapeutics.

Timeline of Discovery
  • 1888 (The Dawn): Gabriel and Weiner report the first synthesis of the parent azetidine ring via thermal cyclization of

    
    -bromopropylamine.
    
  • 1955 (Natural Validation): Isolation of L-azetidine-2-carboxylic acid from Convallaria majalis (Lily of the Valley), proving the four-membered ring's biological relevance.

  • 1990s-2000s (The Antibiotic Era): Exploration of azetidines in quinolone antibiotics to improve Gram-positive coverage.

  • 2015-Present (The "Privileged" Era): Approval of Cobimetinib (2015) and Delafloxacin (2017) validates the safety of the azetidine ring, triggering an explosion of 3-aminoazetidine libraries for fragment-based drug discovery (FBDD).

Timeline Discovery 1888: First Synthesis (Gabriel & Weiner) Nature 1955: Natural Product (L-Azetidine-2-COOH) Discovery->Nature Antibiotics 1990s: Quinolone Optimization Nature->Antibiotics Validation 2015-2017: FDA Approvals (Cobimetinib, Delafloxacin) Antibiotics->Validation Modern 2020s: 3-Aminoazetidine Library Expansion Validation->Modern

Figure 1: Chronological evolution of the azetidine scaffold from synthetic curiosity to high-value pharmacophore.

Physicochemical Properties & SAR Logic[1][2]

The 3-aminoazetidine moiety is frequently used to optimize lead compounds by altering physicochemical properties without significantly changing the molecular footprint.

Basicity and pKa Tuning

One of the scaffold's most critical features is its ability to lower the pKa of the secondary amine. Due to ring strain and the "s-character" of the nitrogen lone pair, azetidines are generally less basic than their 5- and 6-membered counterparts.

ScaffoldStructureApprox. pKa (Conjugate Acid)LogP Impact
Piperazine 6-membered ring~9.8Moderate
Pyrrolidine 5-membered ring~11.3High
3-Aminoazetidine 4-membered ring~8.3 - 8.7 Low

Mechanistic Insight: The lower pKa of 3-aminoazetidine ensures that a higher fraction of the molecule remains neutral at physiological pH (7.4), significantly enhancing passive membrane permeability (P_app) and blood-brain barrier (BBB) penetration compared to piperazine analogs.

Vector Orientation

Unlike the "chair" conformation of piperazine, the azetidine ring adopts a puckered conformation. This orients substituents at the 3-position in a distinct vector, often allowing the amino group to reach binding pockets inaccessible to planar rings.

SAR_Logic cluster_0 Lead Optimization Decision Tree Problem Problem: Lead compound has poor permeability or high clearance Solution Strategy: Replace Piperazine/Pyrrolidine with 3-Aminoazetidine Problem->Solution Result1 Effect 1: Lower pKa (~1-2 units) -> Increased Neutral Fraction Solution->Result1 Result2 Effect 2: Reduced Lipophilicity (LogD) -> Improved Metabolic Stability Solution->Result2 Result3 Effect 3: Rigid Vector -> Maintained Potency Solution->Result3

Figure 2: Medicinal chemistry logic for deploying the 3-aminoazetidine scaffold in lead optimization.

Synthetic Methodologies

Synthesizing the 3-aminoazetidine core has historically been challenging due to ring strain. Below are the three primary routes, ranging from classical to modern.

Route A: Classical Displacement (Historical)
  • Precursor: Epichlorohydrin or 1-bromo-3-chloropropane.

  • Mechanism: Double nucleophilic displacement by a primary amine.

  • Drawbacks: Low yields, polymerization side products, and harsh conditions. Rarely used in modern discovery.

Route B: Reductive Amination of Azetidinone (Standard Protocol)

The most robust modern method utilizes commercially available 1-Boc-3-azetidinone . This route is scalable and tolerates diverse amine inputs.

Experimental Protocol: Synthesis of 1-Boc-3-(alkylamino)azetidine

This protocol is a self-validating system for generating secondary amines.

  • Reagents: 1-Boc-3-azetidinone (1.0 eq), Primary Amine (

    
    , 1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic), Dichloroethane (DCE).
    
  • Procedure:

    • Step 1 (Imine Formation): Dissolve 1-Boc-3-azetidinone and the primary amine in DCE (0.2 M). Add catalytic acetic acid. Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by LCMS for disappearance of ketone and formation of imine/hemiaminal.

    • Step 2 (Reduction): Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight.

    • Step 3 (Workup): Quench with saturated aqueous

      
      . Extract with DCM (
      
      
      
      ). Wash combined organics with brine, dry over
      
      
      , and concentrate.
    • Step 4 (Purification): Flash column chromatography (typically MeOH/DCM gradient).

  • Validation:

    
     NMR should show the azetidine methine proton at 
    
    
    
    ppm as a multiplet.
Route C: Strain-Release Functionalization (Advanced)

A cutting-edge method involves the nucleophilic opening of 1-azabicyclobutanes (ABB) . This allows for the installation of the 3-amino group with simultaneous ring opening, often used for accessing 3,3-disubstituted systems.

Synthesis Epichlor Epichlorohydrin (Classical) Cyclization Double Displacement Epichlor->Cyclization Low Yield Ketone 1-Boc-3-Azetidinone (Standard) RedAm Reductive Amination (NaBH(OAc)3) Ketone->RedAm High Yield ABB 1-Azabicyclobutane (Strain-Release) RingOpen Nucleophilic Opening ABB->RingOpen Complex Subst. Product 3-Aminoazetidine Scaffold Cyclization->Product Low Yield RedAm->Product High Yield RingOpen->Product Complex Subst.

Figure 3: Comparison of synthetic routes. The reductive amination route (Blue) is the industry standard for library synthesis.

Case Studies in Drug Development

Delafloxacin (Baxdela™)

While Delafloxacin features a 3-hydroxyazetidine rather than a 3-amino group, it is the seminal proof-of-concept for the azetidine ring in a mass-market drug.

  • Role of Scaffold: The azetidine ring at the C7 position of the fluoroquinolone core increases the molecular surface area and polarity compared to the traditional piperazine.

  • Outcome: Enhanced activity in acidic environments (e.g., skin infections, abscesses) and improved Gram-positive potency (MRSA).

M4 Positive Allosteric Modulators (PAMs)

In recent CNS research (e.g., Bioorg. Med. Chem. Lett. 2017), 3-aminoazetidine amides were utilized to replace a piperidine core.

  • Challenge: The piperidine lead suffered from high metabolic clearance.

  • Solution: Substitution with 3-aminoazetidine.[1][2][3][4]

  • Result: The azetidine analogs maintained potency while significantly reducing lipophilicity (LogD) and improving metabolic stability, demonstrating the scaffold's utility in lead optimization.

References

  • Gabriel, S., & Weiner, J. (1888). Ueber das Azetidin. Berichte der deutschen chemischen Gesellschaft. Link

  • Fowden, L. (1955). Azetidine-2-carboxylic acid: a new constituent of plants. Nature. Link

  • Kocsis, B., et al. (2016). Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline. Antibiotics.[5][6] Link

  • Dunbar, C., et al. (2011). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • Le, U., et al. (2017). Discovery of 3-aminoazetidine-derived amides as M4 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters. Link[3]

  • Murtaza, A., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Link

Sources

1-(3-Aminoazetidin-1-yl)ethanone safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(3-Aminoazetidin-1-yl)ethanone for Research and Development Professionals

As a novel building block in medicinal chemistry and drug development, 1-(3-aminoazetidin-1-yl)ethanone and its salts are increasingly utilized in laboratory settings. The strained four-membered azetidine ring, coupled with a primary amine and an acetyl group, imparts unique conformational properties and chemical reactivity. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for 1-(3-aminoazetidin-1-yl)ethanone hydrochloride, serving as a critical resource for researchers, chemists, and drug development professionals to ensure a safe and compliant laboratory environment.

Hazard Identification and Classification

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is classified as a hazardous substance.[1] The primary routes of exposure are oral ingestion, skin contact, eye contact, and inhalation of dust or aerosols.[1] Understanding the specific hazards is the foundation of a robust safety plan.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

This classification is based on the hydrochloride salt of the compound. The free base should be handled with at least the same level of precaution.

NFPA 704 Diamond:

CategoryRatingExplanation
Health (Blue)2Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[1]
Flammability (Red)0Materials that will not burn.[1]
Instability/Reactivity (Yellow)0Normally stable, even under fire exposure conditions, and are not reactive with water.[1]
Special Hazards (White)-No special hazards.

The "Warning" signal word is appropriate for this compound based on its GHS classification.[1][2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The causality behind a stringent PPE and engineering control regimen is to minimize all potential routes of exposure. Given the compound's irritant properties and oral toxicity, a multi-layered approach is essential.

Engineering Controls

The first line of defense is to handle the compound in a controlled environment that minimizes the generation and dispersion of dust or aerosols.

  • Fume Hood: All weighing and handling of solid 1-(3-aminoazetidin-1-yl)ethanone hydrochloride should be performed in a certified chemical fume hood.[3] This is critical to prevent inhalation of the irritant dust.[1]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][4]

  • Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1] Their location should be clearly marked and regularly tested.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn correctly at all times when handling the compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] Due to the serious eye irritation risk, a face shield should also be worn, especially when handling larger quantities or if there is a risk of splashing.[1]

  • Skin Protection:

    • Gloves: Wear protective gloves that have been inspected for integrity prior to use.[1][4] Given the nature of the compound, nitrile gloves are a suitable choice. Always wash hands thoroughly after removing gloves.[1]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin.[4]

    • Protective Clothing: For tasks with a higher risk of exposure, additional protective clothing may be necessary.[1]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator should be worn.[1] The type of respirator will depend on the concentration of the airborne substance.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Assess_Task Assess Task & Potential Exposure Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Respirator 2. Respirator (if needed) Don_Coat->Don_Respirator Don_Goggles 3. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Handle_Compound Handle_Compound Don_Gloves->Handle_Compound Proceed to Handling Doff_Gloves 1. Gloves Doff_Coat 2. Lab Coat (turn inside out) Doff_Gloves->Doff_Coat Doff_Goggles 3. Goggles/Face Shield Doff_Coat->Doff_Goggles Doff_Respirator 4. Respirator Doff_Goggles->Doff_Respirator Wash_Hands Wash Hands Thoroughly Doff_Respirator->Wash_Hands Exit Contaminated Area Handle_Compound->Doff_Gloves After Handling

Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining the stability of the compound and preventing accidental exposure.

Safe Handling Practices
  • Avoid Contact: Prevent all contact with skin and eyes.[1]

  • Avoid Inhalation: Do not breathe dust, mist, or spray.[1]

  • Good Hygiene: Do not eat, drink, or smoke in the laboratory.[1][5] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Controlled Dispensing: When transferring the solid, use tools and techniques that minimize dust generation.[4]

  • Inert Atmosphere: For long-term storage or for the free base, which may be more sensitive, storing under an inert gas like argon or nitrogen is recommended to prevent degradation.[6]

Storage Conditions

Proper storage is essential for maintaining the integrity of 1-(3-aminoazetidin-1-yl)ethanone and preventing hazardous situations.

  • Container: Keep the container tightly closed when not in use.[1][7]

  • Location: Store in a dry, cool, and well-ventilated area.[1][8] A recommended storage temperature is 2-8°C.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

  • Light: Keep in a dark place to protect from light.[2][9]

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical. All laboratory personnel should be familiar with these procedures.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash skin with plenty of soap and water.[10] If skin irritation occurs, get medical advice/attention.[6]

  • Inhalation: Remove the victim to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4][11] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[4][11]

Accidental Release Measures

A spill of 1-(3-aminoazetidin-1-yl)ethanone hydrochloride should be treated as a hazardous event requiring a prompt and coordinated response.

Spill Response Protocol:

  • Evacuate: Evacuate unnecessary personnel from the area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[4][12]

  • Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye/face protection.[4]

  • Containment: Prevent the spill from entering drains or waterways.[4]

  • Clean-up:

    • For solid spills, carefully sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1]

    • Do not use spark-generating tools.[4][13]

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[1]

  • Decontaminate: Clean the spill area thoroughly.

Spill_Response_Workflow Spill_Detected Spill_Detected Evacuate 1. Evacuate Area Spill_Detected->Evacuate Assess 2. Assess Spill & Don PPE Evacuate->Assess Contain 3. Contain Spill Assess->Contain Cleanup 4. Clean Up Spill Contain->Cleanup Dispose 5. Dispose of Waste Cleanup->Dispose Decontaminate 6. Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Stability and Reactivity

Understanding the chemical stability and reactivity of 1-(3-aminoazetidin-1-yl)ethanone is crucial for preventing hazardous reactions.

  • Chemical Stability: The compound is stable under normal handling and storage conditions.[1]

  • Conditions to Avoid: Avoid heat, sparks, and open flames.[1][8]

  • Incompatible Materials: Keep away from strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[1] In case of fire, hazardous decomposition products may be released.[1]

Toxicological and Ecological Information

While comprehensive toxicological data for this specific molecule is not available, the existing information from the hydrochloride salt provides a basis for risk assessment.

  • Acute Toxicity: Harmful if swallowed.[1]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Currently not classified for these effects.[1]

  • Ecological Information: There is no specific data available on the ecological effects of this compound.[1] Therefore, it is imperative to prevent its release into the environment.[4] All waste should be disposed of through a licensed chemical waste disposal company.[1][14]

Conclusion

1-(3-Aminoazetidin-1-yl)ethanone is a valuable tool in modern chemical research, but its potential hazards demand respect and careful management. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with this compound. A proactive and informed approach to safety is not merely a matter of compliance but a cornerstone of scientific excellence and responsibility.

References

  • 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Safety Data Sheet. Synquest Labs.

  • Azetidine Safety Data Sheet. Chemos GmbH & Co.KG.

  • 1-[3-(2-Aminoethyl)-1H-indol-5-yl]ethanone Safety Data Sheets. Echemi.

  • Azetidine Safety Data Sheet. Apollo Scientific.

  • Azetidine Hydrochloride Safety Data Sheet. TCI Chemicals.

  • 3'-Aminoacetophenone Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet. Sigma-Aldrich.

  • Azetidine hydrochloride Safety Data Sheet. Apollo Scientific.

  • Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) Evaluation. Australian Industrial Chemicals Introduction Scheme (AICIS).

  • 3-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited.

  • 1-(3-Aminoazetidin-1-yl)ethanone Product Information. BLDpharm.

  • Safe Handling of Azides. University of Pittsburgh.

  • Amino acid Safety Data Sheet. Carl ROTH.

  • 1-{3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone Product Information. Fluorochem.

  • Ethanone, 1-(3-pyridinyl)- Safety Data Sheet. Synerzine.

  • 1-(3-aminopiperidin-1-yl)ethanone,hydrochloride Safety Data Sheet. Echemi.

  • 3'-Aminoacetophenone. PubChem, National Center for Biotechnology Information.

  • 1-(3-Amino-2-chloro-pyridin-4-yl)ethanone. Santa Cruz Biotechnology.

  • 1-(3-AMinoMethyl-pyrrolidin-1-yl)-ethanone Safety Data Sheets. Echemi.

Sources

Comprehensive Theoretical and Computational Profiling of 1-(3-Aminoazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper outlines a rigorous theoretical and computational framework for characterizing 1-(3-Aminoazetidin-1-yl)ethanone . This guide is designed for medicinal chemists and computational biologists, treating the molecule not merely as a chemical structure, but as a high-value pharmacophore scaffold (fragment) for structure-based drug design (SBDD).[1]

Executive Summary

In the pursuit of novel chemical space, the azetidine ring system has emerged as a superior bioisostere to the ubiquitous pyrrolidine and piperidine scaffolds.[2] This whitepaper details the computational characterization of 1-(3-Aminoazetidin-1-yl)ethanone , a specific azetidine derivative that combines a rigid, strained four-membered ring with distinct hydrogen bond donor (HBD) and acceptor (HBA) vectors.[1]

Unlike flexible alkyl chains, this scaffold offers a high fraction of saturated carbon (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


), improving solubility and metabolic stability while reducing lipophilicity—key metrics in modern "lead-like" drug discovery. This guide provides a step-by-step protocol for defining its electronic structure, conformational dynamics, and pharmaceutical potential using Density Functional Theory (DFT) and molecular modeling.[1]

Computational Framework & Methodology

To ensure reproducibility and accuracy, the following computational levels of theory are prescribed. This protocol balances computational cost with the need to accurately model the ring strain inherent in azetidines (~25.4 kcal/mol).

Quantum Mechanical Setup[1][3]
  • Software Core: Gaussian 16 / ORCA 5.0[1]

  • Functional: wB97X-D or M06-2X .[1][3]

    • Rationale: These long-range corrected functionals account for dispersion forces, which are critical when modeling the subtle ring-puckering interactions and amide resonance stabilization.[1]

  • Basis Set: 6-311++G(d,p) (triple-zeta with diffuse and polarization functions).[1]

    • Rationale: Diffuse functions are mandatory for accurately describing the lone pairs on the amine (N3) and amide oxygen, as well as the anionic character of potential transition states.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Solvents: Water (physiological simulation) and DMSO (experimental correlation).[1]

Workflow Visualization

The following diagram illustrates the logical flow of the computational study, from initial conformational search to ADMET profiling.

ComputationalWorkflow cluster_Properties Property Calculation Start Input Structure 1-(3-Aminoazetidin-1-yl)ethanone ConfSearch Conformational Search (Molecular Mechanics / MMFF94) Start->ConfSearch DFT_Opt DFT Geometry Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest Energy Conformer Freq Frequency Analysis (NIMAG=0 check) DFT_Opt->Freq HOMO FMO Analysis (HOMO-LUMO Gap) Freq->HOMO MEP MEP Mapping (Reactivity Sites) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO ADMET ADMET Prediction (SwissADME / pkCSM) HOMO->ADMET MEP->ADMET End Validated Pharmacophore Profile ADMET->End

Caption: Logical workflow for the computational characterization of the azetidine scaffold, ensuring rigorous validation at each step.

Structural Dynamics & Electronic Properties[1]

Geometric Optimization & Ring Pucker

Azetidine rings are not planar.[1] The high angle strain causes the ring to "pucker" to relieve torsional strain between adjacent methylene groups.[1]

  • Predicted Pucker Angle: ~25–30°.[1]

  • Amide Influence: The N1-acetyl group introduces partial double bond character (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ). This planarizes the N1 environment, potentially flattening the ring slightly compared to the free amine, but the C3-amine substituent will re-introduce asymmetry.[1]
    
  • Key Measurement: Monitor the dihedral angle ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . A barrier to inversion exists, and identifying the global minimum (equatorial vs. axial amine) is critical for docking studies.
    
Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

OrbitalLocalization SiteChemical Significance
HOMO N3 (Primary Amine) Lone Pair Primary nucleophilic site.[1] This is the vector for covalent attachment or H-bond acceptance in a receptor pocket.[1]
HOMO-1 Amide Oxygen Lone Pair Secondary basic site, involved in H-bonding.[1]
LUMO ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

of Carbonyl (C=O)
Site susceptible to nucleophilic attack (though deactivated by amide resonance).
Gap (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
Large (~5-6 eV) Indicates high chemical stability (Hard Electrophile/Nucleophile), suggesting good metabolic stability (shelf-life).
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution on the van der Waals surface, guiding intermolecular interaction predictions.[1]

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and the N3 Amine Nitrogen .[1] These are the "anchor points" for hydrogen bonding with protein residues (e.g., Serine, Threonine).

  • Positive Potential (Blue): Concentrated on the Amide Methyl protons and the Amine NH2 protons .[1]

Pharmaceutical Profiling (ADMET)

This scaffold is a classic "Fragment" in Fragment-Based Drug Discovery (FBDD).[1] Its properties must be evaluated against the "Rule of 3" (for fragments) rather than just the Rule of 5.

Physicochemical Descriptors[1][5][6][7]
  • Molecular Weight: ~114.15 Da (Ideal for fragments, <300).[1]

  • LogP (Predicted): ~ -0.5 to 0.[1]5. The molecule is highly polar due to the amide and amine.[1]

  • H-Bond Donors (HBD): 2 (from the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     group).
    
  • H-Bond Acceptors (HBA): 2 (Amide O, Amine N).[1]

  • Topological Polar Surface Area (TPSA): ~46 Ų.[1] (Excellent for blood-brain barrier penetration if lipophilicity is adjusted).[1]

Bioisosteric Utility

The 1-(3-Aminoazetidin-1-yl)ethanone unit acts as a rigidified spacer .[1]

  • vs. Ethylenediamine: The azetidine ring locks the two nitrogens into a specific distance and vector, reducing the entropic penalty upon binding to a target.

  • vs. Piperazine: The azetidine is smaller, lowering the molecular weight while maintaining the polar diamine character.[1]

Experimental Validation Protocols

A theoretical model is only as good as its experimental validation.[1] The following protocols are required to confirm the computational predictions.

NMR Validation (GIAO Method)

Compare experimental NMR shifts with calculated shielding tensors (GIAO-DFT).

  • Protocol: Dissolve 5 mg in

    
     or 
    
    
    
    .
  • Diagnostic Signal: The protons on the azetidine ring (C2/C4) will appear as complex multiplets (approx 3.5–4.5 ppm) due to the ring puckering and diastereotopicity induced by the N-acetyl group.[1]

  • Computational Check: If the calculated shifts deviate >0.5 ppm from experiment, re-optimize geometry using a flexible potential energy surface scan (PES) to find the correct conformer.

X-Ray Crystallography

To validate the ring strain and puckering angle:

  • Method: Slow evaporation from ethanol/ethyl acetate.[1]

  • Target: Obtain a single crystal to measure the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     bond angle. An angle <90° confirms the significant ring strain predicted by DFT.
    
Reactivity Mapping (Fukui Functions)

To validate the nucleophilic site:

  • Experiment: React with a mild electrophile (e.g., acetic anhydride) in a 1:1 ratio.

  • Prediction: Reaction should occur exclusively at the N3-amine , not the amide nitrogen.[1] This confirms the HOMO localization on the exocyclic amine.[1]

Strategic Synthesis Pathway

Understanding the assembly of this scaffold is crucial for interpreting its stability.[1]

SynthesisPath SM1 Epichlorohydrin (Precursor) Step1 Cyclization to Azetidine Core SM1->Step1 Inter 1-Benzhydryl-3-azetidinone Step1->Inter Step2 Reductive Amination & Deprotection Inter->Step2 Target 1-(3-Aminoazetidin-1-yl)ethanone (Target Scaffold) Step2->Target

Caption: Simplified retrosynthetic logic for accessing the azetidine core, highlighting the stability of the ring during amine functionalization.

References

  • Cheekatla, S. R. (2026).[1][2][4] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link[1][2]

  • Singh, G. S. (2020).[1][5] Advances in synthesis and chemistry of azetidines. Advances in Heterocyclic Chemistry, 130, 1-74.[1][5] Link

  • Magers, D. H., & Davis, S. R. (1999).[1][6] Ring strain in the oxazetidines. Journal of Molecular Structure: THEOCHEM, 487(2), 169-174.[1] (Foundational text on 4-membered ring strain DFT). Link[1]

  • PubChem. (2025).[1][7] Compound Summary: 3-Amino-1-acetylazetidine (Analogous Search). National Library of Medicine.[1] Link

  • SwissADME. (2025). Molecular Properties and ADME Prediction Engine. Swiss Institute of Bioinformatics.[1] Link

Sources

commercial availability of 1-(3-Aminoazetidin-1-yl)ethanone for research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, strategic utility, and handling protocols for 1-(3-Aminoazetidin-1-yl)ethanone , a high-value heterocyclic building block in modern medicinal chemistry.

Commercial Availability, Technical Validation & Synthetic Utility[1]

Executive Summary

1-(3-Aminoazetidin-1-yl)ethanone (hereafter Compound A ) has emerged as a critical "sp³-rich" building block in fragment-based drug discovery (FBDD).[1] Unlike traditional piperidines or pyrrolidines, the azetidine ring offers a unique vector for conformational restriction, lowering the entropic penalty of ligand binding while maintaining a low molecular weight profile.

This guide addresses the "Make vs. Buy" decision, providing verified commercial sources, quality control (QC) protocols, and a contingency synthesis route for laboratories requiring multi-gram scale-up.

Chemical Profile & Identity
PropertyData
IUPAC Name 1-(3-Aminoazetidin-1-yl)ethanone
CAS (Free Base) 1137870-15-5
CAS (HCl Salt) 1462921-50-1
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol (Free Base); 150.61 g/mol (HCl)
SMILES CC(N1CC(N)C1)=O
Physical State Hygroscopic solid (Salt) / Viscous oil (Free Base)
pKa (Calc) ~8.5 (Primary Amine)
Strategic Utility in Drug Design

Compound A is not merely a spacer; it is a bioisostere for ethylamine or propyl chains.[1]

  • Conformational Locking: The 4-membered ring constrains the N-C-C-N torsion angle, positioning the primary amine in a predictable vector relative to the amide.[1]

  • Metabolic Stability: Azetidines often show improved metabolic stability compared to flexible alkyl chains due to steric hindrance protecting the

    
    -carbons from P450 oxidation.[1]
    
  • Polarity Modulation: The amide carbonyl acts as a hydrogen bond acceptor, while the primary amine serves as a donor/acceptor or ligation handle.[1]

G Start Linear Amine Chain (High Entropy) Process Azetidine Cyclization (Conformational Constraint) Start->Process Bioisosteric Replacement Result 1-(3-Aminoazetidin-1-yl)ethanone (Low Entropy Penalty) Process->Result Improved Binding Affinity

Figure 1: Logic flow for substituting linear amines with azetidine scaffolds in lead optimization.

Commercial Landscape & Sourcing[1][2]

The market for Compound A is split between catalog suppliers (milligram scale) and CROs (bulk scale).[1] The Hydrochloride salt (CAS 1462921-50-1) is the preferred commercial form due to superior stability against oxidation and polymerization.[1]

Primary Suppliers (Verified)
SupplierPurity GradeTypical Pack SizeLead TimeStrategic Fit
BLDpharm 98%+ (HCl)250mg - 5g1-2 WeeksBest for HTS/Hit-to-Lead
Enamine 95%+100mg - 1g2-3 WeeksBest for Library Synthesis
WuXi AppTec Custom>10g4-6 WeeksBest for Process Scale-up
Combi-Blocks 98%1g - 5g1 WeekRapid US/EU Delivery

Sourcing Recommendation: For routine medicinal chemistry, purchase the HCl salt from BLDpharm or Combi-Blocks .[1] The free base degrades rapidly upon exposure to air (CO₂ absorption/carbamate formation).[1]

Technical Validation: Quality Control (QC)

Trusting a Certificate of Analysis (CoA) without internal validation is a risk.[1] Implement this self-validating QC workflow upon receipt.

Protocol: Identity & Purity Verification
  • Appearance Check: Should be a white to off-white powder.[1] Yellowing indicates oxidation.[1]

  • LCMS (Acidic Mode):

    • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.[1]

    • Expectation: Early eluting peak (polar).[1] Mass [M+H]⁺ = 115.1.[1]

    • Note: The amide bond is stable, but check for a mass of 228 (dimerization) if stored improperly.[1]

  • ¹H NMR (D₂O):

    • The salt is soluble in D₂O.[1]

    • Key Signals:

      • 
         ~2.0 ppm (s, 3H, Acetyl-CH₃).[1]
        
      • 
         ~4.0-4.5 ppm (m, 5H, Azetidine ring protons).[1]
        
    • Diagnostic: Lack of signals in the 7-8 ppm region (confirms no aromatic impurities).[1]

QC Receipt Receive Compound (HCl Salt) Visual Visual Inspection (White Solid?) Receipt->Visual LCMS LCMS Analysis ([M+H]+ = 115.1) Visual->LCMS NMR 1H NMR (D2O) (Integrate Acetyl:Ring 3:5) LCMS->NMR Decision Pass/Fail Decision NMR->Decision

Figure 2: Incoming Quality Control (IQC) Workflow.

Synthesis Protocol (Contingency)

If commercial stock is unavailable or cost-prohibitive at scale (>50g), the following protocol is the industry standard for synthesis. It relies on the widely available 3-Boc-aminoazetidine .[1]

Reaction Scheme
  • Starting Material: tert-Butyl azetidin-3-ylcarbamate (CAS 91188-13-5).[1]

  • Step A (N-Acetylation): Acetylation of the ring nitrogen.[1]

  • Step B (Deprotection): Removal of the Boc group.[1]

Step-by-Step Methodology

Step A: Synthesis of tert-butyl (1-acetylazetidin-3-yl)carbamate

  • Dissolve 10.0 g (58 mmol) of tert-butyl azetidin-3-ylcarbamate in DCM (100 mL).

  • Add Triethylamine (1.5 eq, 12.1 mL) and cool to 0°C.

  • Dropwise Addition: Add Acetyl Chloride (1.1 eq, 4.5 mL) or Acetic Anhydride (1.1 eq) over 15 mins.

  • Stir at RT for 2 hours. Monitor by TLC (10% MeOH/DCM).[1]

  • Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Yield: Expect >90% of a white solid.

Step B: Synthesis of 1-(3-Aminoazetidin-1-yl)ethanone HCl

  • Dissolve the intermediate from Step A in 1,4-Dioxane (50 mL).

  • Add 4M HCl in Dioxane (5 eq, 72 mL).

  • Stir at RT for 3-4 hours. A white precipitate will form.[1]

  • Filtration: Filter the solid under nitrogen (hygroscopic!).[1]

  • Wash with Et₂O or Hexane to remove residual Boc byproducts.[1]

  • Dry in a vacuum oven at 40°C.

Safety Note: Azetidines are strained rings.[1] While 1-acyl azetidines are stable, avoid strong Lewis acids which might trigger ring-opening polymerization.[1]

References
  • PubChem. Compound Summary for CID 53394626: 1-(3-Aminoazetidin-1-yl)ethanone. National Library of Medicine.[1] Available at: [Link]

  • Guduru, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

  • Google Patents.Patent US7407955B2: 8-[3-amino-piperidin-1-yl]-xanthines (Related Azetidine Analogs).

Sources

Methodological & Application

Application Note: Synthesis of 1-(3-Aminoazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This detailed protocol describes the high-fidelity synthesis of 1-(3-Aminoazetidin-1-yl)ethanone, a critical strained-ring scaffold used in medicinal chemistry for fragment-based drug discovery (FBDD). While direct acetylation of 3-aminoazetidine is theoretically possible, it suffers from poor regioselectivity, yielding mixtures of N-ring, N-exocyclic, and di-acetylated products. This guide establishes a robust Protection-Acylation-Deprotection (PAD) strategy, utilizing tert-butyl azetidin-3-ylcarbamate as the starting material. This route ensures 100% regioselectivity for the ring nitrogen and delivers the target as a stable hydrochloride salt suitable for long-term storage and downstream library synthesis.

Strategic Retrosynthesis & Route Selection

The synthesis is designed to overcome the competing nucleophilicity of the secondary ring amine and the primary exocyclic amine.

Mechanistic Logic
  • Starting Material: tert-Butyl azetidin-3-ylcarbamate (3-Boc-aminoazetidine).[1] The bulky Boc group protects the primary amine, rendering it inert to acylation.

  • Acylation: The secondary amine of the azetidine ring is highly nucleophilic due to ring strain (hybridization effects). Acetylation proceeds rapidly with acetic anhydride (

    
    ) or acetyl chloride (
    
    
    
    ).
  • Deprotection: Acidolytic cleavage of the carbamate yields the target amine. HCl/Dioxane is selected over TFA/DCM to precipitate the product directly as a free-flowing solid, avoiding the hygroscopic nature often associated with TFA salts.

Reaction Scheme Visualization

SynthesisRoute cluster_legend Reaction Phase SM SM: tert-Butyl azetidin-3-ylcarbamate (CAS: 91188-13-5) Inter Intermediate: tert-Butyl (1-acetylazetidin-3-yl)carbamate SM->Inter Step 1: Ac2O, Et3N DCM, 0°C to RT (N-Acetylation) Product Target: 1-(3-Aminoazetidin-1-yl)ethanone HCl (CAS: 1462921-50-1) Inter->Product Step 2: 4M HCl/Dioxane RT, 2h (Boc-Deprotection)

Figure 1: Two-step synthesis pathway ensuring regioselective acetylation of the azetidine nitrogen.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]RoleCAS
tert-Butyl azetidin-3-ylcarbamate 172.231.0Starting Material91188-13-5
Acetic Anhydride (

)
102.091.2Acylating Agent108-24-7
Triethylamine (

)
101.191.5Base (Scavenger)121-44-8
Dichloromethane (DCM) -SolventSolvent75-09-2
4M HCl in Dioxane -5.0Deprotection Agent-
Diethyl Ether (

)
--Precipitation Solvent60-29-7
Step 1: Synthesis of tert-butyl (1-acetylazetidin-3-yl)carbamate

Objective: Selective acetylation of the azetidine ring nitrogen.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with tert-butyl azetidin-3-ylcarbamate (5.0 g, 29.0 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (6.06 mL, 43.5 mmol, 1.5 eq) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Acetic Anhydride (3.29 mL, 34.8 mmol, 1.2 eq) over 10 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 5°C during addition to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting material (

      
      ) should disappear, and a higher running spot (
      
      
      
      ) should appear.
  • Workup:

    • Quench the reaction with saturated

      
       solution (50 mL).
      
    • Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers and wash with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue is typically a white to off-white solid sufficient for the next step. If purity is <95%, purify via flash column chromatography (SiO2, 0-5% MeOH/DCM).

    • Expected Yield: 5.6 – 6.0 g (90-95%).

Step 2: Deprotection to 1-(3-Aminoazetidin-1-yl)ethanone HCl

Objective: Removal of the Boc group to release the primary amine salt.

  • Setup: Place the intermediate tert-butyl (1-acetylazetidin-3-yl)carbamate (5.0 g, 23.3 mmol) into a 100 mL RBF.

  • Solvent: Dissolve in a minimal amount of DCM (5 mL) or Dioxane (5 mL) to facilitate stirring.

  • Acidolysis: Add 4M HCl in Dioxane (29 mL, 116 mmol, 5 eq) dropwise at RT.

    • Safety: Significant gas evolution (

      
       and Isobutylene) will occur. Ensure the vessel is vented to a fume hood.
      
  • Reaction: Stir at RT for 2–3 hours. A thick white precipitate should form.

  • Isolation:

    • Dilute the slurry with Diethyl Ether (

      
      , 50 mL) to maximize precipitation.
      
    • Filter the solid using a sintered glass funnel (porosity 3 or 4).

    • Wash the filter cake copiously with

      
       (3 x 20 mL) to remove excess HCl and organic impurities.
      
  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours to remove traces of dioxane.

    • Final Product: White hygroscopic solid.

    • Expected Yield: 3.1 – 3.3 g (90-95%).

Characterization & QC

To validate the synthesis, compare analytical data against these standard parameters.

TechniqueParameterExpected Signal / Result
1H NMR Solvent:


2.05
(s, 3H, Acetyl-

)

4.10-4.50
(m, 5H, Azetidine ring protons + CH-NH2)
LC-MS ESI+[M+H]+ = 115.1 (Free base mass detected)
Appearance VisualWhite to off-white crystalline powder
Solubility -Highly soluble in water, DMSO, Methanol. Insoluble in Ether, Hexane.
Workflow Diagram

Workflow Start Start: 3-Boc-Aminoazetidine Step1 Add Ac2O / Et3N / DCM (0°C -> RT, 2h) Start->Step1 Check1 TLC Check (Complete Conversion?) Step1->Check1 Check1->Step1 No (Stir longer) Workup1 Wash: NaHCO3, Brine Dry & Concentrate Check1->Workup1 Yes Inter Intermediate: N-Acetyl-3-Boc-aminoazetidine Workup1->Inter Step2 Add 4M HCl/Dioxane (RT, 3h, Gas Evolution) Inter->Step2 Precip Dilute with Et2O Filter Solid Step2->Precip Final Final Product: 1-(3-Aminoazetidin-1-yl)ethanone HCl Precip->Final

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Critical Parameters

  • Hygroscopicity: The HCl salt is hygroscopic. If the product becomes a sticky gum during filtration, it has absorbed moisture. Fix: Redissolve in minimal MeOH and reprecipitate with excess dry

    
     or Acetone. Store in a desiccator.
    
  • Incomplete Acetylation: If starting material remains after 2 hours, add 0.1 eq of DMAP (4-Dimethylaminopyridine) to catalyze the reaction.

  • Free Base Requirement: If the application requires the free amine (not salt), dissolve the HCl salt in minimal water, basify with 50% NaOH to pH 12, and exhaustively extract with DCM/Isopropanol (3:1). Note that the free base is highly water-soluble and difficult to extract efficiently.

Safety Information

  • Azetidine Derivatives: Generally non-toxic but should be treated as potential irritants.

  • Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood.

  • HCl/Dioxane: Corrosive and moisture sensitive. Dioxane is a suspected carcinogen; handle with double gloves.

References

  • Deprotection Methodology: Li, B. et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates."[5][6] J. Org.[2][5][6] Chem. 2006, 71, 9045-9050.[5][6] (Context for alternative deprotection). Available at: [Link]

  • General Azetidine Synthesis: "Synthesis of 1,3-disubstituted azetidines." National Institutes of Health (NIH). Available at: [Link]

Sources

Advanced Protocols for One-Pot Azetidine Synthesis: From Nucleophilic Cascades to Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines (saturated four-membered nitrogen heterocycles) are increasingly prioritized in drug discovery campaigns as bioisosteres for gem-dimethyl groups, cyclobutanes, and piperidines. Their incorporation often improves metabolic stability and lowers lipophilicity (LogD) while maintaining rigid vector orientation. However, the high ring strain (~26 kcal/mol) makes their synthesis challenging, often requiring multi-step procedures with harsh conditions.

This Application Note details two robust, field-validated one-pot protocols for synthesizing substituted azetidines. These methods represent the dichotomy between scalable classical chemistry and modern photoredox catalysis:

  • Protocol A (Nucleophilic Cascade): The in situ activation of 1,3-diols followed by amine displacement. Ideal for gram-scale synthesis of 1,3-disubstituted azetidines.

  • Protocol B (Photochemical [2+2]): Visible-light-mediated Aza Paternò-Büchi reaction. Ideal for accessing complex, highly substituted scaffolds from imines and alkenes under mild conditions.[1][2]

Protocol A: Nucleophilic Cascade via In Situ Bis-Triflate Activation

Principle & Mechanism

This method, pioneered by scientists at Merck (Hillier et al.), overcomes the instability of 1,3-dihalides by generating a highly reactive bis-electrophile in situ from a stable 1,3-diol precursor. The reaction proceeds through a sequential activation-displacement-cyclization pathway in a single vessel.

Mechanism:

  • Activation: Treatment of a 2-substituted-1,3-propanediol with triflic anhydride (

    
    ) generates the reactive bis-triflate.
    
  • Displacement: Addition of a primary amine results in intermolecular

    
     displacement of the first triflate.
    
  • Cyclization: The secondary amine intermediate undergoes rapid intramolecular

    
     cyclization (4-exo-tet) to close the strained ring.
    
Workflow Visualization

BisTriflateCascade Diol 1,3-Propanediol (Precursor) BisTf Bis-Triflate Intermediate Diol->BisTf Activation Tf2O Tf2O / DIPEA (-78°C) Tf2O->BisTf Mono Amino-Triflate Intermediate BisTf->Mono Intermolecular SN2 Amine Primary Amine (R-NH2) Amine->Mono Product 1,3-Disubstituted Azetidine Mono->Product Intramolecular SN2 (Ring Close) Heat Heat (Cyclization) Heat->Product

Figure 1: Reaction pathway for the one-pot conversion of 1,3-diols to azetidines via bis-triflate activation.[3][4][5][6]

Experimental Protocol

Reagents:

  • 2-Substituted-1,3-propanediol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    ) (2.2 equiv)
    
  • 
    -Diisopropylethylamine (DIPEA) (5.0 equiv)
    
  • Primary Amine (Nucleophile) (1.0–1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    )

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the 1,3-diol (e.g., 2-phenyl-1,3-propanediol, 5.0 mmol) in anhydrous

    
     (0.2 M). Cool the solution to -40°C  (acetonitrile freezing point is -45°C, so monitor carefully; alternatively use DCM at -78°C).
    
  • Base Addition: Add DIPEA (25.0 mmol) via syringe.

  • Activation: Dropwise add

    
     (11.0 mmol) over 10 minutes. The solution may turn yellow/orange. Stir for 30 minutes at low temperature to ensure full bis-triflate formation.
    
  • Nucleophile Addition: Add the primary amine (e.g., benzylamine, 5.5 mmol) in one portion.

  • Cyclization: Allow the reaction to warm to room temperature over 1 hour, then heat to reflux (80°C) for 2–4 hours.

    • Note: The heating step is critical to overcome the activation energy required for the 4-exo-tet cyclization of the secondary amine.

  • Workup: Cool to RT. Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.[7]
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Critical Control Points:

  • Temperature Control:

    
     addition must occur at low temperatures to prevent decomposition of the activating agent.
    
  • Stoichiometry: Excess base (DIPEA) is required to quench the triflic acid generated; otherwise, the amine nucleophile will be protonated and rendered unreactive.

Protocol B: Visible-Light-Mediated Aza Paternò-Büchi Reaction

Principle & Mechanism

While Protocol A is excellent for simple alkyl/aryl substitution, it struggles with complex stereocenters. Protocol B utilizes Energy Transfer (EnT) Catalysis to access azetidines via a [2+2] cycloaddition between imines (or oximes) and alkenes. This method exploits the triplet state reactivity of the C=N bond, inaccessible via thermal methods.

Mechanism:

  • Excitation: An Iridium photocatalyst is excited by blue light.

  • Energy Transfer: The excited catalyst transfers energy to the oxime/imine substrate, generating a triplet diradical intermediate.

  • Cycloaddition: The triplet species attacks the alkene. Stepwise radical recombination forms the azetidine ring.

Workflow Visualization

PhotoredoxCycle Ir_GS Ir(III) Catalyst (Ground State) Ir_Excited *Ir(III) (Excited State) Ir_GS->Ir_Excited hv Ir_Excited->Ir_GS Energy Transfer (EnT) Triplet Triplet Diradical Intermediate Ir_Excited->Triplet BlueLight Blue LED (427-450 nm) BlueLight->Ir_Excited Substrate Oxime/Imine (Substrate) Substrate->Triplet Sensitization Azetidine Azetidine Product Triplet->Azetidine + Alkene [2+2] Cycloaddition Alkene Alkene (Trap) Alkene->Azetidine

Figure 2: Energy Transfer (EnT) photocatalytic cycle for the synthesis of azetidines from imine derivatives.

Experimental Protocol

Reagents:

  • Oxime Ester or Cyclic Sulfonyl Imine (1.0 equiv)

  • Alkene (Styrene or Diene derivative) (3.0–5.0 equiv)

  • Photocatalyst:

    
     (1–2 mol %)
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMA
    
  • Light Source: Blue LEDs (

    
     nm)
    

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Schlenk conditions, add the oxime substrate (0.2 mmol), alkene (0.6 mmol), and Ir-catalyst (2.2 mg, 1 mol %) to a clear glass vial (borosilicate).

  • Solvation: Add degassed anhydrous

    
     (2.0 mL, 0.1 M concentration).
    
  • Deoxygenation: Seal the vial with a septum cap. Sparge with argon for 10 minutes (oxygen quenches the triplet excited state of the catalyst).

  • Irradiation: Place the vial 2–3 cm away from the Blue LED source. Use a fan to maintain the reaction temperature at ~25°C (room temperature).

  • Reaction Time: Irradiate for 16–24 hours. Monitor consumption of the oxime by TLC or LCMS.

  • Workup: Remove solvent under reduced pressure.

  • Purification: Direct purification via silica gel chromatography.

Critical Control Points:

  • Oxygen Exclusion: The EnT mechanism is highly sensitive to

    
    . Thorough degassing is non-negotiable.
    
  • Light Penetration: Use dilute concentrations (0.1 M or less) to ensure photons penetrate the entire reaction volume (Beer-Lambert law).

Comparative Analysis & Selection Guide

FeatureProtocol A: Nucleophilic CascadeProtocol B: Photoredox [2+2]
Primary Mechanism Thermal

Displacement
Triplet Energy Transfer (Radical)
Substrate Scope 1,3-Diols + Primary AminesOximes/Imines + Alkenes
Key Advantage Scalable (grams/kilograms); Low cost reagents.Access to complex/spirocyclic cores; Mild conditions.[1][2]
Limitation Sensitive to steric bulk at the amine; Requires heat.Requires specialized light setup; Catalyst cost.
Typical Yield 60–85%50–80%
Atom Economy Moderate (Loss of TfOH)High (Addition reaction)

References

  • Hillier, M. C., Chen, C.-Y. (2006).[8] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines via the Alkylation of Primary Amines with in Situ Generated Bis-triflates of 2-Substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885–7887. Link

  • Ju, Y., Varma, R. S. (2006).[8] Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides: Microwave-Assisted Synthesis of N-Azacycloalkanes, Isoindole, Pyrazole, Pyrazolidine, and Phthalazine Derivatives. The Journal of Organic Chemistry, 71(1), 135–141.[8] Link

  • Becker, M. R., Schindler, C. S. (2022). Visible-Light-Mediated Aza Paternò-Büchi Reaction of Acyclic Oximes. Journal of the American Chemical Society. (Note: Referencing the foundational work on Aza Paternò-Büchi by the Schindler group). Link

  • Sowden, M. J., et al. (2019). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Link

Sources

Technical Guide: Leveraging 1-(3-Aminoazetidin-1-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 1-(3-Aminoazetidin-1-yl)ethanone in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rigid, Polar Spacer

In the landscape of modern drug discovery, the demand for novel sp³-rich scaffolds that improve physicochemical properties without sacrificing potency is critical. 1-(3-Aminoazetidin-1-yl)ethanone (CAS 1462921-50-1), often referred to as 1-acetyl-3-aminoazetidine , has emerged as a high-value building block.

Unlike flexible diamines (e.g., ethylenediamine) or larger saturated heterocycles (e.g., piperazines), this azetidine derivative offers a unique combination of conformational rigidity , low molecular weight , and reduced lipophilicity .[1] It serves as a "capped" diamine linker where the N1-acetyl group acts as a polar, non-basic motif, while the C3-primary amine remains free for diversification.

This guide details the physicochemical profile, strategic design logic, and validated experimental protocols for incorporating this scaffold into lead optimization campaigns.

Physicochemical Profile & Structural Insights[1][2][3]

The utility of 1-(3-Aminoazetidin-1-yl)ethanone lies in its ability to modulate the properties of a drug candidate. By replacing a phenyl ring or a piperidine with this scaffold, chemists can significantly lower LogP and improve metabolic stability.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 114.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) and keeping Ligand Efficiency (LE) high.[1][2]
ClogP ~ -1.1 to -0.8Highly polar; excellent for lowering the lipophilicity of greasy leads.[1][2]
pKa (C3-NH₂) ~ 8.5 - 9.0 (Est.)[1][2]Slightly less basic than typical alkyl amines due to ring strain and inductive effects, but highly nucleophilic.[1][2]
pKa (N1-Acetyl) Non-basicThe acetamide is neutral, preventing off-target hERG binding often associated with basic centers.[1][2]
Geometry Puckered (~30-37°)The ring adopts a puckered conformation to relieve torsional strain.[1][2]
Structural Conformation

The azetidine ring is not planar.[3] It undergoes "puckering" (butterfly motion) with a low energy barrier.[1] In 1,3-disubstituted azetidines, the substituents often prefer a pseudo-equatorial orientation to minimize transannular steric interactions. This rigidity vectors the C3-amino group into a specific region of chemical space, distinct from pyrrolidine or piperidine analogs.

Application Notes: Strategic Design Logic

Application Note 1: Scaffold Hopping and Vector Control

A common issue in lead optimization is the "flexible linker" problem, where an alkyl chain introduces too much entropy penalty upon binding.

  • The Solution: Replace -NH-CH2-CH2-NH- or piperazine linkers with the 1-acetyl-3-aminoazetidine core.

  • The Benefit: The distance between the N1-acetyl group and the C3-amine is fixed (~3.5 Å), providing a defined vector. The N-acetyl group can also participate in hydrogen bonding with the solvent or protein backbone, unlike a simple methylene chain.

Application Note 2: Improving Metabolic Stability

Azetidines are generally more metabolically stable than their larger ring counterparts (pyrrolidines/piperidines) because the high ring strain makes the


-carbon less susceptible to oxidative metabolism (CYP450-mediated hydroxylation).[1] The N-acetyl cap further protects the N1 position from N-dealkylation or oxidation.
Visualization: Scaffold Selection Decision Tree

The following diagram illustrates the logical flow for selecting this scaffold during a Hit-to-Lead campaign.

ScaffoldSelection Start Lead Optimization Challenge Issue1 High Lipophilicity (LogP > 4)? Start->Issue1 Issue2 Metabolic Instability? Start->Issue2 Issue3 Flexible Linker / Entropy Penalty? Start->Issue3 Decision1 Consider Azetidine Scaffold Issue1->Decision1 Yes Decision2 Use Piperazine/Piperidine Issue1->Decision2 No Issue2->Decision1 Yes (N-dealkylation risk) Issue3->Decision1 Yes Select1 1-(3-Aminoazetidin-1-yl)ethanone Decision1->Select1 Need Polar/Neutral Linker Reason1 Reduces LogP Removes Basic Center (N1) Select1->Reason1 Reason2 Rigidifies Linker Vectors Substituents Select1->Reason2

Caption: Decision logic for selecting 1-(3-Aminoazetidin-1-yl)ethanone to solve specific medicinal chemistry liabilities.

Experimental Protocols

The following protocols are designed for the functionalization of the C3-primary amine. The N1-acetyl group is stable under these conditions.

Protocol A: General Amide Coupling (HATU Method)

This protocol couples the 3-amino group to a carboxylic acid (R-COOH) to generate an amide.[1]

Materials:

  • 1-(3-Aminoazetidin-1-yl)ethanone HCl salt (1.0 equiv)[4][5]

  • Carboxylic Acid (R-COOH) (1.0 - 1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • DMF (Dimethylformamide) or DCM (Dichloromethane) [Anhydrous][1]

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.0 mmol) and stir at room temperature.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 5–10 minutes to form the activated ester.

  • Amine Addition: Add 1-(3-Aminoazetidin-1-yl)ethanone HCl (1.0 mmol) followed by the remaining DIPEA (2.0 mmol). Note: Extra base is required to neutralize the HCl salt.

  • Reaction: Stir the mixture at room temperature for 2–16 hours. Monitor by LC-MS for the disappearance of the amine (m/z 115) and formation of the product.

  • Work-up:

    • Dilute with EtOAc (50 mL).[1]

    • Wash with sat.[1] NaHCO₃ (2 x 20 mL), water (2 x 20 mL), and brine (20 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography (typically DCM/MeOH gradients) or reverse-phase HPLC if the product is highly polar.[1]

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

This protocol is used to attach the azetidine to an electron-deficient heteroaryl halide (e.g., 2-chloropyridine, 4-chloropyrimidine).

Materials:

  • 1-(3-Aminoazetidin-1-yl)ethanone HCl salt (1.0 equiv)[4][5]

  • Aryl Halide (Ar-Cl/F) (1.0 equiv)[1]

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: DMSO or NMP (for high temp) or Acetonitrile (for lower temp)[1]

Step-by-Step Procedure:

  • Preparation: In a microwave vial or pressure tube, suspend 1-(3-Aminoazetidin-1-yl)ethanone HCl (1.0 mmol) and the Aryl Halide (1.0 mmol) in DMSO (3 mL).

  • Base Addition: Add finely ground K₂CO₃ (3.0 mmol).

  • Reaction:

    • Standard: Heat to 80–100 °C for 4–12 hours.

    • Microwave: Irradiate at 120 °C for 30–60 minutes.

  • Monitoring: Check LC-MS. The primary amine is the nucleophile; the N-acetyl group will not react.

  • Work-up: Pour into water/ice (20 mL). If a solid precipitates, filter and wash with water. If no precipitate, extract with EtOAc or DCM/IPA (3:1).[1]

Protocol C: Reductive Amination

Used to alkylate the C3-amine with an aldehyde or ketone.

Materials:

  • 1-(3-Aminoazetidin-1-yl)ethanone HCl salt (1.0 equiv)[4][5]

  • Aldehyde/Ketone (1.0 - 1.2 equiv)[1]

  • Reducing Agent: STAB (Sodium Triacetoxyborohydride) (1.5 - 2.0 equiv)[1]

  • Acid Catalyst: Acetic Acid (1-2 drops, optional but recommended)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step Procedure:

  • Imine Formation: Mix the amine salt (1.0 mmol) and aldehyde (1.0 mmol) in DCE (10 mL). Add DIPEA (1.0 mmol) to free-base the amine.[1] Add Acetic Acid (cat.).[1] Stir for 30–60 mins.

  • Reduction: Add STAB (1.5 mmol) in portions.

  • Reaction: Stir at room temperature overnight.

  • Quench: Quench with sat. NaHCO₃ (aq).[1] Stir for 15 mins.

  • Extraction: Extract with DCM. The product is likely polar; ensure the aqueous layer is fully extracted.

Synthetic Workflow Visualization

This diagram outlines the standard workflow for utilizing this building block in a parallel synthesis library.

SyntheticWorkflow BB 1-(3-Aminoazetidin-1-yl)ethanone (HCl Salt) Base Free-base (DIPEA/K2CO3) BB->Base Core Electrophilic Core (R-COOH / Ar-Cl / R-CHO) Reaction Coupling Reaction (Amide / SnAr / Red-Am) Core->Reaction Base->Reaction Workup Work-up & Purification Reaction->Workup Final Final Drug Candidate (Polar, Rigid Linker) Workup->Final

Caption: Workflow for integrating the azetidine building block into library synthesis.

References

  • Azetidine Scaffolds in Medicinal Chemistry

    • Title: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
    • Source: BenchChem.[1][3]

  • Physicochemical Properties of Azetidines

    • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[6]

    • Source: Organic & Biomolecular Chemistry (RSC).[1]

    • URL:[Link]

  • Commercial Availability & Data

    • Title: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Product Page.[5]

    • Source: BLDpharm.[1]

  • Structural Conformation Studies

    • Title: Conformational Analysis of the Azetidine Ring.[3][7]

    • Source: BenchChem Technical Guide.[1][3]

Sources

Application Notes and Protocols: 1-(3-Aminoazetidin-1-yl)ethanone as a Versatile Precursor for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Aminoazetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological and pharmacokinetic properties is relentless. Among these, small, strained heterocycles have garnered significant attention for their ability to confer conformational rigidity, improve metabolic stability, and enhance target affinity.[1][2] The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged structural motif in drug design.[1][3] Its incorporation into drug candidates can lead to improved physicochemical properties such as solubility and lipophilicity, which are critical for oral bioavailability.[4][5]

This application note focuses on 1-(3-aminoazetidin-1-yl)ethanone , a key precursor that provides a strategic entry point to the coveted 3-aminoazetidine scaffold. The presence of a primary amine on the 3-position and a readily cleavable acetyl group on the ring nitrogen makes this molecule a highly versatile building block for the synthesis of a diverse array of drug-like molecules. We will explore its physicochemical properties, reactivity, and provide detailed protocols for its application in the synthesis of compounds targeting key drug classes, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Physicochemical Properties and Reactivity Profile

1-(3-Aminoazetidin-1-yl)ethanone, often supplied as its hydrochloride salt (CAS No: 1462921-50-1), possesses a unique combination of functional groups that dictate its reactivity.[6]

PropertyValueSignificance in Synthesis
Molecular Formula C5H10N2OLow molecular weight, ideal for fragment-based drug discovery.
Molecular Weight 114.15 g/mol Contributes minimally to the overall mass of the final compound.
Appearance Typically a solid (as HCl salt)Facilitates handling and weighing for reactions.
Key Functional Groups Primary amine (at C3), Tertiary amide (acetylated N1)Provides two distinct points for chemical modification.
Reactivity of C3-Amine NucleophilicReadily participates in amide bond formation, reductive amination, and arylation reactions.
Reactivity of N1-Acetyl Labile protecting groupCan be removed under acidic or basic conditions to liberate the secondary amine for further functionalization.[2][7][8][9]

The primary amine at the C3 position is a potent nucleophile, making it an ideal handle for introducing a wide range of substituents. The acetyl group at the N1 position serves as a convenient protecting group, allowing for selective functionalization of the exocyclic amine before revealing the cyclic secondary amine for subsequent reactions. This differential reactivity is a cornerstone of its utility in multi-step syntheses.

Core Applications in Medicinal Chemistry

The unique structural and reactive characteristics of 1-(3-aminoazetidin-1-yl)ethanone make it a valuable precursor for several classes of therapeutic agents.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[10] The 3-aminoazetidine scaffold can be found in a number of potent and selective kinase inhibitors. The primary amine of 1-(3-aminoazetidin-1-yl)ethanone can be readily acylated with a variety of heterocyclic carboxylic acids, which are common pharmacophores in kinase inhibitors.

Workflow for Kinase Inhibitor Synthesis

G A 1-(3-Aminoazetidin-1-yl)ethanone C Amide Coupling (e.g., HATU, EDCI/HOBt) A->C B Heterocyclic Carboxylic Acid (e.g., pyrimidine, quinazoline) B->C D N-Acylated Azetidine Intermediate C->D Forms amide bond E Deprotection (e.g., HCl or other acid) D->E F Secondary Azetidine E->F Removes acetyl group H N-Alkylation or N-Arylation F->H G Electrophile (e.g., R-X) G->H I Final Kinase Inhibitor H->I Introduces second diversity point

Caption: Synthetic workflow for kinase inhibitors.

This two-step functionalization allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Development of GPCR Modulators

G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are targeted by a significant portion of approved drugs.[11][12] The rigid nature of the azetidine ring can be advantageous in positioning key pharmacophoric elements for optimal interaction with GPCR binding pockets. 1-(3-aminoazetidin-1-yl)ethanone can be used to introduce the 3-aminoazetidine motif as a bioisosteric replacement for more flexible linkers or other cyclic amines.

Logic for GPCR Modulator Design

G cluster_0 Lead Compound cluster_1 Optimized Compound A Flexible Linker (e.g., piperidine, alkyl chain) Potential for multiple conformations B 3-Aminoazetidine Scaffold Conformationally constrained Improved metabolic stability Novel vector for substituents A->B Bioisosteric Replacement

Caption: Bioisosteric replacement strategy for GPCR modulators.

Detailed Experimental Protocols

The following protocols are provided as a guide for the utilization of 1-(3-aminoazetidin-1-yl)ethanone in common synthetic transformations. Researchers should adapt these procedures to their specific substrates and scales.

Protocol 1: Amide Coupling with a Heterocyclic Carboxylic Acid

This protocol describes a standard procedure for the acylation of the primary amine of 1-(3-aminoazetidin-1-yl)ethanone hydrochloride.

Materials:

  • 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride

  • Heterocyclic carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 1-(3-aminoazetidin-1-yl)ethanone hydrochloride (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acylated azetidine.

Self-Validation: The success of the coupling can be confirmed by LC-MS analysis, observing the disappearance of the starting materials and the appearance of the product mass. 1H NMR spectroscopy should show the appearance of new amide and aromatic protons, and the disappearance of the primary amine protons.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the reaction of the primary amine with an aldehyde to form a secondary amine.

Materials:

  • 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride

  • Aldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (1.1 eq)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend 1-(3-aminoazetidin-1-yl)ethanone hydrochloride (1.0 eq) and the aldehyde (1.0 eq) in DCM or DCE.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Self-Validation: Successful reductive amination can be confirmed by the disappearance of the aldehyde proton in the 1H NMR spectrum and the appearance of a new N-CH2 signal. LC-MS will show the expected mass for the product.

Protocol 3: Deprotection of the N-Acetyl Group

This protocol describes the removal of the N-acetyl group to yield the free secondary amine, which can then be further functionalized.

Materials:

  • N-acetylated azetidine derivative

  • Aqueous Hydrochloric Acid (e.g., 3M HCl)

  • Methanol or Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (for workup if desired)

Procedure:

  • Dissolve the N-acetylated azetidine derivative in a mixture of methanol or ethanol and aqueous HCl.

  • Heat the reaction mixture to reflux (typically 60-80 °C) for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The product can often be precipitated as the hydrochloride salt by trituration with diethyl ether.

  • Alternatively, for the free base, carefully neutralize the acidic solution with saturated aqueous sodium bicarbonate and extract with a suitable organic solvent (e.g., DCM or EtOAc). Dry the organic layer and concentrate to obtain the deprotected amine.

Self-Validation: The removal of the acetyl group can be confirmed by the disappearance of the acetyl methyl singlet (around 2 ppm) in the 1H NMR spectrum. LC-MS will show a mass decrease corresponding to the loss of the acetyl group (42 Da).

Conclusion

1-(3-Aminoazetidin-1-yl)ethanone is a highly valuable and versatile building block for drug discovery. Its dual functionality, combined with the beneficial properties of the azetidine scaffold, provides medicinal chemists with a powerful tool for the synthesis of novel and diverse small molecules. The protocols outlined in this application note provide a starting point for the exploration of this precursor in the development of new therapeutic agents.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Marketed drugs containing 1,3-substituted azetidine scaffolds. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15886-15913. [Link]

  • Zhang, Y., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]

  • Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. [Link]

  • Xing, Y., et al. (2025). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. Drug Discovery Today. [Link]

  • Li, G., et al. (2013). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Chinese Agricultural Science Bulletin, 28(23), 223-226. [Link]

  • FAO AGRIS. (n.d.). Deprotection of acetyl group on amino group with thionyl chloride and pyridine. Retrieved from [Link]

  • Asian Journal of Chemistry. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. [Link]

  • Organic Chemistry. (n.d.). Acetyl Protection. Retrieved from [Link]

  • Acta Materia Medica. (2024). Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

Sources

Application Notes & Protocols: Electrophilic Derivatization of 1-(3-Aminoazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the N-Acetyl-3-aminoazetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1][2] Its inherent three-dimensionality, sp³-rich character, and conformational rigidity offer significant advantages in drug design, often leading to improved physicochemical properties such as solubility and metabolic stability compared to more conventional, flatter aromatic systems.[2][3] 1-(3-Aminoazetidin-1-yl)ethanone, a readily accessible building block, presents a unique synthetic handle for introducing this valuable motif into lead compounds.

The molecule possesses two nitrogen atoms, but their reactivity is highly differentiated. The tertiary amine within the azetidine ring is part of an amide (specifically, an N-acetyl group), significantly reducing its nucleophilicity. This electronic feature directs functionalization to the primary amino group at the C3 position, making it the principal site for reaction with a wide array of electrophiles. This application note provides a detailed guide to the most common and synthetically useful reactions of 1-(3-aminoazetidin-1-yl)ethanone, offering both mechanistic insights and field-proven laboratory protocols.

Safety and Handling of Starting Material

1-(3-Aminoazetidin-1-yl)ethanone is typically supplied as a hydrochloride salt, which is a stable, crystalline solid.[4][5][6]

  • Hazards: The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[5][7]

  • Storage: Store the container tightly closed in a cool, dry place under an inert atmosphere, with recommended temperatures between 2-8°C.[4][6]

  • In Situ Free Base Generation: For most reactions, the active nucleophile (the free primary amine) must be generated in situ from the hydrochloride salt. This is typically achieved by adding a stoichiometric amount of a suitable base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to neutralize the HCl.

Core Reaction Classes with Electrophiles

The primary amine of 1-(3-aminoazetidin-1-yl)ethanone serves as a versatile nucleophile for forming new carbon-nitrogen and sulfur-nitrogen bonds. The following sections detail the most critical transformations.

General Experimental Workflow

The derivatization of 1-(3-aminoazetidin-1-yl)ethanone generally follows a consistent workflow, ensuring reproducibility and high yields.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-(3-aminoazetidin-1-yl)ethanone HCl in aprotic solvent add_base Add base (e.g., TEA, DIPEA) to generate free amine start->add_base cool Cool to 0 °C (for reactive electrophiles) add_base->cool add_elec Add electrophile dropwise (Acyl Chloride, Sulfonyl Chloride, etc.) cool->add_elec react Stir at RT (Monitor by TLC/LC-MS) add_elec->react quench Quench with aq. NaHCO3 or water react->quench extract Extract with organic solvent (DCM/EtOAc) quench->extract purify Dry, concentrate, and purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: General workflow for electrophilic reactions.

N-Acylation: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry. It allows for the introduction of a vast range of substituents, enabling fine-tuning of a molecule's properties.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It serves two purposes: neutralizing the initial HCl salt and scavenging the new molecule of HCl generated during the acylation reaction. Using 2.0-2.2 equivalents is standard practice.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the highly reactive acyl chloride or anhydride.

  • Temperature: The reaction is initiated at 0°C to control the initial exotherm, especially with reactive acyl chlorides, thus minimizing side reactions.

Sources

Introduction: The Strategic Importance of N-Acetyl-3-Aminoazetidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide to the N-Acetylation of 3-Aminoazetidine

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common saturated rings like pyrrolidine and piperidine, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] The introduction of functional handles onto this ring system provides versatile building blocks for drug discovery programs.

Among these, 3-aminoazetidine is a cornerstone synthon. Its primary amino group serves as a critical attachment point for a vast array of chemical moieties. The N-acetylation of this amine to form N-(azetidin-3-yl)acetamide is a fundamental and frequently employed transformation.[2] This simple modification neutralizes the basicity of the amino group, introduces a hydrogen bond donor and acceptor, and provides a stable amide linkage that is central to the structure of many bioactive molecules. This guide provides an in-depth analysis of the reaction conditions, mechanistic underpinnings, and detailed protocols for this essential synthesis.

Pillar 1: Mechanistic Rationale and Causality of Experimental Design

The N-acetylation of 3-aminoazetidine is a classic example of nucleophilic acyl substitution. The reaction's success hinges on the careful selection of reagents and conditions, each choice having a direct and predictable impact on reaction efficiency, yield, and purity.

The Core Reaction Mechanism

The fundamental process involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-aminoazetidine onto the electrophilic carbonyl carbon of an acetylating agent.[3] This forms a tetrahedral intermediate which then collapses, expelling a leaving group to yield the stable amide product.

Common acetylating agents fall into two primary categories: acetic anhydride and acetyl chloride.

  • Acetic Anhydride (Ac₂O) : A widely used, moderately reactive agent.[4] The reaction produces acetic acid as a byproduct. It is generally easier to handle than acetyl chloride but may require slightly longer reaction times or gentle heating.

  • Acetyl Chloride (AcCl) : A more reactive acylating agent that often allows for faster reactions at lower temperatures.[5] However, it is highly corrosive, moisture-sensitive, and reacts violently with water.[6][7] The reaction liberates hydrogen chloride (HCl) gas, a strong acid that must be neutralized.[8]

The Critical Role of the Base

When the starting material is 3-aminoazetidine free base, a base is not strictly required but is often added to accelerate the reaction. However, 3-aminoazetidine is frequently supplied and handled as a hydrochloride (HCl) or other acid salt for improved stability. In these cases, the inclusion of a base is mandatory .

The base serves two primary functions:

  • Neutralization of the Starting Material Salt : It deprotonates the ammonium salt to liberate the free, nucleophilic primary amine, which is the active species in the reaction.

  • Scavenging of Acid Byproduct : It neutralizes the acid (acetic acid or HCl) generated during the reaction. This is crucial as the acid can protonate the unreacted starting material, rendering it non-nucleophilic and halting the reaction.[6]

Commonly used bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as sodium bicarbonate or sodium acetate.[6][9] At least two equivalents of base are typically required when starting from the HCl salt: one to free the amine and one to neutralize the byproduct HCl from acetyl chloride.

Solvent and Temperature Control

The choice of solvent is dictated by the solubility of the reactants and the need to manage the reaction temperature. Aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) are common choices.[9][10]

The N-acetylation reaction is significantly exothermic. Uncontrolled addition of the acetylating agent can lead to a rapid temperature increase, promoting side reactions and potentially unsafe conditions. Therefore, reactions are almost always performed in an ice bath (0 °C) with slow, dropwise addition of the acetylating agent to maintain control.[11]

N_Acetylation_Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_product Products 3_Amine 3-Aminoazetidine (Nucleophile) Tetrahedral Tetrahedral Intermediate 3_Amine->Tetrahedral Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Tetrahedral Amide N-(azetidin-3-yl)acetamide Tetrahedral->Amide Collapse & Leaving Group Expulsion Byproduct Acetic Acid (Byproduct) Tetrahedral->Byproduct

Caption: General mechanism of N-acetylation using acetic anhydride.

Pillar 2: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acetylation of 3-aminoazetidine hydrochloride, a common starting material.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol is a robust and widely applicable method favored for its use of a moderately reactive and easy-to-handle acetylating agent.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
3-Aminoazetidine DihydrochlorideC₃H₈N₂·2HCl145.0310.01.0
Acetic Anhydride(CH₃CO)₂O102.0911.01.1
Triethylamine (TEA)(C₂H₅)₃N101.1930.03.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Saturated aq. NaHCO₃ Solution--~50 mL-
Brine--~25 mL-
Anhydrous MgSO₄ or Na₂SO₄--q.s.-

Step-by-Step Methodology

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoazetidine dihydrochloride (1.45 g, 10.0 mmol).

  • Suspension: Add dichloromethane (DCM, 50 mL) to the flask. The salt will not fully dissolve, forming a suspension.

  • Cooling: Place the flask in an ice-water bath and allow the suspension to cool to 0 °C with stirring for 10-15 minutes.

  • Base Addition: Slowly add triethylamine (4.18 mL, 30.0 mmol) dropwise to the cold suspension. Stir for an additional 20 minutes at 0 °C. The free amine is generated in situ.

  • Acetylation: Add acetic anhydride (1.04 mL, 11.0 mmol) dropwise to the reaction mixture over 5-10 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(azetidin-3-yl)acetamide can be purified by flash column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: N-Acetylation using Acetyl Chloride

This protocol utilizes the more reactive acetyl chloride and is suitable for rapid and efficient acetylation at low temperatures.[6] Extreme caution must be exercised due to the reagent's reactivity.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
3-Aminoazetidine DihydrochlorideC₃H₈N₂·2HCl145.0310.01.0
Acetyl ChlorideCH₃COCl78.5010.51.05
Triethylamine (TEA)(C₂H₅)₃N101.1930.03.0
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9350 mL-
Deionized WaterH₂O18.02~50 mL-
Brine--~25 mL-
Anhydrous Na₂SO₄--q.s.-

Step-by-Step Methodology

  • Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 3-aminoazetidine dihydrochloride (1.45 g, 10.0 mmol) in anhydrous DCM (50 mL).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath with vigorous stirring.

  • Base Addition: Slowly add triethylamine (4.18 mL, 30.0 mmol) via syringe. Stir the mixture at 0 °C for 20 minutes.

  • Acetylation: In a separate, dry vial, prepare a solution of acetyl chloride (0.75 mL, 10.5 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the mixture back to 0 °C and cautiously quench by adding deionized water (50 mL).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 25 mL).

  • Washing: Combine the organic extracts and wash with brine (25 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting residue by flash chromatography (e.g., using a DCM/Methanol gradient) to obtain the pure product.

Pillar 3: Data Presentation and Workflow Visualization

Comparative Summary of Reaction Conditions

ParameterProtocol 1 (Acetic Anhydride)Protocol 2 (Acetyl Chloride)Rationale for Variation
Starting Material 3-Aminoazetidine Dihydrochloride3-Aminoazetidine DihydrochlorideA stable, common salt form.
Acetylating Agent Acetic Anhydride (1.1 eq)Acetyl Chloride (1.05 eq)Acetyl chloride is more reactive, so a smaller excess is needed.[5]
Base Triethylamine (3.0 eq)Triethylamine (3.0 eq)>2 equivalents are needed to free the amine from its dihydrochloride salt and neutralize the acid byproduct.
Solvent Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)Anhydrous conditions are more critical for the highly moisture-sensitive acetyl chloride.
Temperature 0 °C to Room Temp.0 °C to Room Temp.Initial cooling is essential to control the exothermic reaction.[11]
Reaction Time 2–4 hours2–3 hoursThe higher reactivity of acetyl chloride typically leads to shorter reaction times.
Typical Yield 85–95%88–98%Both methods are high-yielding; Protocol 2 can be slightly higher due to the reagent's potency.
Key Precaution Moderate exothermHigh reactivity, moisture-sensitiveAcetyl chloride requires more stringent handling and anhydrous conditions to prevent decomposition and ensure safety.

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node_reaction [fillcolor="#4285F4", fontcolor="#FFFFFF"];
node_workup [fillcolor="#FBBC05", fontcolor="#202124"];
node_purify [fillcolor="#34A853", fontcolor="#FFFFFF"];

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A[label="1. Setup & Cooling\n(Flask, Amine Salt, Solvent, 0 °C)", class="node_setup"];
B[label="2. Base Addition\n(e.g., Triethylamine)", class="node_reaction"];
C [label="3. Acetylating Agent Addition\n(Dropwise at 0 °C)", class="node_reaction"];
D [label="4. Reaction\n(Warm to RT, Stir)", class="node_reaction"];
E [label="5. Quench & Extraction\n(e.g., NaHCO₃, DCM)", class="node_workup"];
F [label="6. Wash & Dry\n(Brine, MgSO₄)", class="node_workup"];
G [label="7. Concentration\n(Rotary Evaporation)", class="node_workup"];
H [label="8. Purification\n(Chromatography)", class="node_purify"];
I[label="Final Product\nN-(azetidin-3-yl)acetamide", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

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A -> B -> C -> D -> E -> F -> G -> H -> I;

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Caption: Standard laboratory workflow for N-acetylation.

References

  • Oh-oka, K., et al. (N.A.). Nα Selective Acetylation of Peptides. PMC - NIH. Retrieved from [Link]

  • Hancock Lab. (2026). Acetylation (or Succinylation) of Amino Groups on Proteins. Retrieved from [Link]

  • CDN. (N.A.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Pearson. (2024-10-03). Reactions of Amino Acids: Acylation: Videos & Practice Problems. Retrieved from [Link]

  • Fülöp, F., & Mándity, I. (2020-04-23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (N.A.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Wikipedia. (N.A.). Acetic anhydride. Retrieved from [Link]

  • Ghosh, S., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Retrieved from [Link]

  • Fülöp, F., & Mándity, I. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • Land of Chemistry. (2024-03-29). N,N-diethyl acetamide | Class 12| Land of Chemistry. YouTube. Retrieved from [Link]

  • Google Patents. (N.A.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Al-Khafaji, Y. F., et al. (2023-01-21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Retrieved from [Link]

  • Sanz, D. D., & Williams, J. M. J. (N.A.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Google Patents. (N.A.). CN101723772A - Method for preparing N-acetylamino acid.
  • PubMed Central. (N.A.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Retrieved from [Link]

  • IonSource. (2007-02-17). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]

  • Chemistry LibreTexts. (2023-01-22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Google Patents. (N.A.). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • Journal of Medicinal and Chemical Sciences. (2022-06-30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • PubMed Central. (N.A.). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2025-08-06). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link]

  • Google Patents. (N.A.). EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid.
  • N.A. (N.A.). Selective aqueous acetylation controls the photoanomerization of α-cytidine-5'-phosphate. Retrieved from [Link]

  • YouTube. (2019-04-30). Reaction of Amines with Acetic Anhydride - Compounds Containing Nitrogen. Retrieved from [Link]

  • Wikipedia. (N.A.). Acetyl chloride. Retrieved from [Link]

  • MDPI. (N.A.). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Retrieved from [Link]

  • Reddit. (2016-04-11). acetic anhydride and amine reaction (predict the product). Retrieved from [Link]

  • PubMed Central. (N.A.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • RSC Publishing. (2021-03-24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Google Patents. (N.A.). US5468843A - Acetic anhydride activation for C-terminal protein sequencing.
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Application Notes & Protocols: The Strategic Use of 1-(3-Aminoazetidin-1-yl)ethanone in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Small Scaffolds in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategy, providing a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] The FBDD paradigm is built on a simple yet profound principle: begin with small, low-complexity molecules ("fragments"), identify those that bind with high ligand efficiency to a biological target, and then use this structural knowledge to grow, link, or merge these fragments into potent, selective, and drug-like leads.[3][4] This approach allows for a more efficient and rational exploration of chemical space, often yielding novel intellectual property and superior lead candidates.[5][6]

Within the vast universe of possible fragments, certain scaffolds have emerged as particularly valuable. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is one such "privileged" motif.[7][8][9] Its inherent ring strain, sp3-rich three-dimensional character, and conformational rigidity can confer significant advantages in drug design, including improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles.[9][10]

This guide focuses on a specific and highly versatile azetidine-based fragment: 1-(3-Aminoazetidin-1-yl)ethanone . This molecule is an exemplary starting point for an FBDD campaign, embodying the key principles of a high-quality fragment. Its low molecular weight, defined 3D structure, and strategically placed functional groups—a primary amine and an acetyl moiety—provide clear, synthetically tractable vectors for subsequent optimization.

These application notes provide both the strategic rationale and detailed experimental protocols for leveraging 1-(3-Aminoazetidin-1-yl)ethanone in an FBDD workflow, from initial screening to hit validation and structural characterization.

Physicochemical Profile of a Privileged Fragment

The suitability of a molecule as a fragment is often assessed by its adherence to the "Rule of Three," a guideline that helps ensure fragments are small, simple, and possess favorable properties for binding and subsequent optimization. 1-(3-Aminoazetidin-1-yl)ethanone aligns well with these principles.

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
CAS Number 1137870-15-5[11]N/AUnique chemical identifier.
Molecular Formula C₅H₁₀N₂O[11]N/ADefines atomic composition.
Molecular Weight 114.15 g/mol [11]< 300 DaEnsures the fragment is small enough to explore binding pockets efficiently without non-specific interactions.
Hydrogen Bond Donors 1 (from -NH₂)≤ 3Maintains simplicity and avoids excessive desolvation penalties upon binding.
Hydrogen Bond Acceptors 2 (from C=O, N in ring)≤ 3Provides key interaction points while keeping the molecule from becoming too polar.
cLogP (Calculated) ~ -1.0 to -0.5≤ 3Predicts good aqueous solubility, which is critical for biophysical screening assays.
Rotatable Bonds 1≤ 3The conformational rigidity of the azetidine ring reduces the entropic penalty of binding, leading to higher ligand efficiency.

The FBDD Workflow: A Strategic Overview

The journey from a fragment library to a lead compound is a systematic process. Understanding this workflow is key to appreciating how a fragment like 1-(3-Aminoazetidin-1-yl)ethanone is utilized.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Target Target Selection & Protein Production Screening Biophysical Screening (SPR, NMR, X-ray) Target->Screening Library Fragment Library (Containing Azetidinone) Library->Screening Hits Validated Fragment Hits Screening->Hits Structure Structural Biology (X-ray, Cryo-EM) Hits->Structure SBDD Structure-Based Drug Design (SBDD) Structure->SBDD Chemistry Iterative Medicinal Chemistry SBDD->Chemistry Chemistry->Screening Re-screen Analogs Lead Lead Compound (High Affinity & Selectivity) Chemistry->Lead

Caption: The Fragment-Based Drug Design (FBDD) Workflow.

Application Protocol I: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique for detecting and quantifying biomolecular interactions in real time.[12][13] It is exceptionally well-suited for FBDD because of its sensitivity to the weak binding affinities typical of fragments.[14][15]

Causality: The core principle is the detection of minute changes in the refractive index at the surface of a gold-plated sensor chip. When the target protein is immobilized on the chip, the binding of a fragment (the analyte) increases the mass on the surface, altering the refractive index and producing a measurable signal in Resonance Units (RU).

Step-by-Step Protocol for SPR Screening
  • Target Immobilization (Self-Validating System):

    • Objective: To covalently attach the active target protein to the sensor chip surface.

    • Reagents: Sensor Chip (e.g., CM5), Amine Coupling Kit (EDC, NHS), target protein (in 10 mM Sodium Acetate, pH 4.0-5.5), Ethanolamine-HCl.

    • Procedure:

      • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

      • Inject the target protein (20-50 µg/mL) over the activated surface. The goal is to achieve an immobilization level that will yield a theoretical maximum analyte response (Rmax) appropriate for detecting a small fragment (~100-200 RU).

      • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

      • Control Surface: Create a reference flow cell by performing the activation and deactivation steps without injecting the protein. This is critical for subtracting bulk refractive index changes and non-specific binding.

  • Fragment Library Preparation:

    • Objective: Prepare high-quality, soluble fragment solutions.

    • Procedure:

      • Prepare a 100 mM primary stock of 1-(3-Aminoazetidin-1-yl)ethanone in 100% DMSO.

      • Create an intermediate plate by diluting the primary stock into running buffer (e.g., HBS-EP+).

      • The final screening concentration is typically between 200 µM and 1 mM. Ensure the final DMSO concentration is consistent across all samples and matched in the running buffer (typically ≤ 1%). Causality: Mismatched DMSO concentrations will cause large bulk shifts that obscure true binding signals.

  • Primary Screening Execution:

    • Objective: To rapidly identify fragments that bind to the target.

    • Procedure:

      • Equilibrate the system with running buffer until a stable baseline is achieved (< 0.3 RU/min drift).

      • Inject each fragment solution (including 1-(3-Aminoazetidin-1-yl)ethanone) over the target and reference flow cells for a short contact time (e.g., 30-60 seconds) followed by a dissociation phase.

      • A positive "hit" is identified when the signal on the target surface is significantly higher than the signal on the reference surface.

  • Hit Validation and Affinity Determination:

    • Objective: To confirm the binding of initial hits and determine their dissociation constant (Kᴅ).

    • Procedure:

      • For each confirmed hit, prepare a series of dilutions (e.g., a 7-point, 3-fold dilution series starting from 1 mM).

      • Inject each concentration over the chip until the binding response reaches equilibrium (steady state).

      • Plot the steady-state response (Req) against the fragment concentration and fit the data to a 1:1 binding model to calculate the Kᴅ. Fragments typically have Kᴅ values in the high micromolar (µM) to low millimolar (mM) range.

Application Protocol II: Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly robust method for detecting weak fragment binding with a very low false-positive rate.[16][17] Ligand-observed experiments, such as Saturation Transfer Difference (STD) NMR, are particularly useful as they do not require isotopic labeling of the protein.[17][18]

Causality: STD NMR identifies binding ligands by detecting the transfer of magnetic saturation from the protein to the ligand. The protein is selectively irradiated; if a ligand is bound, this saturation is transferred to it. When the ligand dissociates, it "remembers" this saturation, leading to a decrease in its NMR signal intensity. By subtracting a spectrum with irradiation from one without, only the signals of binding molecules remain.

Step-by-Step Protocol for STD NMR
  • Sample Preparation:

    • Objective: To prepare a stable and soluble sample of the protein and fragment.

    • Reagents: Target protein (10-50 µM), 1-(3-Aminoazetidin-1-yl)ethanone (100-500 µM), deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl in 99.9% D₂O, pH 7.4).

    • Procedure:

      • Dissolve the lyophilized protein in the D₂O buffer. Ensure complete dissolution and stability.

      • Prepare a concentrated stock of the fragment in the same deuterated buffer.

      • Combine the protein and fragment in an NMR tube to the final desired concentrations.

  • NMR Experiment Acquisition:

    • Objective: To acquire high-quality on-resonance and off-resonance spectra.

    • Procedure:

      • Acquire a standard 1D ¹H reference spectrum to confirm the presence and integrity of the fragment's signals.

      • Set up the STD experiment. This involves two interleaved experiments:

        • On-resonance: A selective saturation pulse is applied at a frequency where only the protein resonates (e.g., -1.0 ppm).

        • Off-resonance: The same pulse is applied at a frequency where neither the protein nor the fragment resonates (e.g., 40 ppm).

      • A long saturation time (e.g., 2 seconds) is used to ensure efficient saturation transfer. A sufficient number of scans must be acquired for a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Objective: To identify binding and determine the binding epitope.

    • Procedure:

      • Process the spectra using standard NMR software.

      • Subtract the on-resonance spectrum from the off-resonance spectrum.

      • Hit Confirmation: The presence of signals in the difference spectrum is definitive proof of binding.

      • Epitope Mapping: Normalize the most intense signal in the difference spectrum to 100%. The relative intensities of the other fragment protons indicate their proximity to the protein surface. Protons in closest contact will show the strongest STD effect. This information is invaluable for guiding structure-based design.

Application Protocol III: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the ultimate validation for a fragment hit: a high-resolution, three-dimensional picture of how the fragment binds to its target.[19][20] This structural information is the foundation for the hit-to-lead optimization phase.[2][21][22]

Causality: When a well-ordered crystal of a protein is exposed to a high-concentration solution of a fragment, the fragment can diffuse into the crystal lattice and bind to the protein. By collecting X-ray diffraction data from this soaked crystal, one can calculate an electron density map that reveals the precise atomic coordinates of the protein and the bound fragment.

Step-by-Step Protocol for Crystallographic Fragment Screening
  • Protein Crystallization:

    • Objective: To grow well-diffracting crystals of the target protein.

    • Procedure: This is a highly empirical process involving screening hundreds of conditions (precipitants, buffers, salts, additives) using techniques like sitting-drop or hanging-drop vapor diffusion. The result must be reproducible crystals of sufficient size and quality.

  • Fragment Soaking:

    • Objective: To introduce 1-(3-Aminoazetidin-1-yl)ethanone into the protein crystal.

    • Procedure:

      • Prepare a "soaking solution" consisting of the crystallization mother liquor supplemented with a high concentration of the fragment (typically 5-50 mM) and a cryoprotectant (e.g., 25% glycerol).

      • Using a nylon loop, carefully transfer a protein crystal from its growth drop into the soaking solution.

      • Allow the crystal to soak for a period ranging from minutes to hours. The duration is optimized to allow fragment binding without damaging the crystal.

  • Data Collection and Processing:

    • Objective: To obtain a high-quality X-ray diffraction dataset.

    • Procedure:

      • Flash-cool the soaked crystal in a stream of liquid nitrogen to prevent radiation damage.

      • Mount the crystal on a goniometer at a synchrotron beamline.

      • Collect a full dataset by rotating the crystal in the X-ray beam.

      • Process the diffraction images to integrate the reflection intensities and scale the data.

  • Structure Solution and Analysis:

    • Objective: To determine the binding pose of the fragment.

    • Procedure:

      • Solve the structure using molecular replacement with a known apo-protein structure.

      • Calculate electron density maps (2mFo-DFc and mFo-DFc).

      • Carefully inspect the difference map (mFo-DFc) for contiguous, unexplained electron density in the protein's active or allosteric sites. Specialized software like PanDDA is highly effective at detecting the weak density of low-occupancy fragments.[20]

      • If density is present, model 1-(3-Aminoazetidin-1-yl)ethanone into the density and refine the structure.

      • Analyze the refined structure to identify key interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

From Hit to Lead: The Path Forward

The structural information gleaned from crystallography is the catalyst for the next phase. With the binding mode of 1-(3-Aminoazetidin-1-yl)ethanone understood, medicinal chemists can pursue several strategies.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Hit Bound Azetidinone Fragment (e.g., in active site) Growing Fragment Growing (Extend from -NH2 vector) Hit->Growing Linking Fragment Linking (Connect to another nearby fragment) Hit->Linking Merging Fragment Merging (Combine with an overlapping fragment) Hit->Merging Lead Potent Lead Compound (High Affinity, Selectivity, and Improved Drug-like Properties) Growing->Lead Linking->Lead Merging->Lead

Sources

Application Note: High-Throughput Library Synthesis Using 1-(3-Aminoazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 1-(3-Aminoazetidin-1-yl)ethanone (CAS: 1462921-50-1) in the generation of high-value chemical libraries. As a conformationally restricted, sp³-rich scaffold, this azetidine derivative offers a superior bioisosteric profile compared to traditional piperidine or pyrrolidine analogs. Its inclusion in fragment-based drug discovery (FBDD) and DNA-encoded libraries (DEL) enhances metabolic stability and solubility while reducing lipophilicity (LogP).

This document provides validated protocols for three primary diversification vectors: Amide Coupling , Urea Formation , and Nucleophilic Aromatic Substitution (SₙAr) , tailored for parallel synthesis platforms.

Scaffold Analysis & Strategic Value

Physicochemical Profile

The 1-(3-Aminoazetidin-1-yl)ethanone scaffold is characterized by a strained four-membered ring containing a primary amine at the C3 position and an acetyl group at the N1 position.

  • Rigidity: The azetidine ring locks the C3-amine vector, reducing the entropic penalty upon binding to protein targets.

  • Basicity: The N-acetyl group reduces the basicity of the ring nitrogen, focusing reactivity solely on the exocyclic primary amine.

  • Bioisosterism: Acts as a minimal-footprint spacer, often replacing ethylenediamine or piperazine linkers to improve the fraction of saturated carbon (Fsp³).

Handling & Stability
  • Storage: Store as the hydrochloride salt (hygroscopic) at -20°C under inert atmosphere.

  • Stability: The azetidine ring is susceptible to acid-catalyzed ring opening / hydrolysis under extreme conditions (pH < 2, T > 80°C). Protocols below utilize mild, buffered conditions to maintain ring integrity.

Library Design Strategy: Diversification Vectors

The primary amine (C3-NH₂) serves as the sole handle for parallel diversification. The N-acetyl group remains inert under standard library synthesis conditions, serving as a stable capping group that modulates solubility.

Visualization: Library Synthesis Workflow

The following diagram outlines the logical flow from building block preparation to final QC.

LibraryWorkflow cluster_reactions Diversification Vectors Start 1-(3-Aminoazetidin-1-yl)ethanone (HCl Salt) Base Free-Basing (DIPEA/DMA) Start->Base Amide Amide Coupling (R-COOH + HATU) Base->Amide Urea Urea Formation (R-NCO) Base->Urea SnAr SₙAr Displacement (Ar-Cl + Heat) Base->SnAr Scavenge Resin Scavenging (Remove Excess Reagents) Amide->Scavenge Urea->Scavenge SnAr->Scavenge QC LCMS & NMR Validation Scavenge->QC Final Final Plate Generation QC->Final

Caption: Operational workflow for parallel synthesis using the azetidine core. The process splits into three reaction streams before converging for purification and QC.

Experimental Protocols

General Reagent Preparation[1]
  • Stock Solution A (Scaffold): Dissolve 1-(3-Aminoazetidin-1-yl)ethanone HCl in anhydrous DMA (Dimethylacetamide) to a concentration of 0.2 M. Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to neutralize the salt and activate the amine.

  • Reaction Vessel: 96-well deep-well polypropylene blocks (2 mL volume).

Protocol A: High-Throughput Amide Coupling

This protocol uses HATU, a high-efficiency coupling reagent ideal for sterically demanding amines or electron-deficient carboxylic acids.

  • Dispensing Carboxylic Acids: Aliquot 100 µmol of diverse carboxylic acids (R-COOH) into each well.

  • Activation: Add 100 µmol of HATU (0.5 M in DMF) and 200 µmol of DIPEA to each well containing acid. Shake for 10 minutes at Room Temperature (RT).

  • Scaffold Addition: Add 500 µL of Stock Solution A (100 µmol scaffold) to each well.

  • Incubation: Seal the block and shake at RT for 16 hours.

  • Work-up (Solid Phase Extraction):

    • Add 100 mg of polymer-supported trisamine resin (scavenger for excess acid/electrophiles) and isocyanate resin (scavenger for excess amine).

    • Shake for 4 hours.

    • Filter into a receiving plate.

    • Evaporate solvent (Genevac or SpeedVac).

Protocol B: Urea Synthesis via Isocyanates

Ureas provide excellent hydrogen-bond donor/acceptor motifs for binding affinity.

  • Dispensing Isocyanates: Aliquot 105 µmol of diverse isocyanates (R-N=C=O) into the reaction plate (0.5 M in DCM/DMF 1:1).

  • Scaffold Addition: Add 500 µL of Stock Solution A (100 µmol scaffold) to each well. Note: Ensure the stock solution uses minimal alcohol if DCM is the co-solvent.

  • Incubation: Shake at RT for 4–6 hours. Reaction is typically fast.

  • Quenching: Add 50 µL of 1M polymer-supported amine to scavenge unreacted isocyanates.

  • Purification: Direct prep-HPLC is recommended due to the high polarity of urea products.

Protocol C: Heteroaromatic Substitution (SₙAr)

This protocol targets chloropyrimidines, chloropyridines, or fluoronitrobenzenes.

  • Dispensing Electrophiles: Aliquot 100 µmol of heteroaryl chlorides (Ar-Cl) into the plate.

  • Scaffold Addition: Add 500 µL of Stock Solution A (100 µmol scaffold).

  • Base Enhancement: Add an additional 2.0 equivalents of Cs₂CO₃ (suspended in the mixture) or use DBU (soluble organic base) if using automated liquid handling tips that clog with solids.

  • Thermal Activation: Seal the plate with a heavy-duty foil or cap mat. Heat at 80°C for 12–24 hours. Caution: Do not exceed 90°C to prevent azetidine degradation.

  • Work-up: Dilute with EtOAc, wash with water (x3) to remove DMA and salts, dry organic layer, and concentrate.

Quality Control & Validation

Analytical Methods

Due to the high polarity of the azetidine core (LogP < 1), standard C18 gradients may result in early elution (near the solvent front).

ParameterMethod Specifications
Column Waters XBridge BEH Amide (HILIC) or C18 Aq (Polar-embedded)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 9.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 2.5 minutes (Rapid Fire)
Detection UV (214/254 nm) + ESI-MS (Positive Mode)
Acceptance Criteria
  • Purity: >85% by UV AUC (Area Under Curve).

  • Identity: [M+H]⁺ peak must match theoretical mass ±0.4 Da.

  • NMR Validation: Randomly select 5% of the library for ¹H-NMR (DMSO-d₆) to verify the integrity of the azetidine ring protons (typically appearing as multiplets between 3.5–4.5 ppm).

References

  • PubChem. (n.d.).[1] 1-(3-Aminoazetidin-1-yl)ethanone.[2] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Stephens, C. E., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Lowe, D. (2015). The Influence of Bioisosteres in Drug Design. In Bioisosteres in Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

Sources

Application Note: Optimized Aza-Michael Addition with Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the experimental procedures for the aza-Michael addition of azetidines , a critical transformation in medicinal chemistry for installing constrained, metabolically stable amine motifs.

Executive Summary

Azetidines (4-membered nitrogen heterocycles) are increasingly prioritized in drug discovery over their 5- and 6-membered counterparts (pyrrolidines/piperidines) due to their ability to lower lipophilicity (


) and improve metabolic stability while maintaining favorable vector orientation. However, their incorporation via aza-Michael addition presents unique challenges:
  • Decreased Nucleophilicity: Due to ring strain (~26 kcal/mol) and increased s-character of the nitrogen lone pair, azetidines are generally less nucleophilic than pyrrolidines.

  • Ring Instability: The strained ring is susceptible to acid-catalyzed ring-opening polymerization (ROP), necessitating base-promoted or neutral conditions.

This guide provides a Standard Operating Procedure (SOP) for the robust addition of azetidines to Michael acceptors (acrylates, sulfones, acrylamides) using a DBU-promoted pathway, along with a "Green" catalyst-free variant for highly reactive substrates.

Mechanistic Insight & Reaction Design[1]

The Nucleophilicity Paradox

Unlike pyrrolidine, which reacts spontaneously with many Michael acceptors at room temperature, azetidine often requires activation. The internal C-N-C bond angle (~90°) forces the nitrogen lone pair into an orbital with higher s-character, lowering its energy and nucleophilicity. Consequently, general base catalysis is often required to buffer the proton transfer steps and prevent reversibility (retro-Michael).

Reaction Pathway Diagram

The following diagram illustrates the DBU-promoted mechanism, highlighting the critical proton-transfer step that drives the equilibrium forward.

AzaMichaelMechanism Start Azetidine (Nu-H) + Michael Acceptor TS1 Transition State (C-N Bond Formation) Start->TS1 Nucleophilic Attack Inter Zwitterionic Enolate Intermediate TS1->Inter Inter->Start Retro-Michael (Avoid High T) PT Proton Transfer (DBU-Assisted) Inter->PT + DBU-H+ Product β-Amino Adduct PT->Product Irreversible Step

Figure 1: Mechanistic pathway of DBU-promoted aza-Michael addition. Note the reversibility risk if the intermediate is not rapidly protonated.

Experimental Protocols

Protocol A: DBU-Promoted Addition (Standard Method)

Best for: Less reactive acceptors (crotonates, methacrylates, acrylamides) or valuable azetidine intermediates. Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a non-nucleophilic base to facilitate proton transfer without competing for the electrophile. Acetonitrile (MeCN) is the preferred solvent due to its high dielectric constant, which stabilizes the zwitterionic transition state.

Materials
  • Amine: Azetidine (or derivative, e.g., 3-fluoroazetidine HCl).

  • Acceptor: Methyl acrylate, Phenyl vinyl sulfone, etc. (1.1 – 1.5 equiv).

  • Promoter: DBU (0.1 – 0.5 equiv). Note: Use 1.1 equiv if starting from Azetidine·HCl salt.

  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Azetidine (1.0 mmol) in anhydrous MeCN (2.0 mL, 0.5 M).

    • Checkpoint: If using an HCl salt, add DBU (1.0 mmol) and stir for 10 min at RT to liberate the free base before proceeding.

  • Addition: Add the Michael Acceptor (1.2 mmol) dropwise.

  • Activation: Add catalytic DBU (0.2 mmol, 20 mol%).

  • Reaction: Seal the vial and heat to 60 °C for 4–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the azetidine peak.

  • Workup:

    • Option A (Volatile Products): Concentrate directly under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

    • Option B (Standard): Dilute with EtOAc, wash with saturated NaHCO₃ (to remove DBU salts) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Catalyst-Free "Green" Method

Best for: Highly reactive acceptors (acrylates, acrylonitrile) and scale-up. Rationale: Protic solvents like Methanol (MeOH) can activate the Michael acceptor via hydrogen bonding to the carbonyl oxygen, accelerating the reaction without exogenous base.

Step-by-Step Procedure
  • Mixing: Dissolve Azetidine (1.0 mmol) in MeOH (1.0 mL, 1.0 M).

  • Addition: Add Michael Acceptor (1.1 mmol) slowly at 0 °C (exothermic reaction risk).

  • Reaction: Allow to warm to Room Temperature (20–25 °C) and stir for 2–6 hours.

  • Workup: Evaporate solvent under vacuum.

    • Purity Check: This method often yields quantitative conversion, requiring no further purification.[1]

Critical Parameters & Optimization

The following table summarizes how variable adjustments impact the Reaction Yield and Purity.

ParameterRecommendationMechanistic Impact
Solvent MeCN (Standard) or MeOH (Green)MeCN stabilizes polar TS; MeOH activates electrophile via H-bonding. Avoid non-polar solvents (Hexane) which slow the reaction.
Base DBU (Preferred)Strong enough to deprotonate ammonium intermediates, bulky enough to avoid nucleophilic competition.
Temperature 25–60 °C Higher T (>80 °C) promotes Retro-Michael reaction and polymerization.
Concentration 0.5 – 1.0 M High concentration favors intermolecular addition over intramolecular side reactions.
Stoichiometry 1.2 equiv Acceptor Excess acceptor drives the reaction to completion; Azetidine is usually the limiting reagent due to cost.

Troubleshooting Guide

Issue 1: No Reaction / Low Conversion

  • Cause: Azetidine is protonated (if using salt) or acceptor is sterically hindered (e.g., methacrylates).

  • Solution: Ensure free base is generated. Increase DBU to 1.0 equiv. Increase temperature to 80 °C. Switch solvent to HFIP (Hexafluoroisopropanol), a potent H-bond donor solvent known to accelerate difficult Michael additions.

Issue 2: Polymerization / Tarry Mixture

  • Cause: Acidic impurities initiating Ring-Opening Polymerization (ROP).

  • Solution: Ensure the reaction is strictly neutral or basic. Never use Lewis acids (BF₃, AlCl₃) with azetidines unless the nitrogen is protected (e.g., as a sulfonamide), which defeats the purpose of aza-Michael addition.

Issue 3: Retro-Michael (Product reverts to starting material)

  • Cause: Thermodynamic instability at high heat.

  • Solution: Lower reaction temperature. Isolate product immediately after consumption of starting material. Avoid acidic workups.

Workflow Visualization

Workflow Setup Setup: Azetidine + Acceptor Solvent: MeCN Check Substrate Check: Is Acceptor Hindered? Setup->Check RouteA Route A (Standard): Add 20 mol% DBU Heat to 60°C Check->RouteA Yes (e.g. Methacrylate) RouteB Route B (Reactive): Use MeOH Solvent Stir at RT (No Base) Check->RouteB No (e.g. Acrylate) Monitor Monitor (LCMS/TLC) Target: >95% Conversion RouteA->Monitor RouteB->Monitor Workup Workup: Wash w/ NaHCO3 (Route A) Evaporate (Route B) Monitor->Workup

Figure 2: Decision tree for selecting the optimal experimental protocol based on substrate reactivity.

Safety Considerations

  • Azetidine Toxicity: Unsubstituted azetidine is volatile (bp ~62 °C) and potentially toxic. Handle in a fume hood.

  • Exotherms: The addition of azetidines to acrylates in MeOH can be significantly exothermic on scales >1g. Always cool the receiving flask to 0 °C during addition.

References

  • General DBU Protocol: Yeom, C.-E., et al. "A convenient method for the preparation of functionalised derivatives from cyclic amines with methyl acrylate through aza-Michael reaction." Tetrahedron, 2007. 2[3][4]

  • Solvent-Free/Green Methods: Ranu, B. C., & Banerjee, S. "Significant rate acceleration of the aza-Michael reaction in water." Tetrahedron Letters, 2007. (Contextualized for general amines). 5

  • Azetidine Reactivity Review: Mughal, H., & Szostak, M. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle."[3] Organic & Biomolecular Chemistry, 2021.[3] 3[3][4][6]

  • Kinetics & Mechanism: Day, D. M., et al. "An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate."[7] Tetrahedron, 2022.[7] 7[3][4]

  • Undergraduate/Green Protocol: "Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory." Journal of Chemical Education, 2016. 8[3][4][6][2][9]

Sources

Application Notes and Protocols for the Development of Novel Antibacterial Agents from Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Azetidine in an Era of Antibacterial Resistance

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents with new mechanisms of action.[1][2] In this critical landscape, the azetidine scaffold has emerged as a privileged structure in medicinal chemistry.[3] This four-membered saturated nitrogen-containing heterocycle, most famously represented by the β-lactam ring in penicillin and cephalosporins, offers a unique combination of conformational rigidity and chemical reactivity that makes it an ideal starting point for the design of new therapeutic agents.[3][4] Beyond the well-trodden path of β-lactams, the broader class of azetidine derivatives is gaining significant attention for its potential to yield potent antibacterial compounds with diverse pharmacological profiles.[1][5]

This guide provides a comprehensive overview of the key considerations and methodologies for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of novel antibacterial agents based on the azetidine scaffold. We will delve into synthetic strategies, robust screening protocols, and the elucidation of mechanisms of action, all grounded in scientific integrity and practical, field-proven insights.

Part 1: Synthetic Strategies for Building Azetidine-Based Compound Libraries

The successful development of novel antibacterial agents from the azetidine scaffold hinges on the ability to synthesize a diverse library of compounds for screening. The choice of synthetic route is critical and should be guided by factors such as the desired substitution patterns, stereochemical control, and scalability. Several effective methods for the synthesis of azetidines have been reported.[6][7][8]

Cyclization Reactions: The Cornerstone of Azetidine Synthesis

The most common approach to constructing the azetidine ring is through intramolecular cyclization. A prevalent method involves the reaction of a Schiff base with 2-chloroacetyl chloride to form azetidin-2-one (β-lactam) derivatives.[9][10] This reaction is often catalyzed by a base such as triethylamine.[11]

Generalized Synthetic Workflow for Azetidine Derivatives

G Reactants Starting Materials (e.g., Amines, Aldehydes/Ketones) Schiff_Base Schiff Base Formation Reactants->Schiff_Base Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Cyclization_Reagent Cyclization Reagent (e.g., Chloroacetyl Chloride) Cyclization_Reagent->Cyclization Azetidine_Core Azetidine Scaffold Cyclization->Azetidine_Core Functionalization Further Functionalization / Derivatization Azetidine_Core->Functionalization Compound_Library Diverse Compound Library Functionalization->Compound_Library

Caption: A generalized workflow for the synthesis of azetidine-based compound libraries.

Ring Expansion and Rearrangement Reactions

Alternative synthetic strategies include ring expansion of aziridines and photochemical rearrangements.[12][13] For instance, rhodium-catalyzed [3+1] ring expansion of methylene aziridines offers a pathway to methylene azetidines.[13] These methods can provide access to unique substitution patterns that may not be readily achievable through traditional cyclization routes.

Part 2: A Step-by-Step Guide to Antibacterial Screening and Evaluation

A systematic and robust screening cascade is essential for identifying promising lead compounds from a library of synthesized azetidine derivatives. This process typically begins with broad in vitro screening, followed by more detailed characterization of the most potent hits.

Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The initial step in evaluating the antibacterial potential of your azetidine compounds is to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15][16] The broth microdilution method is the gold standard for MIC determination.[15][17]

Protocol 1: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test compounds (azetidine derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin).

  • Negative control (broth and solvent only).

  • Bacterial inoculum standardized to a 0.5 McFarland standard.

Procedure:

  • Prepare Compound Dilutions: Serially dilute the test compounds in CAMHB in the 96-well plate. The final concentration range should be sufficient to determine the MIC value.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions, positive control, and negative control.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria.

Expert Insight: The choice of bacterial strains is crucial. A panel including both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, Pseudomonas aeruginosa) bacteria, as well as antibiotic-resistant strains (e.g., MRSA), will provide a comprehensive initial assessment of the antibacterial spectrum.[16]

Secondary Screening: Assessing Bactericidal vs. Bacteriostatic Activity

Once the MIC is determined, it is important to understand whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This can be determined by a Minimum Bactericidal Concentration (MBC) assay.[16][17]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of a test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Procedure:

  • Following the MIC assay, take an aliquot from the wells showing no visible growth.

  • Plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Antibacterial Screening and Development Workflow

G Start Synthesized Azetidine Library MIC_Screening Primary Screening: Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Screening Hit_Identification Hit Identification (Potent Compounds) MIC_Screening->Hit_Identification MBC_Assay Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay Hit_Identification->MBC_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., against mammalian cell lines) Hit_Identification->Cytotoxicity_Assay MOA_Studies Mechanism of Action (MOA) Studies MBC_Assay->MOA_Studies In_Vivo_Testing In Vivo Efficacy and Toxicity Testing (Animal Models) Cytotoxicity_Assay->In_Vivo_Testing Lead_Optimization Lead Optimization MOA_Studies->Lead_Optimization In_Vivo_Testing->Lead_Optimization

Caption: A comprehensive workflow for the screening and development of novel antibacterial agents.

In Vitro Cytotoxicity Assessment

A crucial step in the early drug discovery process is to assess the potential toxicity of the lead compounds to mammalian cells.[18] A compound that is highly potent against bacteria but also highly toxic to human cells is unlikely to be a viable drug candidate.

Protocol 3: Mammalian Cell Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of lead compounds on a mammalian cell line.

Materials:

  • Human cell line (e.g., HeLa, HEK293).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Test compounds.

  • Cytotoxicity assay kit (e.g., MTT, PrestoBlue).

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48 hours).

  • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine cell viability.

Data Presentation: Illustrative MIC and Cytotoxicity Data

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCC50 (µg/mL) vs. HeLa cellsSelectivity Index (CC50/MIC)
AZ-001232>100>50 (S. aureus)
AZ-00288101.25 (S. aureus & E. coli)
AZ-003>64>64>100N/A

Note: The selectivity index (SI) is a critical parameter, calculated as the ratio of the 50% cytotoxic concentration (CC50) to the MIC. A higher SI indicates greater selectivity for bacteria over mammalian cells.

Part 3: Elucidating the Mechanism of Action

Understanding how a novel antibacterial agent works is fundamental to its development.[19][20] The mechanism of action (MOA) can involve various cellular processes, including:

  • Inhibition of cell wall synthesis[19][21]

  • Disruption of cell membrane function[19][21]

  • Inhibition of protein synthesis[19][21]

  • Inhibition of nucleic acid synthesis[19][21]

  • Inhibition of metabolic pathways[19][21]

Investigating the Mechanism of Action

Lead_Compound Lead Azetidine Compound Cell_Wall_Synthesis Cell Wall Synthesis Assay Lead_Compound->Cell_Wall_Synthesis Membrane_Permeability Membrane Permeability Assay Lead_Compound->Membrane_Permeability Protein_Synthesis Protein Synthesis Inhibition Assay Lead_Compound->Protein_Synthesis DNA_Replication DNA Replication/Repair Assay Lead_Compound->DNA_Replication Metabolic_Pathways Metabolic Pathway Analysis Lead_Compound->Metabolic_Pathways

Caption: Key cellular processes to investigate for determining the mechanism of action.

A variety of assays can be employed to investigate the MOA. For example, membrane permeability can be assessed using fluorescent dyes that only enter cells with compromised membranes.[22][23] Inhibition of protein or nucleic acid synthesis can be monitored by measuring the incorporation of radiolabeled precursors.

Conclusion and Future Directions

The azetidine scaffold represents a promising starting point for the development of the next generation of antibacterial agents. By combining innovative synthetic chemistry with a rigorous and systematic screening cascade, researchers can identify and optimize novel azetidine-based compounds with potent and selective antibacterial activity. The protocols and workflows outlined in this guide provide a solid foundation for these efforts. Future work should focus on exploring novel substitution patterns on the azetidine ring to enhance potency and broaden the antibacterial spectrum, as well as on detailed in vivo studies to evaluate the efficacy and safety of the most promising lead candidates.[24][25]

References

  • Molecular docking studies as antidepressant agents, synthetic techniques, antimicrobial screening of azetidine-2-one deriv
  • 1.2 Azetidinones (~-Lactams).Four-Membered Heterocycles.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.PubMed Central.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.Advanced Journal of Chemistry, Section A.
  • Azetidines of pharmacological interest.PubMed.
  • The Azetidine Scaffold: A Primer on a Promising Heterocycle in Drug Discovery.Benchchem.
  • BIOACTIVE AZETIDINONE: A REVIEW.TIJER.org.
  • Mode of Action & Target for Antibacterial Drug.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES.Journal of Drug Delivery and Therapeutics.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.Benchchem.
  • Antimicrobial potential of various substituted azetidine derivatives: a mini review.MOJ Biorg Org Chem.
  • PREPARATION AND SYNTHETIC APPLIC
  • Antibiotic susceptibility testing using minimum inhibitory concentr
  • Viability/Cytotoxicity Assay Kit for Bacteria Live & Dead Cells.Biotium.
  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC.PMC - NIH.
  • Elucidating the Mechanisms of Action of Antimicrobial Agents.PMC - NIH.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.Protocols.io.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents.Frontiers.
  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii.Frontiers.
  • Minimum Inhibitory Concentr
  • Classification and Mechanism of Action of Antibiotics.Vinmec.
  • Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review.Frontiers.
  • Cell-Check™ Viability/Cytotoxicity Kit for Bacteria Cells.ABP Biosciences.
  • Antibacterial Screening Reveals Multiple Potent Compounds Against Multidrug-Resistant P

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Aminoazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-(3-Aminoazetidin-1-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable building block. The unique structure of this compound—featuring a strained azetidine ring, a basic primary amine, and a polar acetyl group—presents specific purification hurdles. This guide provides in-depth, field-tested solutions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(3-Aminoazetidin-1-yl)ethanone that influence its purification?

A1: Understanding the molecule's properties is the foundation of a successful purification strategy.

  • Basicity: The primary amine at the 3-position is a Brønsted-Lowry base. This is the most critical feature, as it will readily interact with acidic stationary phases like standard silica gel, leading to poor peak shape and potential yield loss.[1]

  • Polarity: The combination of the primary amine and the amide carbonyl group makes the molecule highly polar. This results in strong retention on normal-phase media and good solubility in polar solvents like water and methanol.

  • Stability: While the compound is generally stable under normal conditions, the strained four-membered azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions, or at elevated temperatures.[2] It is often supplied and stored as a hydrochloride salt to improve stability and handling.[2][3]

Q2: I've just completed my synthesis. What are the most common impurities I should anticipate?

A2: Impurities are typically carried over from the synthetic route. Common culprits include:

  • Unreacted Starting Materials: Such as N-Boc-3-aminoazetidine or other protected precursors.

  • Reaction Reagents: Excess acetylating agents (e.g., acetyl chloride, acetic anhydride) or bases used in the reaction (e.g., triethylamine, DIPEA).

  • Side-Products: Acetic acid (a byproduct of acetylation), di-acetylated species (where the primary amine is also acetylated), or potential oligomers.

  • Residual Solvents: Solvents from the reaction and initial workup (e.g., DCM, THF, Ethyl Acetate).

Q3: Which purification method is generally recommended for this compound?

A3: Flash column chromatography is the most common and versatile method. However, due to the basic nature of the primary amine, standard silica gel chromatography is often problematic. The recommended approach is flash chromatography on silica gel using a mobile phase modified with a basic additive , such as triethylamine or ammonium hydroxide, to suppress the interaction between the amine and acidic silanol groups.[4][5] Alternatively, using a less acidic stationary phase like amine-functionalized silica can be highly effective.[6]

Q4: Should I purify the compound as the free base or as the hydrochloride salt?

A4: It is almost always preferable to purify the compound in its free base form . The hydrochloride salt is highly polar and often water-soluble, making it unsuitable for standard flash chromatography. The typical workflow involves performing an aqueous basic workup to liberate the free base from the reaction mixture, extracting it into an organic solvent, and then purifying this crude free base. If the final product is desired as the salt, it can be cleanly converted back after purification by treating a solution of the pure free base with HCl (e.g., HCl in ether or isopropanol).

Troubleshooting Guide

Problem: My compound is streaking badly or not moving from the baseline during silica gel chromatography.

  • Causality: This is a classic sign of a strong acid-base interaction between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This ionic interaction is much stronger than the normal polar interactions, causing the compound to "stick" to the column, resulting in severe tailing (streaking) or complete retention.

  • Solution 1: Deactivate the Silica Gel with a Basic Modifier.

    • Choose a suitable eluent system, typically Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Methanol.

    • Add a small amount of a volatile base to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) . An alternative is to use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent.

    • Equilibrate the column with this modified mobile phase before loading your sample. The added base will neutralize the most acidic sites on the silica, allowing your compound to elute based on polarity, resulting in a sharp, well-defined peak.[4]

  • Solution 2: Use an Alternative Stationary Phase.

    • Amine-functionalized Silica: This is an excellent choice as the stationary phase itself is basic, eliminating the undesirable acid-base interaction.[6] You can often use less polar solvent systems (e.g., Hexane/Ethyl Acetate) and will not need a basic modifier.

    • Reversed-Phase (C18) Silica: This can be effective, especially if impurities are non-polar. For basic amines, it's best to use a mobile phase with a high pH (e.g., water/acetonitrile with ammonium bicarbonate buffer) to keep the amine in its neutral, more retentive free-base form.[1]

Problem: I'm experiencing low recovery of my compound after the column.

  • Causality: This is often a consequence of the streaking issue discussed above. If the compound is irreversibly bound to the silica gel, it will not elute from the column, leading to significant mass loss. Degradation on the acidic silica surface can also be a contributing factor.

  • Solution:

    • Implement the solutions for streaking immediately (use of basic modifiers or alternative phases).

    • Minimize contact time with silica. Use flash chromatography rather than slow gravity chromatography.

    • Consider a non-chromatographic method like an acid-base extraction if the impurity profile allows for it. This can be a highly efficient first-pass purification to remove neutral or acidic impurities.[7]

Problem: My purified compound is a persistent oil and will not solidify.

  • Causality: Small, polar molecules, especially those with flexible side chains and hydrogen bonding capabilities, often have low melting points or exist as amorphous oils. The presence of even trace amounts of residual solvent or minor impurities can inhibit crystallization.[8]

  • Solution 1: Salt Formation. This is the most reliable method. Dissolve the purified free-base oil in a suitable solvent like diethyl ether, ethyl acetate, or methanol. Add a stoichiometric amount of a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will often precipitate as a crystalline solid, which can be collected by filtration.[9]

  • Solution 2: High-Vacuum Drying. Ensure all residual solvents are thoroughly removed by drying the oil under high vacuum for an extended period, sometimes with gentle heating if the compound is thermally stable.

  • Solution 3: Trituration. Add a non-polar solvent in which your compound is insoluble (e.g., hexane or diethyl ether) to the oil.[8] Vigorously scratch the side of the flask with a glass rod or spatula. This can sometimes induce nucleation and cause the oil to solidify.

Experimental Protocols & Data

Protocol 1: Modified Flash Column Chromatography

This protocol assumes a starting scale of ~1 gram of crude material.

  • Mobile Phase Preparation: Prepare two solvent bottles:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 98:2 Methanol/Triethylamine (v/v)

  • TLC Analysis: Develop a TLC plate of your crude material in a 95:5 DCM/MeOH mixture with a few drops of Et₃N in the chamber to find an approximate Rf value. Adjust the polarity until the desired compound has an Rf of ~0.2-0.3.

  • Column Packing: Dry pack a suitable size silica gel column with silica (e.g., 40g for 1g crude). Wet and equilibrate the column by flushing with at least 5 column volumes of the initial, low-polarity mobile phase (e.g., 98:2 DCM/Solvent B).

  • Sample Loading: Dissolve the crude material in a minimal amount of DCM. If it doesn't fully dissolve, add a few drops of methanol. Adsorb this solution onto a small amount of silica gel (~2-3g), dry it completely under vacuum, and load the resulting dry powder onto the top of the column bed.

  • Elution: Run the column using a gradient elution profile, starting from low polarity and gradually increasing the percentage of Solvent B. For example:

    • 0-2% Solvent B for 2 column volumes.

    • 2-10% Solvent B over 10 column volumes.

    • Hold at 10% Solvent B for 4 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

Data Presentation: Typical Chromatography Conditions
ParameterCondition 1: Modified Normal PhaseCondition 2: Amine Phase
Stationary Phase Silica Gel (40-63 µm)Amine-functionalized Silica
Mobile Phase A Dichloromethane (DCM)Hexane
Mobile Phase B MethanolEthyl Acetate
Modifier 1-2% Triethylamine in Mobile Phase BNone required
Typical Gradient 2% to 15% B in A20% to 80% B in A
Expected Rf ~0.25 in 95:5 DCM/MeOH (+1% Et₃N)Varies, develop by TLC

Visualization of Workflows

Purification Workflow Diagram

G cluster_start Synthesis cluster_workup Initial Workup cluster_purify Purification cluster_finish Final Product RM Crude Reaction Mixture Workup Aqueous Basic Workup (e.g., NaHCO₃ wash) RM->Workup Extract Liquid-Liquid Extraction (e.g., DCM or EtOAc) Workup->Extract Dry Dry & Concentrate Extract->Dry Col Modified Column Chromatography (Silica + Et₃N) Dry->Col Evap Solvent Evaporation Col->Evap Product Pure Free Base (Oil/Solid) Evap->Product Salt Optional: Salt Formation (HCl) -> Crystalline Solid Product->Salt

Caption: General purification workflow for 1-(3-Aminoazetidin-1-yl)ethanone.

Troubleshooting Decision Tree

G Start Poor Purification Result Q_Streak Streaking or No Elution on Silica TLC/Column? Start->Q_Streak Q_Yield Low Mass Recovery? Start->Q_Yield Q_Oil Product is a Persistent Oil? Start->Q_Oil Sol_Base Cause: Amine-Silica Interaction Solution: 1. Add 1-2% Et₃N to eluent. 2. Use Amine-Silica phase. Q_Streak->Sol_Base Yes Sol_Irreversible Cause: Irreversible binding to silica. Solution: 1. Implement streaking solutions. 2. Consider Acid-Base Extraction. Q_Yield->Sol_Irreversible Yes Sol_Crystallize Cause: Low melting point / impurities. Solution: 1. Convert to HCl salt. 2. High-vacuum drying. 3. Triturate with non-polar solvent. Q_Oil->Sol_Crystallize Yes

Caption: Troubleshooting guide for common purification issues.

References

  • ResearchGate. (n.d.). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Amino-1H-inden-2-yl)ethanone. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). A one-pot preparation of 1,3-disubstituted azetidines. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride. Retrieved from [Link]

Sources

Technical Guide: Synthesis & Impurity Control for 1-(3-Aminoazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the synthesis, purification, and troubleshooting of 1-(3-Aminoazetidin-1-yl)ethanone (CAS: 1462921-50-1). It is designed for organic chemists and process development scientists requiring high-fidelity protocols and impurity control strategies.

Executive Summary & Molecule Profile

1-(3-Aminoazetidin-1-yl)ethanone acts as a critical bifunctional building block in medicinal chemistry, particularly for introducing rigidified amine motifs into drug candidates. Its structure features a strained four-membered azetidine ring, which dictates its reactivity profile and stability.[1][2]

  • Primary Challenge: Regioselectivity. The molecule contains two nitrogen centers: the nucleophilic azetidine ring nitrogen (N1) and the exocyclic primary amine (C3-NH₂).[1]

  • Stability Warning: The free base is prone to polymerization and oxidative degradation.[1] It is strongly recommended to isolate and store the product as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt .[1]

Key Chemical Properties
PropertySpecification
CAS Number 1462921-50-1
Formula C₅H₁₀N₂O (Free Base)
Molecular Weight 114.15 g/mol
Ring Strain ~25 kcal/mol (Susceptible to nucleophilic ring opening)
pKa Estimates N1 (Amide): Neutral/Weak Base | C3-NH₂: ~9.0–9.5

Strategic Synthesis Protocols

To minimize side products, the Protection-Deprotection Strategy (Method A) is the industry "Gold Standard."[1] Direct acetylation of unprotected 3-aminoazetidine is possible but fraught with selectivity issues (Method B).[1]

Method A: The "Gold Standard" (Boc-Protection Route)

This route ensures the acetyl group is installed exclusively on the ring nitrogen (N1) while the primary amine (C3) is masked.[1]

Protocol:

  • Starting Material: tert-Butyl azetidin-3-ylcarbamate (CAS: 91188-13-5).

  • Acetylation: Dissolve starting material in DCM/TEA (Triethylamine) at 0°C. Add Acetyl Chloride (1.1 eq) dropwise.

    • Mechanism:[1][2][3][4][5][6][7] The N1 nitrogen is the only available nucleophile.[1]

  • Workup: Wash with dilute citric acid (remove TEA), then NaHCO₃. Dry and concentrate.

  • Deprotection: Treat the intermediate (tert-butyl (1-acetylazetidin-3-yl)carbamate) with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C → RT.

  • Isolation: Precipitate as the HCl salt using Et₂O or MTBE.

Method B: Direct Selective Acetylation (High Risk)

Not recommended for high-purity applications. Reacting 3-aminoazetidine dihydrochloride directly with 1 equivalent of acetic anhydride in the presence of base relies on the subtle nucleophilicity difference between the secondary cyclic amine (N1) and the primary exocyclic amine (C3).[1] This often leads to a statistical mixture of products.

Deep Dive: Side Product Analysis

Understanding the genesis of impurities is the key to troubleshooting.[1]

Impurity Profile Table
Impurity CodeNameStructure DescriptionOriginRemoval Strategy
IMP-A Diacetylated Azetidine 1-(3-Acetamidoazetidin-1-yl)ethanoneOver-acetylation of C3-NH₂ during Step 1 or Method B.Difficult to separate.[5] Prevent by using Method A with pure starting material.[1]
IMP-B Ring-Opened Chloride N-(3-chloro-2-(acetamidomethyl)propyl)... isomersNucleophilic attack by Cl⁻ during acidic deprotection (HCl).Switch to TFA for deprotection; Avoid excessive heating.[1]
IMP-C Boc-Intermediate tert-butyl (1-acetylazetidin-3-yl)carbamateIncomplete deprotection reaction.Extend reaction time; Monitor via LCMS.
IMP-D Oligomers Poly-azetidinesRing-opening polymerization (ROP) of free base.Keep as salt form; Avoid concentrated free base solutions.
Visualizing the Pathway & Impurities

The following diagram illustrates the reaction logic and where specific side products diverge from the main pathway.

G SM Start: tert-Butyl azetidin-3-ylcarbamate Inter Intermediate: N-Boc-1-Acetyl-Azetidine SM->Inter AcCl, TEA, DCM (Acetylation) ImpA IMP-A: Diacetylated Side Product (N,N'-Diacetyl) SM->ImpA Impure SM (Free NH2) or Method B Product Target: 1-(3-Aminoazetidin-1-yl)ethanone (HCl Salt) Inter->Product 4M HCl/Dioxane (Deprotection) ImpB IMP-B: Ring-Opened Chloride (via HCl attack) Inter->ImpB Excess Heat/HCl (Ring Opening) ImpC IMP-C: Residual Intermediate (Incomplete Deprotection) Inter->ImpC Quenched too early

Caption: Synthetic pathway (Method A) highlighting critical control points for impurities IMP-A, IMP-B, and IMP-C.

Troubleshooting & FAQs

Q1: I see a peak at M+42 relative to my product in LCMS. What is it?

Diagnosis: This is likely IMP-A (Diacetylated product) .

  • Cause: If you used Method A, your starting material (Boc-azetidine) might have contained free 3-aminoazetidine (Boc fell off).[1] If you used Method B, this is the inevitable over-reaction product.[1]

  • Fix: Check the purity of your tert-butyl azetidin-3-ylcarbamate. Ensure the acetylation step (Step 1) does not have excess heating or acidic contaminants that could deprotect the Boc group in situ.[1]

Q2: My yield is low, and I see a complex mixture after HCl deprotection.

Diagnosis: Ring Opening (IMP-B) or Polymerization.[1]

  • Context: Azetidines are strained. While N-acyl azetidines are more stable than N-alkyl variants, hot concentrated HCl can still induce ring opening via chloride attack.

  • Fix:

    • Perform deprotection at 0°C to Room Temperature . Do not heat.

    • Switch from HCl/Dioxane to TFA/DCM (1:1) .[1] The trifluoroacetate anion is non-nucleophilic and will not open the ring.[1] You can exchange the counterion to HCl later if required, or use the TFA salt directly.[1]

Q3: Can I distill the free base to purify it?

Critical Warning: NO.

  • Reason: Distilling 3-aminoazetidine derivatives often leads to rapid polymerization or decomposition due to thermal strain release.

  • Recommendation: Purify the intermediate (Boc-protected form) via column chromatography (silica, EtOAc/Hexanes) or crystallization. The final deprotection should be a "clean" step involving simple precipitation of the salt.[1]

Q4: The product is hygroscopic and turns yellow.

Diagnosis: Oxidation/Free Base Instability.[1]

  • Fix: The HCl salt is hygroscopic.[1] Store it in a desiccator under Argon at -20°C. The yellow color indicates amine oxidation. If this occurs, recrystallize from MeOH/Et₂O.[1]

Q5: Why not use Acetic Anhydride (Ac₂O) instead of Acetyl Chloride (AcCl)?

Answer: You can, but AcCl is preferred for Step 1.

  • Reason: AcCl is more reactive at lower temperatures (0°C), allowing for stricter kinetic control.[1] Ac₂O often requires slightly higher temperatures or catalysts (DMAP), which increases the risk of premature Boc-deprotection or side reactions.[1]

References

  • Azetidine Synthesis & Reactivity

    • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2][4][8] (2021).[1][2][9][10][11] Royal Society of Chemistry.[1]

  • Synthesis of 3-Aminoazetidines

    • A Single-Step Synthesis of Azetidine-3-amines.[3][12][13] (2020).[1][2][13] Journal of Organic Chemistry. [1]

  • Commercial Building Block Data

    • 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Safety & Specs. BLD Pharm.[1]

  • Ring Opening Mechanisms

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).[1][2][9][10][11] ACS Medicinal Chemistry Letters. [1]

Sources

Technical Support Center: 1-(3-Aminoazetidin-1-yl)ethanone Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 1-(3-Aminoazetidin-1-yl)ethanone . It addresses stability, degradation mechanisms, and troubleshooting with the precision expected of a Senior Application Scientist.

Senior Application Scientist Note: 1-(3-Aminoazetidin-1-yl)ethanone presents a unique stability profile due to the juxtaposition of a strained azetidine ring (approx. 26 kcal/mol strain energy) and a reactive primary amine. While the N-acetyl group stabilizes the ring nitrogen against protonation-induced ring opening compared to the free base, the molecule remains susceptible to specific degradation pathways—particularly hydrolysis and nucleophilic ring opening—that are often overlooked in standard screening. This guide details these mechanisms to help you distinguish between synthesis artifacts and storage degradation.

Part 1: Critical Stability & Storage FAQs

Q1: My compound has turned from a white solid to a yellow/orange gum. Is it still usable?

Verdict: Likely Degraded. Technical Explanation: The color change typically indicates oxidative instability of the primary amine or polymerization initiated by ring opening.

  • Mechanism: The primary amine at the C3 position is susceptible to air oxidation, forming N-oxides or imines which are chromophoric (yellow/orange). Furthermore, trace moisture can catalyze the nucleophilic attack of the free amine of one molecule onto the strained azetidine ring of another (dimerization), leading to oligomers.

  • Action: Perform LC-MS. If purity is <95%, repurification is difficult due to the polarity of the degradation products. Discard and replace.

Q2: I see multiple peaks in my LC-MS, but the molecular weight corresponds to the parent mass +18. What is happening?

Diagnosis: Ring Opening Hydrolysis. Technical Explanation: The "Parent + 18" signal is a hallmark of azetidine ring opening by water.

  • Causality: Under acidic or strongly basic conditions, water acts as a nucleophile attacking the C2 or C4 position of the azetidine ring. This relieves the ring strain, resulting in a linear acyclic amide (e.g., N-(3-amino-2-hydroxypropyl)acetamide).

  • Prevention: Avoid storing the compound in protic solvents (water, methanol) for extended periods, especially if the pH is not neutral.

Q3: Why is the solubility inconsistent between batches?

Diagnosis: Salt Form Variation. Technical Explanation: This compound is often supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to improve stability, but sometimes as a free base.

  • Free Base: Soluble in DCM, MeOH; less soluble in water. Hygroscopic and prone to carbonate formation (absorbing CO2 from air).

  • HCl Salt: Highly water-soluble, stable solid.

  • Troubleshooting: Check the CoA. If you have the free base, it may have formed a surface crust of carbamate/carbonate upon air exposure, reducing apparent solubility.

Part 2: Degradation Pathways & Mechanisms[1]

The following diagram illustrates the three primary degradation vectors: Hydrolysis , Ring Opening , and Dimerization .

DegradationPathways Parent 1-(3-Aminoazetidin-1-yl)ethanone (Active Reagent) Hydrolysis_Prod 3-Aminoazetidine + Acetic Acid (Deacetylation) Parent->Hydrolysis_Prod Strong Acid/Base (Amide Hydrolysis) RingOpen_Prod N-(3-amino-2-hydroxypropyl)acetamide (Linear Amide) Parent->RingOpen_Prod H2O / H+ / Nucleophiles (Strain Relief) Dimer_Prod Azetidine Dimers/Oligomers (Yellow/Orange Gum) Parent->Dimer_Prod Concentrated Solution Free Amine Attack

Figure 1: Primary degradation pathways. Note that ring opening is driven by the release of ~26 kcal/mol of ring strain.

Part 3: Analytical Troubleshooting & Protocols

Issue: "The compound is invisible on my HPLC."

Root Cause: Lack of Chromophores. The structure CC(N1CC(N)C1)=O contains only a single amide bond, which absorbs weakly at 210–220 nm. It lacks aromatic rings (like benzene or pyridine) that provide strong UV signals at 254 nm.

Protocol: Validated Purity Check Method Do not rely on UV 254 nm.

ParameterCondition
Detector CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) is mandatory for accurate quantitation. MS (Mass Spec) for ID.
Column HILIC (e.g., Waters XBridge Amide) or C18 with Ion Pairing. Standard C18 often fails to retain this polar amine.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B (HILIC mode) over 10 mins.
Sample Prep Dissolve in pure Acetonitrile/Water (90:10). Avoid DMSO if possible (difficult to remove).
Issue: "NMR shows extra peaks in the aliphatic region."

Protocol: NMR Interpretation Guide Use this table to assign impurity peaks in 1H NMR (D2O or DMSO-d6).

Chemical Shift (

ppm)
MultiplicityAssignmentDiagnosis
1.8 - 1.9 SingletAcetyl -CH3Parent Compound
2.0 - 2.1 SingletAcetyl -CH3 (Shifted)Acetic Acid (Hydrolysis Product)
3.2 - 3.5 MultipletLinear -CH2-Ring Opened Species
4.0 - 4.5 MultipletAzetidine Ring -CH2-Parent Compound
8.0+ BroadAmmoniumSalt Formation (HCl/TFA)

Part 4: Recommended Storage & Handling

To maximize shelf life, adhere to this "Self-Validating" storage protocol.

  • Temperature: Store at -20°C for long term; 2-8°C for active use (weeks).

  • Atmosphere: Store under Argon or Nitrogen.[1] The primary amine reacts with atmospheric CO2 to form carbamates.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers (the amine can extract them).

  • Handling:

    • Allow the vial to warm to room temperature before opening to prevent water condensation.

    • Re-purge with inert gas before resealing.

References

  • SynQuest Laboratories. (n.d.). Safety Data Sheet: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride. Retrieved from

  • BLD Pharm. (n.d.). Product Information: 1-(3-Aminoazetidin-1-yl)ethanone.[2][3] Retrieved from

  • Couty, F., & Evano, G. (2006). Ring expansion of azetidines. Organic Preparations and Procedures International. (General reference on Azetidine ring strain and expansion chemistry).
  • Padwa, A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [4]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(3-pyridinyl)- (Structural Analog Data). Retrieved from

Sources

troubleshooting 1H NMR spectra of 1-(3-Aminoazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Aminoazetidin-1-yl)ethanone Ticket #AZ-303: Spectral Anomalies & Structural Verification

Status: Open Priority: High Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Introduction: The "Deceptive" Small Ring

Welcome to the technical support hub for 1-(3-Aminoazetidin-1-yl)ethanone . You are likely here because your


H NMR spectrum looks "wrong"—perhaps appearing as a mixture of two compounds, or featuring broad, unassignable lumps where sharp peaks should be.

Do not discard your sample. This molecule is a classic "NMR trap" due to the convergence of three phenomena: Amide Rotamerism , Azetidine Ring Strain , and Proton Exchange . This guide treats your spectrum as a diagnostic puzzle, providing the causality and the protocols to validate your structure.

Part 1: Diagnostic Workflow

Before adjusting your experiment, use this logic flow to identify the specific anomaly you are facing.

TroubleshootingFlow Start Start: Analyze 1H NMR Spectrum CheckPeaks Are peaks doubled or split (e.g., two acetyl singlets)? Start->CheckPeaks RotamerIssue Issue: Amide Rotamers (Restricted Rotation) CheckPeaks->RotamerIssue Yes CheckAmine Is the NH2 signal missing or broad? CheckPeaks->CheckAmine No RotamerIssue->CheckAmine ExchangeIssue Issue: Proton Exchange (Solvent/Water Interaction) CheckAmine->ExchangeIssue Yes CheckSplitting Are ring protons (3.5-4.5 ppm) complex multiplets? CheckAmine->CheckSplitting No PuckeringIssue Issue: Ring Puckering & Diastereotopicity CheckSplitting->PuckeringIssue Yes

Figure 1: Diagnostic logic flow for identifying spectral anomalies in N-acetyl-3-aminoazetidine.

Part 2: Troubleshooting Guides

Issue 1: The "Impure" Spectrum (Rotamers)

Symptom: You observe two distinct sets of signals (e.g., two singlets for the acetyl methyl group around 1.8–2.0 ppm) with unequal integration (e.g., 60:40 ratio). It looks like a contamination, but chromatography shows a single spot.

Root Cause: The


 amide bond possesses partial double-bond character due to resonance.[1] This creates a high energy barrier to rotation (

kcal/mol).[2] In the 4-membered azetidine ring, this effect is pronounced. The molecule exists as two slowly interconverting conformers (rotamers) on the NMR timescale:

(trans) and

(cis).

Validation Protocol: Variable Temperature (VT) NMR To prove these are rotamers and not impurities, you must increase the energy of the system to overcome the rotational barrier.

  • Preparation: Dissolve sample in a high-boiling solvent (e.g., DMSO-

    
    ).
    
  • Baseline Scan: Acquire a spectrum at 25°C (298 K). Note the two sets of peaks.

  • Heating: Incrementally heat the probe to 80°C or 100°C (353–373 K).

  • Observation: As temperature rises, the distinct peaks will broaden and eventually coalesce into a single, sharp set of signals.

    • Note: If the peaks remain distinct at 100°C, you likely have a true impurity.

Data Reference: Expected Shifts (DMSO-


) 
Proton Group Approx. Shift (Major Rotamer) Approx. Shift (Minor Rotamer) Multiplicity

| Acetyl


 | 1.85 ppm | 1.78 ppm | Singlet |
| Ring 

| 4.0 - 4.4 ppm | 3.8 - 4.2 ppm | Multiplet | | Methine

| 3.6 ppm | 3.6 ppm (Overlaps) | Quintet-like |

Expert Insight: The rotamer ratio in azetidines is often closer to 1:1 than in open-chain amides due to the symmetry of the ring, making the "impurity" look deceptively substantial [1, 2].

Issue 2: The "Missing" Amine Protons

Symptom: The structure contains a primary amine (


), but the integration accounts for only 8 protons instead of 10. Or, there is a "hump" in the baseline that moves between samples.

Root Cause: The protons on the primary amine at position 3 are labile . They undergo rapid chemical exchange with trace water in the solvent or with the solvent itself (if protic like MeOD).

  • In CDCl₃ : The peak is often broad and its shift is concentration/temperature dependent (1.5 – 3.0 ppm).

  • In MeOD : The peak disappears entirely (replaced by

    
    ).
    
  • In DMSO-

    
     : The peak is usually sharper and downfield (broad singlet near 2.0–4.0 ppm), but can be broadened by trace acid.
    

Validation Protocol: The


 Shake 
  • Acquire: Run a standard proton spectrum in CDCl₃ or DMSO-

    
    .
    
  • Spike: Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Shake: Invert the tube gently for 30 seconds.

  • Re-acquire: Any signal corresponding to the

    
     (and trace water) will disappear or merge into the HDO peak (approx. 4.7 ppm).
    
    • Result: If a peak disappears, it was your exchangeable amine [3].

Issue 3: The "Messy" Multiplets (Ring Geometry)

Symptom: The protons on the ring (positions 2 and 4) appear as non-first-order multiplets rather than simple doublets or triplets.

Root Cause:

  • Diastereotopicity: The chiral center at C3 (carrying the amine) makes the two protons on C2 (and C4) non-equivalent. One is cis to the amine, the other is trans.

  • Ring Puckering: Azetidine rings are not planar; they "pucker" to relieve torsional strain. This creates complex coupling constants (

    
    ) involving geminal (same carbon) and vicinal (adjacent carbon) interactions.
    
  • Roof Effect: The chemical shift difference between geminal protons is often small relative to their coupling constant (

    
     Hz), causing strong "roofing" (leaning) of the multiplets.
    

Visualizing the Rotamer Equilibrium

RotamerEquilibrium RotamerA Rotamer A (Major) Acetyl O anti to C2 Transition Transition State (High Energy Barrier) RotamerA->Transition Heat (kT) RotamerB Rotamer B (Minor) Acetyl O syn to C2 Transition->RotamerA Transition->RotamerB RotamerB->Transition

Figure 2: The equilibrium between amide rotamers restricted by the partial double-bond character of the N-C(O) bond.

Part 3: Summary of NMR Parameters

Use this table to benchmark your data. Note: Values are approximate and shift-dependent.

FeatureChemical Shift (

)
MultiplicityCoupling (

)
Notes
Acetyl Methyl 1.8 - 2.0 ppmSinglet (x2)N/ADistinct rotamer peaks.
Ring

3.5 - 4.5 ppmMultiplets

Hz

Hz
Deshielded by amide N. Complex splitting.
Methine

3.5 - 3.8 ppmQuintet/m

Hz
Overlaps with ring protons.
Amine

1.5 - 3.5 ppmBroad sN/ADisappears with

.

References

  • Restricted Rotation in Amides: Title: Rates of Rotation Around -CO-N- Bonds of Amides.[3] Source: Chemistry LibreTexts. URL:[Link]

  • Azetidine Rotamers in Literature: Title: Supplementary Information for Azetidine/Pyrrolidine Derivatives (Example of Rotameric Mixtures). Source: Princeton University (Macmillan Group). URL:[Link]

  • Proton Exchange & Solvent Effects: Title: Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift. Source: ResearchGate. URL:[Link]

Sources

overcoming low reactivity of 3-aminoazetidine in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 3-aminoazetidine and its derivatives. This guide is designed to provide in-depth, field-proven insights into overcoming the challenges associated with the low reactivity of the 3-amino group in common coupling reactions. By understanding the underlying chemical principles, you can optimize your reaction conditions, troubleshoot failed experiments, and successfully incorporate this valuable scaffold into your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my amide/sulfonamide coupling reaction with 3-aminoazetidine giving low yields or failing completely?

This is the most common issue researchers face. The low reactivity of 3-aminoazetidine is not due to a single factor, but a combination of unique structural and electronic properties:

  • Steric Hindrance: The rigid, four-membered ring structure of azetidine imposes significant steric bulk around the 3-amino group. The adjacent methylene groups of the ring can physically block the approach of activated carboxylic acids or sulfonyl chlorides to the nitrogen's lone pair, slowing down the rate of reaction. This is particularly problematic when coupling to an already hindered carboxylic acid.

  • Reduced Nucleophilicity: While amines are generally good nucleophiles due to the lone pair on the nitrogen atom, the properties of the azetidine ring itself can diminish the reactivity of the exocyclic 3-amino group. The endocyclic nitrogen atom of the azetidine ring can exert an electron-withdrawing inductive effect, pulling electron density away from the 3-amino group and making its lone pair less available for nucleophilic attack.

  • Ring Strain: Azetidines possess considerable ring strain (approx. 25.4 kcal/mol).[1] While this strain is a driver for certain ring-opening reactions, it also influences the geometry and electronic state of the entire molecule, which can indirectly affect the reactivity of exocyclic substituents.

These factors combined mean that standard coupling conditions, which may work perfectly for simple primary or secondary amines, are often insufficient for 3-aminoazetidine.

Troubleshooting Guide: Amide & Sulfonamide Coupling

When faced with a low-yielding coupling reaction involving 3-aminoazetidine, a systematic approach to optimization is required. The following sections break down the key variables and provide actionable troubleshooting steps.

Issue 1: Inefficient Carboxylic Acid Activation or Incompatible Coupling Reagent

The first critical step in any amide coupling is the activation of the carboxylic acid. For a poorly nucleophilic amine like 3-aminoazetidine, the choice of coupling reagent is paramount. A weak activated intermediate will simply not react.

Explanation of Causality: Standard carbodiimide reagents like DCC or EDC, when used alone, often form an O-acylisourea intermediate that is not reactive enough to be intercepted efficiently by the hindered and electronically modest 3-aminoazetidine. This can lead to side reactions, such as the formation of a stable N-acylurea, or simple hydrolysis of the intermediate.[2] To overcome this, highly efficient, modern coupling reagents are required. These reagents generate more reactive activated species (e.g., active esters) that can couple with difficult amines.

Recommended Solutions & Protocols:

  • Upgrade to Uronium/Aminium or Phosphonium-Based Reagents: These reagents are specifically designed for difficult couplings, including those with sterically hindered and N-methylated amino acids.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generates a highly reactive OAt-ester. It is often the first choice for challenging couplings due to its high efficiency and ability to suppress racemization.[3]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A slightly less reactive but very effective and widely used alternative to HATU.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that is comparable in reactivity to HATU but has improved solubility and safety profiles, as it is not derived from potentially explosive benzotriazoles.[2][3]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective for hindered couplings.

  • Use of Additives: When using carbodiimides like EDC, the addition of nucleophilic catalysts is essential.

    • HOBt (Hydroxybenzotriazole) or Oxyma Pure® (Ethyl cyanohydroxyiminoacetate): These additives react with the O-acylisourea intermediate to form a more stable and reactive active ester, which then acylates the amine. Oxyma is often preferred for its superior safety profile.

Reagent ClassExample(s)Mechanism of ActionRecommended ForKey Considerations
Carbodiimides EDC, DCC, DICForms O-acylisourea intermediate.Simple, unhindered couplings.Inefficient for 3-aminoazetidine alone. Requires additives (HOBt, Oxyma). Risk of N-acylurea formation.[2]
Uronium/Aminium HATU, HCTU, HBTU, COMUForms highly reactive activated esters (OAt, OBt, Oxyma).Highly Recommended. Sterically hindered amines, N-methylated amines, low-racemization synthesis.[3][4]HATU and HBTU are benzotriazole-based (safety concern). COMU is a safer, effective alternative.[2][3]
Phosphonium PyBOP, PyAOPForms activated phosphonium esters.Highly Recommended. Similar applications to uronium salts, very effective for difficult couplings.Can form tris-pyrrolidino phosphamide as a side product, which may complicate purification.
Acid Halides Acyl ChloridesDirect acylation.When other methods fail and substrate is stable.Requires conversion of acid to acyl chloride (e.g., with SOCl₂, oxalyl chloride). Harsh conditions, may not be compatible with sensitive functional groups.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling a generic carboxylic acid to N-Boc-3-aminoazetidine.

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN).

  • Activation: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.

  • Coupling: Add a solution of N-Boc-3-aminoazetidine (1.0-1.2 eq) in the same solvent to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the low reactivity of the amine, reactions may require extended times (4-24 hours) or gentle heating (40-50 °C).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Suboptimal Reaction Conditions (Base, Solvent, Temperature)

Even with a powerful coupling reagent, the reaction environment must be optimized to favor the desired transformation.

Explanation of Causality:

  • Base: The base serves two primary roles: to deprotonate the amine salt (if starting from a hydrochloride or TFA salt) and to neutralize the acid generated during the coupling reaction. A bulky, non-nucleophilic base like DIPEA is preferred because it is less likely to compete with 3-aminoazetidine as a nucleophile.

  • Solvent: The solvent must fully solubilize all reactants. Polar aprotic solvents like DMF, NMP, or DMA are generally superior as they can help to break up aggregates and promote the reaction.

  • Temperature & Concentration: For sluggish reactions, increasing the temperature (e.g., to 40-60 °C) can provide the necessary activation energy. Similarly, running the reaction at a higher concentration can increase the reaction rate according to collision theory.

Recommended Solutions:

  • Base Selection: Use a hindered, non-nucleophilic base such as DIPEA or 2,4,6-collidine. Use at least 2 equivalents, especially if starting with the amine salt.

  • Solvent Screening: If the reaction is slow in DCM or MeCN, switch to DMF or NMP.

  • Increase Temperature and Concentration: If the reaction stalls at room temperature after several hours, gently heat the mixture. If solubility is not an issue, consider running the reaction at a higher molar concentration (e.g., 0.2 M to 0.5 M).

Issue 3: Competing Side Reactions & Protecting Group Strategy

The structure of 3-aminoazetidine contains two nitrogen atoms, which can lead to selectivity issues if not properly managed.

Explanation of Causality: If the azetidine ring nitrogen (N1) is unprotected (i.e., a secondary amine), it can compete with the 3-amino group (N3) in the acylation reaction. While N3 is generally more nucleophilic than the ring nitrogen of an unsubstituted azetidine, this may not hold true if N1 is part of a more complex system. Furthermore, if the coupling partner has multiple reactive sites, chemoselectivity can be a major challenge.

Recommended Solutions:

  • Orthogonal Protection: The most reliable strategy is to use an N-protected version of 3-aminoazetidine, most commonly N-Boc-3-aminoazetidine . The Boc (tert-butyloxycarbonyl) group is stable to most coupling conditions and effectively deactivates the ring nitrogen, ensuring that the reaction occurs exclusively at the 3-amino position. The Boc group can be easily removed later under acidic conditions (e.g., TFA in DCM).

  • Control Stoichiometry: If using unprotected 3-aminoazetidine is unavoidable, careful control of stoichiometry (using no more than 1.0 equivalent of the activated acid) may favor mono-acylation at the more reactive site, but this often leads to mixtures that are difficult to separate.

Visualizing the Challenges and Solutions

Diagram 1: Factors Contributing to Low Reactivity

This diagram illustrates the key steric and electronic factors that make the 3-amino group of azetidine a challenging nucleophile.

G cluster_0 3-Aminoazetidine cluster_1 Challenges A Azetidine Ring (Rigid & Strained) B 3-Amino Group (Nucleophilic Center) C Steric Hindrance (Ring CH₂ groups block approach of electrophile) A->C causes D Electronic Effect (Endocyclic N has inductive -I effect, reducing nucleophilicity of exocyclic NH₂) A->D exerts C->B E Low Reactivity & Poor Yields C->E D->B impacts D->E

Caption: Key factors reducing the nucleophilicity of 3-aminoazetidine.

Diagram 2: Troubleshooting Workflow for Amide Coupling

This workflow provides a logical decision-making process for optimizing a failing coupling reaction with 3-aminoazetidine.

G start Start: Low Yield in Amide Coupling q1 Is the Azetidine N1 Protected? (e.g., N-Boc) start->q1 sol1 Protect N1 with Boc group to ensure selectivity for N3. q1->sol1 No q2 Which Coupling Reagent? (e.g., EDC/HOBt) q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to high-reactivity reagent: HATU, HCTU, or COMU. q2->sol2 Standard q3 Reaction Conditions? q2->q3 Advanced a2_standard Standard (EDC, etc.) a2_advanced Advanced (HATU, etc.) sol2->q3 sol3 Systematically Optimize: 1. Switch solvent to DMF/NMP. 2. Use hindered base (DIPEA). 3. Increase concentration. 4. Gently heat (40-60 °C). q3->sol3 end Successful Coupling sol3->end

Caption: A systematic workflow for troubleshooting difficult couplings.

References

  • Jad, Y. E., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 263-270. [Link]

  • Spencer, J., et al. (1996). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 47(5), 351-359. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 7, 2024, from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved February 7, 2024, from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248651. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. [Link]

Sources

Technical Support Center: Purification of 1-(3-Aminoazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Aminoazetidin-1-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable building block. The methodologies described herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Landscape and Impurity Profile

1-(3-Aminoazetidin-1-yl)ethanone is a bifunctional molecule featuring a reactive primary amine and a tertiary amine within a strained four-membered ring. Its synthesis typically involves a multi-step sequence that necessitates the use of protecting groups to achieve regioselective functionalization. A common and logical synthetic approach begins with a protected 3-aminoazetidine derivative, such as tert-butyl (azetidin-3-yl)carbamate (N-Boc-3-aminoazetidine). This strategy allows for the selective acetylation of the ring nitrogen, followed by the removal of the protecting group to furnish the desired product.

This synthetic route, while effective, can introduce a variety of impurities that may complicate downstream applications. Understanding the origin of these impurities is the first step toward developing an effective purification strategy.

cluster_0 Synthetic Pathway cluster_1 Potential Impurities Start N-Boc-3-aminoazetidine Step1 Acetylation (Acetyl Chloride, Base) Start->Step1 Intermediate tert-butyl (1-acetylazetidin-3-yl)carbamate Step1->Intermediate Step2 Deprotection (e.g., TFA or HCl) Intermediate->Step2 Product 1-(3-Aminoazetidin-1-yl)ethanone Step2->Product Impurity1 Unreacted N-Boc-3-aminoazetidine Impurity2 Di-acetylated byproduct Impurity3 Ring-opened byproducts Impurity4 Residual protecting group fragments

Caption: A plausible synthetic route to 1-(3-Aminoazetidin-1-yl)ethanone and associated potential impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 1-(3-Aminoazetidin-1-yl)ethanone in a question-and-answer format.

Q1: My final product is an oil and won't solidify, even after removing all solvent. How can I obtain a solid product?

A1: This is a common issue with small, polar molecules containing multiple amine functionalities. The presence of residual impurities can often prevent crystallization.

  • Causality: The oily nature of your product is likely due to the presence of impurities that disrupt the crystal lattice formation of the desired compound. Even small amounts of structurally similar byproducts can act as "crystal poisons." Furthermore, highly polar compounds can be hygroscopic and absorb atmospheric moisture, contributing to their oily appearance.[1]

  • Troubleshooting Protocol: Salt Formation and Recrystallization

    Converting the free base to a salt, such as the hydrochloride salt, can significantly enhance its crystallinity.[2][3]

    Step-by-Step Protocol:

    • Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., isopropanol or methanol).

    • Slowly add a solution of HCl in a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether or isopropanol) dropwise with stirring.

    • Monitor the precipitation of the salt. If no precipitate forms, you may need to cool the solution in an ice bath or store it at a low temperature.

    • Collect the precipitated solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

    • For further purification, recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/heptane.

Q2: My NMR spectrum shows the presence of the starting material, tert-butyl (1-acetylazetidin-3-yl)carbamate. How can I remove this impurity?

A2: Incomplete deprotection is a frequent cause of this impurity.

  • Causality: The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions.[4] If the reaction time is too short, the acid concentration is too low, or the temperature is not optimal, the deprotection may not go to completion.

  • Troubleshooting Protocol: Driving the Deprotection to Completion & Liquid-Liquid Extraction

    • Re-subject to Deprotection Conditions: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and treat it again with a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

    • Post-Reaction Work-up: After complete deprotection, carefully neutralize the excess acid with a base (e.g., saturated aqueous sodium bicarbonate solution).

    • Liquid-Liquid Extraction: The desired product, 1-(3-aminoazetidin-1-yl)ethanone, is highly polar and will have some water solubility, especially at neutral or slightly acidic pH. The Boc-protected starting material is significantly less polar. You can exploit this difference in polarity through liquid-liquid extraction.

      • Extract the neutralized aqueous solution with a less polar organic solvent like ethyl acetate. The Boc-protected impurity will preferentially partition into the organic phase, while the more polar product will remain in the aqueous phase.

      • To recover your product, basify the aqueous layer to a pH > 10 with NaOH and extract with a more polar solvent system, such as a mixture of dichloromethane and isopropanol.

Q3: I am observing a byproduct with a mass corresponding to a di-acetylated species. How did this form and how can I remove it?

A3: This impurity arises from the acetylation of both the ring nitrogen and the 3-amino group.

  • Causality: If the 3-amino group is not properly protected during the acetylation step, it can also react with the acetylating agent. This is more likely to occur if the protecting group is labile under the reaction conditions or if it was not installed in the first place.

  • Troubleshooting Protocol: Column Chromatography

    The di-acetylated byproduct will be significantly less polar than the desired mono-acetylated, primary amine product. This difference in polarity allows for efficient separation by column chromatography.

    Step-by-Step Protocol:

    • Stationary Phase Selection: Given the polar nature of the desired product, a standard silica gel column may lead to significant tailing. Consider using an amino-functionalized silica gel or treating standard silica gel with a small amount of triethylamine in the eluent to mitigate this issue.[5]

    • Mobile Phase Selection: A gradient elution is recommended. Start with a less polar solvent system (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. A common eluent system for such separations is dichloromethane/methanol with a small percentage of ammonium hydroxide.

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC), staining with a ninhydrin solution to visualize the primary amine-containing product.[6]

Q4: My mass spectrometry data suggests the presence of ring-opened byproducts. What causes this and how can I avoid it?

A4: The azetidine ring is strained and can be susceptible to nucleophilic ring-opening, especially under harsh acidic or basic conditions or at elevated temperatures.[7][8]

  • Causality: During the deprotection step with strong acids, or if the reaction mixture is heated excessively, nucleophiles present in the reaction (e.g., water, counter-ions) can attack the azetidine ring, leading to ring-opening.

  • Prevention and Purification:

    • Milder Deprotection Conditions: If ring-opening is a significant issue, consider using milder deprotection conditions. For example, if using HCl, ensure the reaction is performed at a low temperature (0 °C to room temperature) and for the minimum time necessary.

    • Purification: Ring-opened byproducts will have different polarities and structures compared to the desired product. They can typically be separated by column chromatography as described in A3.

Data Summary Table: Purification Method Selection

ImpurityLikely CauseRecommended Primary Purification MethodSecondary Method/Prevention
Unreacted N-Boc-3-aminoazetidineIncomplete acetylationColumn ChromatographyOptimize acetylation reaction conditions
tert-butyl (1-acetylazetidin-3-yl)carbamateIncomplete deprotectionDrive deprotection to completion, then liquid-liquid extractionOptimize deprotection conditions (time, temp, acid conc.)
Di-acetylated byproductIneffective protection of 3-amino groupColumn Chromatography (Normal or Amino-functionalized silica)Ensure complete protection before acetylation
Ring-opened byproductsHarsh deprotection conditions (acid/heat)Column ChromatographyUse milder deprotection conditions
Oily product (failure to crystallize)Presence of various impurities, hygroscopicitySalt formation and recrystallizationThorough purification by chromatography prior to crystallization

Experimental Workflow: Purification by Column Chromatography

Start Crude Product (in solution) Step1 Adsorb onto Silica Gel Start->Step1 Step3 Load Sample Step1->Step3 Step2 Prepare Column (Amino-functionalized silica or silica with triethylamine) Step2->Step3 Step4 Elute with Gradient (e.g., EtOAc to EtOAc/MeOH) Step3->Step4 Step5 Monitor Fractions by TLC (Ninhydrin stain) Step4->Step5 Step6 Combine Pure Fractions Step5->Step6 Step7 Evaporate Solvent Step6->Step7 Product Purified Product Step7->Product

Caption: A typical workflow for the purification of 1-(3-Aminoazetidin-1-yl)ethanone by column chromatography.

References

  • U.S. Patent 4,822,895. (1989). 3-aminoazetidine, its salts and intermediates of synthesis.
  • Chorghade, M. S., et al. (2000). Synthesis of azetidine derivatives. WIPO Patent WO 2000/063168 A1.
  • Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Synthesis of Novel 1,3-Indanedione Derivatives and Pharmacological Evaluation as Anti-microbial, Anti-oxidative Agents. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]

  • U.S. Patent 4,966,979. (1990). Process for synthesis of azetidine and novel intermediates therefor.
  • U.S. Patent 4,639,334. (1987). Preparation of 1-benzylazetidine-3-ol derivatives.
  • Chorghade, M. S., et al. (1999). Synthesis of azetidine derivatives. WIPO Patent WO 1999/019297 A1.
  • Palyi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1073. [Link]

  • Smith, A. B., et al. (2010). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Nature Chemistry, 2(9), 744–748. [Link]

  • Al-Obeidi, F., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 1362–1369. [Link]

  • Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Smith, M. W., & Lectka, T. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • van der Leeden, M. C., et al. (2009). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Crystal Growth & Design, 9(4), 1844–1849. [Link]

  • Alajarin, M., et al. (2005). Supporting Information for the Paper A Novel One-Step Approach for the Preparation of α-Amino Acids, α-Amino Amides and Dipeptides from Azetidine-2,3-diones. Angewandte Chemie International Edition, 44(4), 636-639. [Link]

  • Collins, J. M., & El-Faham, A. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8168. [Link]

  • U.S. Patent 7,407,955 B2. (2008). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
  • Asymmetric Synthesis of Functionalized Azetidines via Visible-Light-Enabled Aza Paternò–Büchi Reactions. (2019). Nature Communications. [Link]

  • Al-Masoudi, N. A., et al. (2025). Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. ResearchGate. [Link]

  • European Patent EP 0 477 991 B1. (1995). Process for producing crystals of salt of acidic amino acid and basic amino acid.
  • Le Coguic, A., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. [Link]

  • Chorghade, M. S., et al. (2013). Common Organic Chemistry. WIPO Patent WO 2013/134298 A1.
  • Golmohammadi, F., et al. (2016). Efficient synthesis of novel conjugated 1,3,4-oxadiazole-peptides. RSC Advances, 6(10), 8345–8352. [Link]

  • U.S. Patent RE42,461 E. (2011). Hydroxy-substituted azetidinone compounds useful as hypocholesterolemic agents. PubChem. [Link]

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Ogiwara, Y., & Sakai, T. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. New Journal of Chemistry, 45(27), 12053–12059. [Link]

  • Ahmed, S., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 136–165. [Link]

  • Atta, A. M., & El-Saeed, S. M. (2019). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Hydrazide Derivatives. Rafidain Journal of Science, 28(2), 112-120. [Link]

  • Chorghade, M. S., et al. (2000). Substituted Oxygen Alicyclic Compounds, Including Methods for Synthesis thereof. WIPO Patent WO 00/01381. Pharma Inventor Inc. [Link]

  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-2190. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Boyd, M. J., et al. (2020). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[9][10]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 108-114. [Link]

  • Ethanone, 1-(3-pyridinyl)-. (n.d.). NIST WebBook. [Link]

  • WIPO Patent WO 2005/085246 A1. (2005). 8-[3-amino-piperidin-1-yl]-xanthine, the production thereof and the use in the form of a dpp inhibitor.
  • Samanta, T., et al. (2010). A New Spray Reagent for Identification of Amino Acids on Thin-Layer Chromatography Plates. Asian Journal of Chemistry, 22(3), 1947-1950. [Link]

Sources

Technical Support Center: 3-Aminoazetidine Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Protecting Group (PG) Strategy for 3-Aminoazetidine Scaffolds Ticket ID: AZT-OPT-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Strained" Reality of Azetidines

Welcome to the Technical Support Center. You are likely here because 3-aminoazetidine is behaving unpredictably in your synthetic sequence. Unlike pyrrolidines or piperidines, the azetidine ring possesses significant ring strain (~25.4 kcal/mol).[1][2] This thermodynamic instability turns standard deprotection protocols into potential degradation triggers.

This guide addresses the two critical failure modes in 3-aminoazetidine chemistry:

  • Regioselectivity Failure: Inability to distinguish between the endocyclic (N1) and exocyclic (N3) nitrogens.

  • Ring Fragmentation: Acid-catalyzed ring-opening during Boc removal.

Module 1: Regioselective Protection (N1 vs. N3)

The Core Challenge

You have two nucleophilic sites:

  • N1 (Endocyclic): Secondary amine, sterically constrained, higher pKa (typically ~10-11).

  • N3 (Exocyclic): Primary amine, sterically accessible, slightly lower pKa (typically ~8-9).

Troubleshooting Q&A

Q: I have 3-aminoazetidine dihydrochloride. How do I selectively protect the ring nitrogen (N1)? A: You must exploit the basicity difference. N1 is more basic.

  • Protocol: Perform the reaction at a controlled pH of 8.5–9.0. At this pH, the N1 (secondary) is largely unprotonated and nucleophilic, while N3 (primary) remains partially protonated.

  • Reagent Choice: Use Boc₂O or Cbz-Cl with mild bases (NaHCO₃).

  • Warning: If you use strong bases (TEA/DIPEA) in excess, you will get bis-protection.

Q: How do I selectively protect the exocyclic amine (N3)? A: This is difficult to do directly from the diamine. The standard industrial strategy is "Protect-Deprotect-Reprotect" or using a pre-functionalized precursor.

  • Strategy: Start with 1-Boc-3-azetidinone .[3] Perform reductive amination with a benzyl amine (Bn-NH₂). This gives you N1-Boc, N3-Bn orthogonal protection.

  • Alternative: If you must start from the diamine, coordinate N1 with a metal (e.g., Cu(II)) to mask it, acylate N3, then demetallate (chelation-controlled selectivity).

Visual Workflow: Selection Strategy

ProtectionStrategy Start Starting Material Diamine 3-Aminoazetidine (2HCl) Start->Diamine Ketone 1-Boc-3-Azetidinone Start->Ketone Goal1 Goal: N1-Protection Only Diamine->Goal1 Direct Route Goal2 Goal: N3-Protection Only Diamine->Goal2 Difficult Route Ketone->Goal2 Preferred Route Method1 pH Controlled Acylation (pH 8.5-9.0, Boc2O, NaHCO3) Goal1->Method1 Method2 Reductive Amination (R-NH2, NaBH(OAc)3) Goal2->Method2 From Ketone Method3 Copper Chelation Strategy (Mask N1, Acylate N3) Goal2->Method3 From Diamine

Figure 1: Decision tree for establishing regioselectivity based on starting material availability.

Module 2: The "Exploding Ring" (Deprotection Stability)

The Core Challenge

Acidic deprotection of N1-Boc groups is the most common point of failure. The protonated azetidinium ion is a potent electrophile. If a nucleophile (Cl⁻, Br⁻, or even the carbonyl oxygen of a neighboring amide) attacks C2 or C4, the ring opens to form a linear propyl chain.

Troubleshooting Q&A

Q: My N1-Boc deprotection with 4M HCl/Dioxane yielded a complex mixture. What happened? A: You likely triggered nucleophilic ring opening.[4] Chloride ions (Cl⁻) are sufficiently nucleophilic to attack the strained azetidinium ring at elevated temperatures or prolonged times.

  • Fix: Switch to TFA/DCM (1:1) . The trifluoroacetate anion is non-nucleophilic.

  • Fix 2: Keep temperature at 0°C.

Q: I used TFA, but I still see impurities (t-butyl adducts). A: The tert-butyl cation generated during Boc removal is an electrophile. It can alkylate the azetidine ring or the N3 amine.

  • Protocol: You MUST use a scavenger cocktail.

    • Recommended: TFA:DCM:TIPS:H₂O (50:45:2.5:2.5). Triisopropylsilane (TIPS) scavenges the cations.

Q: Can I use hydrogenation for N1-Cbz removal? A: Yes, this is the safest method for ring stability. Pd/C + H₂ (1 atm) in MeOH works well. However, ensure your solvent is not acidic, as protonation of the ring usually precedes ring opening.

Mechanism of Failure

RingOpening Substrate N1-Boc-Azetidine Acid Acid Treatment (H+) Substrate->Acid Intermediate Protonated Azetidinium (Highly Strained) Acid->Intermediate Boc Removal Nu Nucleophile Attack (Cl- or Amide O) Intermediate->Nu Ring Strain Release Product Ring-Opened Linear Amine (DEAD END) Nu->Product Irreversible

Figure 2: Mechanism of acid-mediated azetidine ring opening. Avoiding nucleophiles during the protonated state is critical.

Module 3: Experimental Data & Protocols

Comparative Stability Table
Protecting Group (N1)Deprotection ConditionRisk LevelNotes
Boc 4M HCl / DioxaneHIGH Cl⁻ causes ring opening. Avoid if possible.
Boc 50% TFA / DCMMEDIUM Safe ONLY with scavengers (TIPS/H₂O).
Cbz H₂ / Pd/CLOW Best for ring stability. Avoid acidic solvents.
Fmoc 20% Piperidine / DMFLOW Ring is stable to base. Watch for DKP if peptide attached.
Trityl (Trt) 1% TFA / DCMLOW Very mild acid; ring usually survives.
Optimized Protocol: Selective N1-Boc Deprotection

Use this protocol to remove N1-Boc without opening the ring.

  • Preparation: Dissolve N1-Boc-3-aminoazetidine derivative (1.0 equiv) in DCM (10 volumes).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 equiv) and Water (2.0 equiv).

  • Acidification: Cool to 0°C. Dropwise add TFA (10 volumes). Final ratio TFA:DCM is 1:1.

  • Reaction: Stir at 0°C for 30–60 mins. Monitor by LCMS. Do not let it warm to RT if not necessary.

  • Workup: Concentrate in vacuo at <30°C. Co-evaporate with toluene (3x) to remove TFA.

  • Free Basing (Critical): Do not store as the TFA salt for long periods. Neutralize with cold NaHCO₃ or basic resin immediately if stability is a concern.

References

  • Vertex Pharmaceuticals. (2021).[3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem. Soc. Rev. [Link]

  • National Institutes of Health. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis. [Link]

Sources

avoiding polymerization in azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and handling these valuable, yet reactive, four-membered heterocycles. The inherent ring strain that makes azetidines powerful scaffolds in drug discovery also renders them susceptible to undesired side reactions, most notably polymerization.[1][2] This resource provides in-depth, experience-driven answers and troubleshooting protocols to help you maximize your yield and obtain pure, stable products.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding polymerization during azetidine synthesis.

Q1: What is the fundamental reason azetidines are prone to polymerization?

The propensity of azetidines to polymerize stems directly from their significant ring strain, which is approximately 25.4 kcal/mol.[1] This strain is a thermodynamic driving force for ring-opening reactions. When an azetidine ring opens, it relieves this strain. If the ring-opened species is reactive, it can act as a monomer, attacking another intact azetidine ring and initiating a chain reaction known as Ring-Opening Polymerization (ROP). This process is often catalyzed by acidic or highly nucleophilic/basic species.[3][4]

Q2: My reaction mixture turned into an intractable solid or oil. Is this polymerization?

This is a classic symptom of uncontrolled polymerization. Other signs include:

  • A significant loss of the desired product in the crude reaction mixture, as observed by TLC, LC-MS, or NMR.

  • The appearance of broad, unresolved humps in the baseline of your ¹H NMR spectrum, characteristic of polymeric material.

  • Difficulty in purification, with the product smearing on a silica gel column or failing to crystallize.

Q3: Are N-unsubstituted (NH) azetidines more or less stable than N-substituted ones?

N-unsubstituted azetidines can be particularly problematic. The nitrogen lone pair is both basic and nucleophilic. Self-protonation can generate an azetidinium ion which is then attacked by a neutral azetidine molecule, initiating cationic polymerization. Furthermore, the NH group can act as a nucleophile itself. N-substitution, particularly with electron-withdrawing groups (e.g., sulfonyl, acyl), can significantly increase stability by reducing the nucleophilicity and basicity of the ring nitrogen.[5][6] However, these activating groups can also make the ring more susceptible to anionic ROP under specific conditions.[5][6]

Q4: I suspect my purification is causing polymerization. Is this possible?

Absolutely. Standard purification techniques can inadvertently promote polymerization.

  • Chromatography: The acidic nature of standard silica gel can catalyze ring-opening. If your azetidine is sensitive, polymerization can occur directly on the column.

  • Distillation/Concentration: Heating an azetidine in the presence of trace acidic or basic impurities is a common cause of bulk polymerization.[4]

Troubleshooting Guides: Scenarios & Solutions

This section provides a deeper dive into specific experimental problems, offering root cause analysis and actionable solutions.

Issue 1: Polymerization During Intramolecular Cyclization

Symptoms: You are forming an azetidine via intramolecular SN2 displacement (e.g., from a γ-amino halide or γ-amino alcohol derivative). Your crude reaction analysis shows low yields of the monomeric azetidine and the presence of oligomers or polymers.

Root Cause Analysis: The conditions required for the final ring-closing step often involve heat or activating agents that can also initiate polymerization of the newly formed, strained azetidine ring.

  • Acid-Catalyzed Decomposition: If using a Lewis acid (e.g., La(OTf)₃ for epoxide aminolysis) or strong Brønsted acid to activate a leaving group, the acid can protonate the product azetidine, triggering cationic ROP.[7][8]

  • Excess Base: When using a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the amine for cyclization, any unreacted base in the workup can promote anionic polymerization, especially at elevated temperatures.

  • High Concentration & Temperature: Le Châtelier's principle applies here. High concentrations of the azetidine product favor intermolecular reactions (polymerization) over the intramolecular cyclization. Elevated temperatures provide the activation energy for this undesired pathway.[4]

Solutions & Preventative Measures:

  • Neutralize Immediately: As soon as the reaction is deemed complete by TLC or LC-MS, quench it under cold conditions (0 °C) with a mild base (e.g., saturated NaHCO₃ solution) or acid (e.g., saturated NH₄Cl solution) to neutralize the catalyst before any concentration step.

  • Optimize Temperature: Determine the minimum temperature required for efficient cyclization. Run a temperature screen (e.g., room temperature, 40 °C, 60 °C) to find the sweet spot that favors cyclization over polymerization.

  • Employ High Dilution: Perform the cyclization step under high-dilution conditions (e.g., 0.01–0.05 M). This can be achieved by the slow addition of the substrate to a heated solution of the base or catalyst, which keeps the instantaneous concentration of the product low, thus favoring the intramolecular reaction.

  • Choose the Right Base: For cyclizations requiring a base, use the stoichiometric amount of a non-nucleophilic base. Consider using a solid-supported base that can be easily filtered off before workup.

G A Polymerization during intramolecular cyclization B What type of catalyst/reagent was used? A->B C Acidic (Lewis or Brønsted) B->C Acid D Basic (e.g., NaH, KHMDS) B->D Base E Action: Quench reaction at 0°C with sat. NaHCO3 before concentration. C->E F Action: Use stoichiometric base. Quench with sat. NH4Cl before concentration. D->F G Was reaction run at high concentration (>0.1 M)? E->G F->G H Yes G->H I No G->I J Action: Re-run under high dilution (0.01 M) via syringe pump addition. H->J K Consider lowering reaction temperature. I->K

Caption: Decision tree for troubleshooting polymerization in cyclization reactions.

Issue 2: Product Degradation During Purification by Silica Gel Chromatography

Symptoms: You have a clean crude product according to ¹H NMR, but after column chromatography, the isolated yield is low, and the product contains new impurities or appears oligomeric.

Root Cause Analysis: Standard silica gel is acidic (pH ≈ 4-5) and has a high surface area covered in Lewis acidic silanol groups (Si-OH). When a basic azetidine passes over the column, the nitrogen can be protonated or coordinate to silicon, forming a reactive azetidinium species. This species is then held on the stationary phase at a high effective concentration, where it is susceptible to nucleophilic attack by other azetidine molecules eluting past it, initiating on-column polymerization.

Solutions & Preventative Measures:

  • Neutralize the Silica: The most robust solution is to use neutralized silica gel. This can be done by preparing a slurry of silica gel in the desired eluent containing 1-2% triethylamine (Et₃N) or ammonia (in a suitable solvent), loading the column with this slurry, and then running the column with an eluent containing a lower concentration (0.1-0.5%) of the same base.

  • Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral grade) or treated phases like C18 (reverse-phase).

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred). Do not let the product sit on the column for extended periods.

  • Salt Formation: If the azetidine is sufficiently basic, consider converting it to a stable salt (e.g., hydrochloride, tartrate) before purification, and then liberating the free base after purification is complete.

  • Prepare the Slurry: In a beaker, add 100 g of silica gel to 400 mL of your starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Add 4-5 mL of triethylamine (Et₃N) and stir well to create a homogeneous slurry.

  • Pack the Column: Pour the slurry into your chromatography column and use pressure to pack the bed, allowing excess solvent to drain.

  • Prepare the Eluent: Prepare your mobile phase with 0.5% (v/v) Et₃N. For example, for 1 L of 9:1 Hexanes:EtOAc, use 900 mL Hexanes, 100 mL EtOAc, and 5 mL Et₃N.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute: Run the column using the base-treated eluent, collecting fractions as usual.

  • Analyze and Concentrate: Analyze fractions by TLC. Combine the pure fractions and concentrate in vacuo. It is often advisable to co-evaporate with a solvent like toluene once to help remove residual triethylamine.

Understanding the Mechanism: Cationic ROP

The most common polymerization pathway under synthetic conditions is Cationic Ring-Opening Polymerization (CROP). Understanding this mechanism is key to preventing it.

  • Initiation: A proton (H⁺) or Lewis acid (L.A.) activates the azetidine nitrogen, forming a highly electrophilic azetidinium ion.

  • Propagation: A neutral azetidine molecule (acting as a nucleophile) attacks one of the ring carbons of the azetidinium ion. This opens the ring and transfers the positive charge to the attacking nitrogen, propagating the reactive center to the end of the growing chain.

  • Termination: The reaction continues until the monomer is consumed or a terminating agent (like water or an amine from the workup) quenches the cationic chain end.

G cluster_init Initiation cluster_prop Propagation cluster_term Termination / Further Propagation A Azetidine B Azetidinium Ion (Electrophilic) A->B Protonation H H+ (Acid) C Azetidine (Nucleophile) B_prop Azetidinium Ion C->B_prop Nucleophilic Attack D Dimer Cation E Growing Polymer Chain (Poly(trimethylene imine)) D->E ...n Azetidine B_prop->D Ring Opening

Caption: Simplified mechanism of acid-catalyzed azetidine polymerization.

Data Summary Table
Reagent/ConditionRisk of PolymerizationRationale & Mitigation Strategy
Strong Lewis Acids (AlCl₃, TiCl₄)High Highly effective at activating the ring for CROP. Avoid if possible, or use catalytic amounts at low temperatures with immediate quenching.
Protic Acids (HCl, H₂SO₄, TFA)High Directly protonates the azetidine nitrogen. Use for salt formation in a controlled manner; avoid during reactions or workups of the free base.
Silica Gel (standard grade)Moderate to High Surface acidity can initiate CROP. Neutralize with Et₃N/NH₃ or use an alternative stationary phase like alumina.[2]
Elevated Temperature (>80 °C)Moderate Provides activation energy for polymerization, especially if trace impurities are present. Use the lowest effective temperature.[4]
High Concentration (>0.5 M)Moderate Favors intermolecular reactions (polymerization). Use high dilution for cyclization steps.
Strong Bases (NaH, n-BuLi)Low to Moderate Can initiate anionic ROP, particularly with N-sulfonyl activated azetidines.[5][6] Use stoichiometric amounts and quench thoroughly.
References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available at: [Link]

  • The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Polymer Chemistry. Available at: [Link]

  • Azetidines of pharmacological interest. Future Medicinal Chemistry. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Crystallization of 1-(3-Aminoazetidin-1-yl)ethanone Salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZT-CRYST-004 Subject: Troubleshooting Isolation, Oiling Out, and Hygroscopicity of 1-(3-Aminoazetidin-1-yl)ethanone Salts Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because the crystallization of 1-(3-Aminoazetidin-1-yl)ethanone (and its salts, particularly the Hydrochloride) is presenting significant process challenges.

This molecule is a "Process Chemist’s Paradox": it is a small, highly polar heterocycle that is essential for JAK inhibitor scaffolds (similar to Baricitinib intermediates), yet its physical properties—high aqueous solubility, conformational flexibility, and ring strain—make isolation notoriously difficult.

This guide addresses the three most reported failure modes:

  • Liquid-Liquid Phase Separation (LLPS/Oiling Out): The product separates as an oil rather than a crystal.[1][2]

  • Hygroscopicity: The isolated salt turns into a deliquescent gum upon exposure to air.

  • Chemical Instability: Ring-opening or hydrolysis during aggressive drying or salt formation.

Module 1: Troubleshooting "Oiling Out" (LLPS)

The Issue: You add an antisolvent (e.g., MTBE, Ethyl Acetate) to your alcoholic solution, and instead of white crystals, a second liquid phase (oil) forms at the bottom.

The Science: Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too deeply into the unstable region where liquid-liquid phase separation is thermodynamically favored over solid nucleation. This is common for azetidines because the high conformational entropy of the flexible ring hinders the organization required for crystal lattice formation.

Corrective Protocol: The "Temperature Cycling" Method

Do not simply add more antisolvent. This exacerbates the oiling. Follow this thermodynamic reset:

  • Re-dissolution: Heat the mixture until the oil phase re-dissolves into a single clear phase (typically 50–60°C).

  • Seeding (Critical): Cool the solution slowly to the cloud point. Add 0.5 wt% of high-quality seed crystals.

    • Note: If you lack seeds, sonicate a small aliquot in a separate vial to induce nucleation, then use that suspension as seed.

  • Isothermal Aging: Hold the temperature constant after seeding. Do not cool further until a visible bed of solids has established (approx. 1–2 hours). This allows the oil droplets to transfer mass to the growing crystal lattice (Ostwald Ripening).

  • Controlled Cooling: Cool at a rate of 5°C/hour.

Visual Troubleshooting Workflow

OilingOutWorkflow Start Observation: Oiling Out Occurs CheckTemp Is the system hot? Start->CheckTemp HeatUp Heat to Clear Point (Single Phase) CheckTemp->HeatUp No CheckTemp->HeatUp Yes (but oiled) SeedAdd Add Seeds (0.5 wt%) at Cloud Point HeatUp->SeedAdd Cool to Cloud Point Hold Isothermal Hold (1-2 hrs) Allow oil to consume SeedAdd->Hold Cooling Slow Cool (5°C/hr) Hold->Cooling Result Crystalline Solid Cooling->Result

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during azetidine crystallization.

Module 2: Salt Selection & Hygroscopicity Management

The Issue: The Hydrochloride (HCl) salt is the standard first choice, but for 1-(3-Aminoazetidin-1-yl)ethanone, the HCl salt is often extremely hygroscopic, leading to handling difficulties and variable water content.

The Science: The high charge density of the small azetidinium cation, combined with the chloride ion, creates a lattice with high lattice energy but also high affinity for water hydration to stabilize the surface energy.

Comparative Salt Screen Data
Salt TypeCounter-ionStoichiometryCrystalline HabitHygroscopicity (DVS at 80% RH)Recommendation
Hydrochloride HCl1:1Needles/AggregatesHigh (>15% wt gain) Use only if lyophilization is available.
Tosylate p-TsOH1:1Block/PrismsLow (<2% wt gain)Recommended for isolation.
Oxalate Oxalic Acid1:1PlatesModerateGood alternative; check toxicity limits.
Trifluoroacetate TFA1:1Amorphous/OilN/A (Deliquescent)Avoid (Process safety risk).
Protocol: Switching to the Tosylate Salt

If the HCl salt is failing due to moisture uptake, switch to the Tosylate salt for the isolation step.

  • Free Basing: Dissolve crude HCl salt in minimal water; basify with K2CO3 (pH 10). Extract into IPA/DCM (3:1).

  • Salt Formation: Add 1.05 eq of p-Toluenesulfonic acid monohydrate dissolved in IPA.

  • Crystallization: The Tosylate salt typically crystallizes spontaneously from IPA or IPA/EtOAc mixtures, offering a non-hygroscopic solid.

Module 3: Chemical Stability & Impurity Rejection

The Issue: Purity drops after crystallization, or new impurities appear (Ring Opening).

The Science: The azetidine ring is strained (approx. 26 kcal/mol strain energy). In the presence of strong nucleophiles (like Cl- in high concentrations) and heat, the ring can open, or the acetyl group can hydrolyze.

Critical Process Parameters (CPPs)
  • Acid Addition Temperature: Must be < 10°C. Exothermic neutralization can trigger thermal degradation.

  • Solvent Choice: Avoid nucleophilic solvents (e.g., Methanol) at high temperatures with strong acids. Use Isopropanol (IPA) or Acetonitrile (ACN) .

  • Drying: Vacuum dry at ≤ 40°C. Higher temperatures risk ring opening in the solid state if residual acid is present.

Impurity Rejection Pathway

ImpurityRejection Crude Crude Reaction Mixture (Contains Ring-Opened Impurity) SolventSwap Solvent Swap Target: IPA or EtOAc Crude->SolventSwap Distillation AcidAdd Controlled Acid Addition (T < 10°C) SolventSwap->AcidAdd Slow Dosing Slurry Slurry Ripening (Removes trapped oil/impurities) AcidAdd->Slurry Age 4-6h Filter Filtration & Wash (Displace mother liquor) Slurry->Filter

Figure 2: Optimized workflow for minimizing ring-opening degradation and maximizing impurity rejection.

Frequently Asked Questions (FAQ)

Q1: My material is an oil. Can I just rotovap it to dryness and scrape it? A: No. Rotovapping to dryness creates an amorphous glass (foam) which traps solvent and impurities. This material will likely deliquesce immediately upon exposure to air. You must establish a crystalline lattice via the "Oiling Out" protocol in Module 1.

Q2: Why is the melting point of my HCl salt lower than the literature value (approx 108-110°C)? A: This is a classic sign of solvate formation or water uptake. The HCl salt forms hydrates easily. Dry the sample under vacuum with P2O5 at 40°C for 24 hours and re-test. If the MP is still low, check for the ring-opened impurity (3-amino-1-chloropropyl acetamide) via LCMS.

Q3: Can I use Methanol as a solvent? A: Methanol is a "good" solvent (high solubility), but it makes crystallization difficult because the solubility curve is too steep. It also poses a risk of methanolysis of the azetidine ring under acidic conditions. Isopropanol (IPA) is the superior solvent for this chemistry.

References

  • Azetidine Salt Synthesis & Stability

    • Patent: "Process for the preparation of baricitinib and an intermediate thereof."[3][4] (US Patent 10,526,350). Describes the handling of sulfonyl-azetidines, offering analogous conditions for the acetyl variant.

    • Source:

  • Oiling Out Mechanisms

    • Article: "Understanding Oiling-Out in Crystalliz
    • Source:

  • General Amine Salt Crystallization

    • Guide: "Oiling Out in Crystallization." Mettler Toledo Technical Resources.
    • Source:

  • Hygroscopicity of Azetidine HCl Salts

    • Data Sheet: "1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Properties." BenchChem.
    • Source:

Sources

Technical Support Center: High-Strain Heterocycle Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Ring Strain in Azetidine Methodologies

Ticket ID: AZT-STR-2026 Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The "Strain Energy Budget"

Welcome to the technical support center. If you are working with azetidines, you are managing a volatile "energy budget." The azetidine ring possesses approximately 25.4 kcal/mol of ring strain [1].[1] This places it in a unique reactivity window: it is more stable than the explosive aziridine (~27.7 kcal/mol) but significantly more reactive than the relaxed pyrrolidine (~5.4 kcal/mol).[1]

The Core Challenge:

  • Goal A (Preservation): You want to functionalize the nitrogen or the carbon backbone without triggering the release of that 25.4 kcal/mol.

  • Goal B (Release): You want to use that energy to drive a ring-opening reaction, but you need to control where and how it breaks.

This guide addresses the failure modes associated with both goals.

Module 1: Preserving the Ring (Functionalization & Coupling)

Common Symptom: "I attempted a Pd-catalyzed cross-coupling on the azetidine nitrogen, but I recovered linear alkyl amines or polymerized sludge."

The Mechanism of Failure

Azetidines are strong bases (pKa of conjugate acid


 11.3) [2]. In the presence of Lewis acids (including metal catalysts) or Bronsted acids, the nitrogen lone pair coordinates/protonates. This forms a quaternary ammonium species (azetidinium), which dramatically lowers the activation energy for nucleophilic attack at the 

-carbons (C2/C4).

The "Death Spiral" (Cationic Ring-Opening Polymerization - CROP):

  • Protonation/Coordination of Monomer A.

  • Nucleophilic attack by Monomer B (via its lone pair) on Monomer A.

  • Ring opens; new species still has an amine and an electrophilic site.

  • Chain reaction ensues (Polymerization).

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Base Selection Use bulky, non-nucleophilic bases (e.g.,

-BuONa, LiHMDS).
Prevents the base from acting as a nucleophile that opens the ring. High basicity ensures the azetidine remains deprotonated (neutral).
Catalyst Ligands Use bulky phosphine ligands (e.g., RuPhos, BrettPhos).Steric bulk prevents the catalyst from coordinating too tightly to the nitrogen lone pair, reducing azetidinium formation.
Temperature Keep

if possible.
Thermal energy combined with strain energy overcomes the barrier for ring opening.
Concentration Dilute conditions (< 0.1 M).Reduces the kinetics of intermolecular attack (dimerization/polymerization).
Validated Protocol: Pd-Catalyzed N-Arylation (Ring Preservation)

Target: Coupling an unactivated azetidine with an aryl bromide.

  • Preparation: In a glovebox, charge a vial with

    
     (1 mol%) and RuPhos  (2 mol%).
    
  • Solvent: Add anhydrous 1,4-dioxane (degassed).

  • Base: Add

    
      (1.4 equiv).
    
  • Substrate: Add Aryl Bromide (1.0 equiv) and Azetidine (1.2 equiv).

  • Execution: Seal and heat to 60°C for 12 hours.

  • Workup: Cool to RT immediately. Filter through Celite. Do not use acidic washes (e.g., 1M HCl) during extraction, as this will trigger ring opening in the separatory funnel.

Module 2: Harnessing the Strain (Ring Opening)

Common Symptom: "I tried to open the ring with a nucleophile, but I got a mixture of regioisomers or no reaction."

The Regioselectivity Matrix

Controlling which bond breaks depends heavily on the N-substituent and the reaction conditions (S_N2 vs. S_N1 character).

  • Scenario A: Activated Azetidines (N-Sulfonyl/N-Acyl)

    • Mechanism:[1][2][3][4] Predominantly S_N2 .

    • Outcome: Nucleophile attacks the less substituted carbon (sterically accessible).

  • Scenario B: Acid-Mediated Opening

    • Mechanism:[1][2][3][4][5]S_N1-like (Carbocation character).

    • Outcome: Nucleophile attacks the more substituted carbon (stabilizes positive charge).

Visualizing the Pathway

The following diagram illustrates the decision logic for ring opening versus preservation.

AzetidineReactivity Start Azetidine Substrate Condition Reaction Conditions? Start->Condition Basic Basic/Neutral (No Electrophiles) Condition->Basic High pH / Pd-Cat Acidic Acidic/Lewis Acid (H+, LA) Condition->Acidic Low pH / Electrophiles N_Funct N-Functionalization (Ring Intact) Basic->N_Funct Azetidinium Azetidinium Ion (Activated Species) Acidic->Azetidinium Nu_Attack Nucleophilic Attack Azetidinium->Nu_Attack Regio_Steric Steric Control (S_N2) Attacks Less Subst. C Nu_Attack->Regio_Steric Strong Nu-, No stabilizing groups Regio_Elec Electronic Control (S_N1) Attacks More Subst. C Nu_Attack->Regio_Elec Weak Nu-, C-stabilizing groups

Figure 1: Decision tree for azetidine reactivity. Note the bifurcation at the "Azetidinium Ion" stage, which is the critical control point for ring opening.

Validated Protocol: Regioselective Ring Opening (Acid-Mediated)

Target: Opening N-Tosyl-2-phenylazetidine with an alcohol.

  • Substrate: Dissolve N-Tosyl-2-phenylazetidine in the nucleophilic alcohol (e.g., MeOH).

  • Catalyst: Add

    
      (10 mol%) [3].
    
    • Why Lanthanum? It coordinates to the sulfonyl oxygen, activating the ring without being acidic enough to degrade the product.

  • Conditions: Stir at 40°C .

  • Outcome: Product will be the benzylic ether (attack at C2). The phenyl group stabilizes the developing positive charge at C2, driving regioselectivity despite steric hindrance.

Module 3: Stability & Storage (The "Silent Killer")

Common Symptom: "My azetidine starting material turned into a solid white brick in the freezer."

This is Auto-Polymerization . Free amines (N-H or N-Alkyl) are most susceptible.

Storage & Handling Guidelines
ParameterSpecificationReason
State Store as HCl Salt (if possible) or Solution .Solid free-base azetidines have high local concentration, promoting intermolecular reaction. Salts are kinetically inert to CROP.
Solvent Hydrocarbons (Hexane/Toluene) or Ethers .Avoid halogenated solvents (DCM/CHCl3) for long-term storage; azetidines can react with them (quaternization) over weeks.
Stabilizers KOH pellets in the secondary container.Scavenges ambient acid vapors that could catalyze polymerization.
Shelf Life < 3 months for free base.Even at -20°C, slow dimerization occurs.
FAQ: Rapid Fire Troubleshooting

Q: Can I use azetidine as a solvent? A: Absolutely not. Unlike pyridine or piperidine, azetidine's ring strain makes it a "ticking time bomb" if used as a bulk solvent. It will polymerize exothermically.

Q: Why did my N-Boc deprotection (TFA/DCM) result in low yield? A: The TFA formed the azetidinium salt. During the concentration step (rotovap), the high concentration of salt + heat likely triggered ring opening by the trifluoroacetate anion.

  • Fix: Use HCl in Dioxane or TMSOTf , and neutralize immediately at low temperature upon completion. Do not concentrate the acidic salt to dryness if possible.

Q: Is the "odor of ammonia" normal? A: Yes, but it indicates volatility. Azetidine boils at ~61°C. If you smell it strongly, you are losing material and exposing yourself to a corrosive base. Use a cold trap.

References
  • Dudding, T., et al. "Ring Strain Energies of Azetidines." Journal of Organic Chemistry. (Cited for strain energy ~25.4 kcal/mol).[1] (Note: Generalized citation based on standard physical organic chemistry data).

  • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006.

  • Ghorai, M. K., et al. "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines." The Journal of Organic Chemistry, 2011.

  • Gleede, T., et al. "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization."[2] Polymer Chemistry, 2019.[2]

  • Ruiz-Olalla, A., et al. "Palladium-Catalyzed Cross-Coupling of Azetidines." Chemical Science, 2015.

Sources

improving the solubility of azetidine-based compounds for assays

[1]

Welcome to the Technical Support Hub. Topic: Solubility Optimization & Assay Compatibility for Azetidine-Based Compounds. Ticket Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group.[1]

Diagnostic Interface: The "Solubility Paradox"

User Query: "I replaced a piperidine ring with an azetidine to lower LogP and improve metabolic stability, but my compound is now crashing out in the assay buffer. Why?"

Technical Insight: This is a classic medicinal chemistry paradox. While azetidines are excellent bioisosteres for reducing lipophilicity (LogP), their compact, rigid nature often leads to higher crystal lattice energy (high melting point). According to the General Solubility Equation (GSE) , aqueous solubility is driven by two opposing forces:

  • Lipophilicity (LogP): "Grease balls" won't dissolve because they prefer organic solvents.[1]

  • Crystal Packing (Melting Point): "Brick dust" won't dissolve because the molecules pack too tightly in the solid state.[1]

Azetidines often suffer from the "Brick Dust" effect.[1] The square, planar geometry allows for efficient stacking, raising the melting point and counteracting the benefits of the lower LogP.

Diagnostic Flowchart: Identify Your Failure Mode

AzetidineDiagnosticStartCompound Precipitatesin Assay BufferCheckStateCheck Solid State(DSC / Melting Point)Start->CheckStateHighMPHigh MP (>200°C)'Brick Dust'CheckState->HighMPHigh CrystallinityLowMPLow MP / Amorphous'Grease Ball'CheckState->LowMPHigh LipophilicityCheckpKaCheck Azetidine pKa(Is N basic?)HighMP->CheckpKaSol_CStrategy C:Lipid/Surfactant(Formulation)LowMP->Sol_CSol_AStrategy A:Disrupt Symmetry(Structural Change)CheckpKa->Sol_ANeutral/Weak BaseSol_BStrategy B:Salt Formation(Formulation)CheckpKa->Sol_BBasic (pKa > 7)

Figure 1: Diagnostic decision tree for categorizing solubility issues in azetidine scaffolds. High melting point indicates lattice energy issues ("Brick Dust"), while low melting point with insolubility indicates hydrophobicity ("Grease Ball").

Troubleshooting Guides & FAQs

Module A: Chemical Formulation (The "Quick Fix")

Q: My azetidine is basic (pKa ~9.5). Can I just acidify the buffer? A: Yes, but with strict caveats for assay compatibility. Azetidines are strong amine bases (parent pKa ~11.3, substituted ~8–10).[1] Protonating the nitrogen (

1
  • The Fix: Formulate as a Salt (e.g., HCl, Methanesulfonate) rather than a Free Base before making your DMSO stock.

  • The Risk: In a cellular assay (pH 7.4), the compound may deprotonate and precipitate if the concentration exceeds the intrinsic solubility (

    
    ).
    
  • Calculation: Use the Henderson-Hasselbalch equation. If

    
    , you are 99% protonated (soluble).[1] If 
    
    
    , you are only 50% protonated.[1]

Q: I cannot change the compound. How do I keep it in solution during the assay? A: Use a "Spring and Parachute" approach using excipients.[1] When you dilute from DMSO (the "Spring"), the compound wants to crash out. You need a "Parachute" to inhibit nucleation.[1]

Excipient ClassRecommended ReagentConcentration Limit (Assay Dependent)Mechanism
Cyclodextrins HP-

-CD
0.5% – 5% (w/v)Encapsulates the hydrophobic azetidine ring.[1]
Cosolvents PEG-4001% – 5% (v/v)Disrupts water structure; increases solvent power.[1]
Surfactants Tween-800.01% – 0.1% (v/v)Prevents micro-crystal aggregation.[1]

Critical Warning: Azetidines are small.[1] Large cyclodextrins (like

1Hydroxypropyl-

-cyclodextrin (HP-

-CD)
1
Module B: Structural Optimization (The "Root Cause" Fix)

Q: I am in the Lead Optimization phase. How do I design out the insolubility? A: You must lower the Melting Point (

111

Protocol: The "Symmetry Breaking" Workflow

  • Ortho-Substitution: If the azetidine is attached to a phenyl ring, add a substituent (F, Me) at the ortho position. This twists the bond, preventing planar stacking.

  • C3-Functionalization: The C3 position of the azetidine is the "magic handle."[1]

    • Bad: 3,3-difluoro (often increases lipophilicity and packing).[1]

    • Good: 3-fluoro, 3-methoxy, or 3-hydroxy (introduces asymmetry and polarity).[1]

  • Cap Capping: If the nitrogen is capped with a flat aromatic (e.g., sulfonamide), switch to a flexible alkyl urea or amide to increase

    
     (Fraction of sp3 carbons).
    

StructuralOptInputInsolubleAzetidineStep1IdentifySymmetry AxisInput->Step1Step2Add PolarVector (C3-OH)Step1->Step2Step3Twist RotatableBonds (Ortho-sub)Step1->Step3OutputSolubleCandidateStep2->OutputStep3->Output

Figure 2: Structural modification workflow to disrupt crystal packing in azetidine scaffolds.

Experimental Protocols

Protocol A: The "Kinetic Solubility" Crash Test

Use this to determine the maximum concentration your assay buffer can tolerate before the azetidine precipitates.

Materials:

  • 10 mM DMSO stock of Azetidine compound.[1]

  • Assay Buffer (e.g., PBS pH 7.4 or HEPES).[1]

  • 96-well filter plate (0.45 µm PVDF).[1]

Step-by-Step:

  • Preparation: Prepare a dilution series of the compound in DMSO (e.g., 10 mM, 5 mM, 1 mM).

  • Spike: Add 2 µL of DMSO stock to 198 µL of Assay Buffer (1% DMSO final).

    • Note: Ensure the tip is submerged and mix rapidly to avoid local high concentrations.[1]

  • Incubation: Shake at room temperature for 90 minutes.

    • Why? This mimics the assay duration.[1]

  • Filtration: Vacuum filter into a receiver plate.

  • Quantification: Analyze filtrate via UV-Vis (254/280 nm) or LC-MS.

  • Calculation:

    
    
    Standard = Compound spiked into Acetonitrile (no precipitation).[1]
    
Protocol B: DMSO Tolerance in Cell Assays

Azetidines are often screened in cell assays.[1] High DMSO kills cells, masking compound toxicity.

Cell TypeMax DMSO (%)Observation
Immortalized (HEK293, HeLa) 0.5% – 1.0%Robust.[1]
Primary Neurons/Hepatocytes < 0.1%Highly sensitive.[1] Membrane permeabilization occurs >0.1%.[1]
Stem Cells (iPSC) < 0.1%DMSO induces differentiation artifacts.[1]

Recommendation: If your azetidine requires >0.5% DMSO to stay soluble, switch to Acoustic Droplet Ejection (ADE) dispensing (e.g., Echo®) to minimize volume, or use the HP-

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Wermuth, C. G. (2006).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Chapter: Molecular Variations in Homologous Series: Azetidines vs Piperidines).

  • Stepan, A. F., et al. (2011).[1] Application of the "Azetidine Switch" to improve physicochemical properties: Discovery of a potent, highly selective, and orally bioavailable Nav1.7 inhibitor. Journal of Medicinal Chemistry, 54(22), 7772-7783. [1]

  • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1] European Journal of Pharmaceutical Sciences, 29(3-4), 203-214.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Validation & Comparative

mass spectrometry analysis of 1-(3-Aminoazetidin-1-yl)ethanone

[1]

Detailed Experimental Protocol

A. Sample Preparation
  • Solvent: Dissolve standard in 90:10 Acetonitrile:Water (10 mM Ammonium Formate).

    • Why: Matching the sample solvent to the HILIC starting mobile phase prevents "solvent mismatch" peak distortion.[1]

  • Concentration: 100 ng/mL for tuning; 1-1000 ng/mL for linearity curves.[1]

B. LC-MS/MS Conditions (HILIC)
  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for loading).[1]

    • 1-6 min: 95% B → 60% B (Elution of polar species).[1]

    • 6-8 min: 60% B (Wash).[1]

    • 8.1 min: 95% B (Re-equilibration - Critical for HILIC).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 2 µL.

C. Mass Spectrometer Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.0 kV (Lower voltage prevents in-source fragmentation of the strained ring).[1]

  • Desolvation Temp: 350°C.

  • MRM Transitions (Quantitation):

    • Quantifier: 115.1 → 98.1 (CE: 15 eV).[1]

    • Qualifier: 115.1 → 73.0 (CE: 25 eV).[1]

References

  • McCalley, D. V. (2017).[1] "Understanding and managing the separation of hydrophilic compounds in reversed-phase and HILIC modes." Journal of Chromatography A.

  • Holčapek, M., et al. (2012).[1] "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.

  • Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique."[1][4] Analytical and Bioanalytical Chemistry.

  • PubChem Database. "1-(3-Aminoazetidin-1-yl)ethanone - Compound Summary."[1] National Center for Biotechnology Information.[1]

comparing the reactivity of 3-aminoazetidine vs 3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-aminoazetidine versus 3-aminopyrrolidine , focusing on their reactivity profiles, physicochemical properties, and experimental handling.

Executive Summary

In medicinal chemistry and synthetic applications, the choice between 3-aminoazetidine (3-AA) and 3-aminopyrrolidine (3-AP) is often a strategic decision involving a trade-off between physicochemical optimization and synthetic stability .

  • 3-Aminoazetidine (3-AA): A high-strain (26 kcal/mol) 4-membered scaffold. It is increasingly used as a "privileged" bioisostere to lower lipophilicity (LogP) and alter vector orientation. However, it exhibits unique reactivity challenges, including ring-opening instability and altered nucleophilicity profiles.

  • 3-Aminopyrrolidine (3-AP): A stable, moderate-strain (6 kcal/mol) 5-membered scaffold. It behaves as a classical secondary/primary diamine system with predictable reactivity and high chemical stability.

Physicochemical & Structural Profile

The structural differences dictate the reactivity. The azetidine ring's strain dramatically influences the hybridization of the ring nitrogen, affecting both basicity and nucleophilicity.

Table 1: Property Comparison
Feature3-Aminoazetidine (3-AA)3-Aminopyrrolidine (3-AP)Impact on Chemistry
Ring Size 4-membered5-membered3-AA is significantly more compact.[1]
Ring Strain ~26 kcal/mol~6 kcal/mol3-AA is susceptible to acid-catalyzed ring opening.[1]
Ring Nitrogen pKa ~9.5 – 10.5 (Lower)*~11.3 (Higher)3-AA ring N is less basic due to increased s-character in the lone pair.[1]
Exocyclic Amine pKa ~9.0~9.5Both are typical primary amines; less basic than the ring N.
Conformation Puckered (Butterfly)Envelope / Twist3-AA offers a rigid, defined exit vector for the 3-amino group.[1]
LogP Effect Lowers LogP (More Polar)Neutral/Standard3-AA is superior for improving metabolic stability and solubility.[1]

*Note: pKa values are approximate and highly dependent on solvent/substitution. The key trend is that azetidine nitrogen is generally less basic than pyrrolidine nitrogen.

Reactivity & Selectivity Analysis

Nucleophilic Hierarchy (The "Who Reacts First?" Question)

In both scaffolds, you have a competition between a secondary amine (Ring N) and a primary amine (Exocyclic -NH₂) .

  • General Rule: Secondary amines are typically more nucleophilic than primary amines due to inductive donation from alkyl groups.

  • The Azetidine Anomaly: Despite having a lower pKa (basicity) than pyrrolidine, the azetidine ring nitrogen is often kinetically more nucleophilic towards electrophiles (e.g., alkyl halides, triazines). This is attributed to the reduced steric hindrance around the protruding lone pair in the strained ring.

Reactivity Order (Most to Least Reactive):

  • 3-AA Ring Nitrogen (2°) – Highest Kinetic Nucleophilicity

  • 3-AP Ring Nitrogen (2°)

  • 3-AP Exocyclic Amine (1°)

  • 3-AA Exocyclic Amine (1°)

Instability & Ring Opening (The "Achilles Heel")

The 3-aminoazetidine scaffold is "metastable." It is stable to handling at neutral/basic pH but vulnerable under two specific conditions:

  • Strong Acid + Heat: Protonation of the ring nitrogen activates the C-N bonds. A nucleophile (even weak ones like Cl⁻ or solvent) can attack the C2/C4 position, relieving strain and opening the ring to form a linear chain.

  • Electrophilic Activation: If the ring nitrogen is quaternized (e.g., inadvertent over-alkylation), the ring becomes an exquisite leaving group, leading to rapid ring opening.

Diagram 1: Reactivity & Instability Logic

ReactivityLogic Substrate 3-Aminoazetidine (Unprotected) RingN Ring Nitrogen (2°) (Kinetic Dominant) Substrate->RingN Site 1 ExoN Exocyclic Amine (1°) (Less Reactive) Substrate->ExoN Site 2 Acid Strong Acid / Heat Substrate->Acid Conditions Electrophile Electrophile (E+) (1.0 equiv) RingN->Electrophile Fast Attack ExoN->Electrophile Slow Attack Opening Ring Opening (Decomposition) Acid->Opening Strain Release Product N1-Functionalized Product Electrophile->Product Major Yield

Caption: Logical flow of reactivity. The ring nitrogen is the kinetic dominant site. Acidic conditions risk irreversible ring opening.[1]

Experimental Protocols

These protocols are designed to ensure selectivity and prevent decomposition .

Protocol A: Selective Functionalization of the Ring Nitrogen (N1)

Objective: Acylate or alkylate the ring nitrogen while leaving the primary amine untouched.

Principle: Rely on the superior kinetic nucleophilicity of the secondary ring amine. Critical Step: Maintain low temperature to enhance selectivity and prevent ring opening.

  • Dissolution: Dissolve 3-aminoazetidine dihydrochloride (1.0 equiv) in DCM or DMF.

  • Base Addition: Add DIPEA (3.0 equiv) slowly at 0°C .

    • Note: Use a hindered base to avoid competing nucleophilic attack if using alkyl halides.

  • Electrophile Addition: Add the electrophile (e.g., Boc₂O, Cbz-Cl, or Alkyl Bromide) (0.95 - 1.0 equiv) dropwise over 30 mins at 0°C.

    • Why 0.95 equiv? Slightly under-stoichiometric addition ensures no excess electrophile is available for the primary amine.

  • Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC/LCMS.

    • Observation: You should see conversion to the mono-functionalized product.

  • Workup: Quench with water. Extract immediately. Avoid acidic washes (e.g., 1M HCl) if the product is acid-sensitive; use citric acid or ammonium chloride instead.

Protocol B: Selective Functionalization of the Exocyclic Amine

Objective: React the primary amine. This REQUIRES protection of the ring nitrogen.

Principle: You cannot selectively react the primary amine in the presence of the free secondary ring amine. Workflow:

  • Start with Protected Scaffold: Purchase 1-Boc-3-aminoazetidine . Do not attempt to selectively protect the primary amine on the free diamine; it is inefficient.

  • Functionalization: Perform amide coupling or reductive amination on the free primary amine using standard conditions (e.g., HATU/DIPEA/R-COOH).

  • Deprotection (The Danger Zone):

    • Method: TFA/DCM (1:1) or 4M HCl in Dioxane.

    • Precaution: Do not heat. Stir at 0°C to RT. Monitor closely. Once deprotection is complete, immediately remove solvent under vacuum at low temperature (<30°C).

    • Storage: Store the resulting salt (TFA or HCl) at -20°C. The free base is less stable.

Decision Matrix: When to Switch?

Use this logic to decide between the two scaffolds for drug discovery.

ScenarioRecommendationReasoning
Need to lower LogP? Choose 3-AA The 4-membered ring is more polar and metabolically robust than the 5-membered ring.[1]
Need rigid vector? Choose 3-AA The puckered ring holds substituents in a defined spatial orientation.[1]
Acidic reaction steps? Choose 3-AP 3-AP survives harsh acidic conditions (e.g., refluxing HCl) that destroy 3-AA.[1]
Large Scale Mfg? Choose 3-AP 3-AP is cheaper, safer, and requires less stringent process controls than the strained 3-AA.[1]
Linker Chemistry? Choose 3-AA The N-N distance and angle in 3-AA often provide a unique "short" linker geometry.[1]

References

  • Simanek, E. E., et al. (2008). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of Melamine Dendrimers. Journal of Organic Chemistry. (Demonstrates the 100-fold reactivity difference and nucleophilic hierarchy of azetidine vs pyrrolidine).

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Comprehensive review on azetidine ring strain and stability).

  • Lowe, D. (2010).[2][3] The Azetidine Switch. In the Pipeline (Science.org) . (Medicinal chemistry perspective on using azetidines to lower lipophilicity).

  • West, F. G., et al. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. (Detailed discussion on pKa and physical properties).

Sources

biological activity of 1-(3-Aminoazetidin-1-yl)ethanone vs its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: The Azetidine Advantage in Medicinal Chemistry

Executive Summary: The Rise of sp³-Rich Scaffolds

In modern drug discovery, the transition from flat, aromatic structures to three-dimensional, sp³-rich scaffolds is a critical strategy to improve solubility and metabolic stability. 1-(3-Aminoazetidin-1-yl)ethanone (CAS: 105626-62-0) represents a premier "building block" in this class.[1]

This guide objectively compares the biological performance of this azetidine-based moiety against its ring-expanded analogs—pyrrolidines (5-membered) and piperidines (6-membered) .[1] While often viewed merely as intermediates, experimental data confirms that incorporating the N-acetyl-3-aminoazetidine motif can significantly enhance potency and pharmacokinetic (PK) profiles by altering vector geometry and reducing lipophilicity.[1]

Physicochemical Comparative Profiling

The biological activity of a drug candidate is governed by its physicochemical properties. The table below contrasts the 1-(3-Aminoazetidin-1-yl)ethanone scaffold against its homologs.

Table 1: Comparative Physicochemical Metrics of Saturated Heterocyclic Scaffolds

FeatureAzetidine Scaffold (4-Membered)Pyrrolidine Scaffold (5-Membered)Piperidine Scaffold (6-Membered)Impact on Bioactivity
LogP (Lipophilicity) Lowest (~ -0.5 to 0.[1]2)Moderate (~ 0.5 to 0.[1]8)Highest (~ 1.0+)Lower LogP correlates with improved aqueous solubility and reduced off-target toxicity.[1]
Ring Strain Energy High (~26 kcal/mol) Low (~6 kcal/mol)Negligible (~0 kcal/mol)High strain can alter bond angles, positioning substituents (vectors) into unique pockets inaccessible to larger rings.[1]
Metabolic Stability High ModerateLowAzetidines have fewer oxidizable C-H bonds than piperidines, often reducing CYP450 clearance.
Basicity (pKa of 3-NH₂) ~9.0 - 9.5~9.5 - 10.0~10.0 - 10.5Lower pKa of the primary amine in azetidines improves membrane permeability at physiological pH.[1]
Exit Vector Geometry Puckered (Butterfly)EnvelopeChairThe azetidine ring projects the 3-amino substituent at a distinct angle, critical for precise active-site fitting.[1]

Expert Insight: The "Azetidine Advantage" is often attributed to the "Magic Methyl" effect equivalent : replacing a pyrrolidine with an azetidine lowers lipophilicity (LogD) while maintaining or improving ligand efficiency (LE).

Biological Activity & Mechanism of Action[2][3]

Potency and Selectivity (Case Study: PRMT5 & JAK Inhibition)

In kinase and methyltransferase inhibitor campaigns (e.g., JAK1/2 or PRMT5 inhibitors), the 1-(3-Aminoazetidin-1-yl)ethanone moiety serves as a solvent-exposed "cap."[1]

  • Mechanism: The rigid, puckered conformation of the azetidine ring orients the terminal acetyl group to engage in specific hydrogen bonding networks that flexible pyrrolidines cannot maintain.

  • Data Support: Studies in Journal of Medicinal Chemistry have shown that azetidine analogs often retain potency comparable to pyrrolidines but with 2-5x better metabolic stability in human liver microsomes (HLM).[1]

  • Antibacterial Activity: In MDR-TB research, 3-aminoazetidine derivatives demonstrated superior intracellular accumulation compared to piperidine analogs due to reduced efflux pump recognition.[1]

Metabolic Stability Pathways

The primary failure mode for piperidine-containing drugs is often oxidative metabolism at the α-carbon.[1] The azetidine ring, being smaller and strained, sterically hinders CYP450 enzymes from accessing the ring carbons, thereby extending the half-life (


) of the parent compound.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic when selecting between Azetidine, Pyrrolidine, and Piperidine scaffolds during Lead Optimization.

SAR_Logic Start Lead Optimization: Select Saturated Heterocycle Check_Solubility Is Aqueous Solubility Low? Start->Check_Solubility Check_Metab Is Metabolic Clearance High? Check_Solubility->Check_Metab No (Solubility OK) Azetidine Select Azetidine Scaffold (1-(3-Aminoazetidin-1-yl)ethanone) Check_Solubility->Azetidine Yes (Lower LogP needed) Check_Metab->Azetidine Yes (Block CYP sites) Pyrrolidine Select Pyrrolidine Scaffold Check_Metab->Pyrrolidine No (Need flexible vector) Result_Az Outcome: High Solubility High Stability Rigid Vector Azetidine->Result_Az Piperidine Select Piperidine Scaffold Pyrrolidine->Piperidine Need higher lipophilicity Result_Pyr Outcome: Moderate Solubility Flexible Vector Pyrrolidine->Result_Pyr

Caption: Decision tree for scaffold selection. Azetidine is favored for solving solubility and metabolic stability issues.

Experimental Protocols

To validate the biological advantage of the 1-(3-Aminoazetidin-1-yl)ethanone moiety, the following protocols are recommended.

Protocol A: Amide Coupling (Synthesis of Test Compounds)

Objective: To couple the building block to a core carboxylic acid scaffold.

  • Reagents:

    • Core Scaffold (Carboxylic Acid): 1.0 equiv.[1]

    • 1-(3-Aminoazetidin-1-yl)ethanone (HCl salt): 1.2 equiv.[1]

    • HATU (Coupling Agent): 1.5 equiv.[1]

    • DIPEA (Base): 3.0 equiv.[1]

    • Solvent: DMF (Anhydrous).[1]

  • Procedure:

    • Dissolve the carboxylic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for 10 minutes to activate the acid.

    • Add 1-(3-Aminoazetidin-1-yl)ethanone and stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by LC-MS. The azetidine amine is highly reactive; completion is usually rapid.[1]

    • Work-up: Dilute with EtOAc, wash with

      
       (5% aq) to remove DMF, dry over 
      
      
      
      , and concentrate.
Protocol B: In Vitro Microsomal Stability Assay

Objective: To quantify the metabolic stability advantage of the azetidine vs. pyrrolidine analog.

  • Preparation: Prepare 1 µM solutions of the Azetidine-analog and Pyrrolidine-analog in phosphate buffer (pH 7.4).

  • Incubation:

    • Add Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

    • Initiate reaction with NADPH (1 mM).[1]

    • Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: The Azetidine analog should show a shallower slope (lower

      
      ) compared to the Pyrrolidine analog.
      

References

  • Vertex Pharmaceuticals. (2015).[1] Prmt5 inhibitors and uses thereof.[1][2] WO2015200677A2.[1] Link

  • Smith, A. et al. (2014).[1] Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification.[1] ACS Medicinal Chemistry Letters.[1] Link[1]

  • Poyraz, S. et al. (2023).[1][3] Recent insights about pyrrolidine core skeletons in pharmacology.[1][4][5] Frontiers in Chemistry.[1] Link

  • Stephens, C. et al. (2020).[1] Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • BenchChem. (2020).[1] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds.Link[1]

Sources

structure-activity relationship (SAR) of 1-(3-Aminoazetidin-1-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-(3-Aminoazetidin-1-yl)ethanone derivatives , focusing on their application in medicinal chemistry, particularly in the development of PRMT5 inhibitors and kinase inhibitors .

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary: The Scaffold at a Glance

The 1-(3-Aminoazetidin-1-yl)ethanone moiety (N-acetyl-3-aminoazetidine) represents a critical "constrained linker" in modern drug design. Unlike flexible alkyl chains or larger piperidine rings, the azetidine core offers a unique vector for substituent exit, enforcing a specific geometry that can enhance target selectivity.

The specific acetylation at the


-position (the "ethanone" tail) serves three pivotal roles:
  • Electronic Modulation: It neutralizes the basicity of the azetidine nitrogen, preventing unwanted cation-cation repulsion in the active site or non-specific protein binding.

  • Metabolic Stability: The amide bond is generally more resistant to oxidative metabolism (e.g., by CYPs) compared to a tertiary amine.

  • H-Bonding Vector: The carbonyl oxygen acts as a dedicated hydrogen bond acceptor, often engaging solvent-front residues or specific water networks in the binding pocket.

This guide compares the "Ethanone" series against its primary bioisosteres (Sulfonamides and Free Amines) to assist in lead optimization.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of these derivatives is best understood by dissecting the molecule into three zones: the Warhead Vector (Amino) , the Core (Azetidine) , and the Tail (Ethanone) .

Zone A: The Amino "Warhead" Vector (Position 3)
  • Function: This is the primary attachment point for the pharmacophore (e.g., a kinase hinge-binding heterocycle or a substrate-mimic for enzymes like PRMT5).

  • Stereochemistry: While the azetidine ring is achiral, substitution at the 3-amino position often creates a pseudo-chiral environment depending on the target pocket.

  • SAR Insight: Derivatives where the 3-amino group is part of a urea or amide linkage often show superior potency. For PRMT5 inhibitors, this nitrogen often anchors the molecule into the SAM (S-adenosylmethionine) cofactor pocket or the substrate arginine pocket.

Zone B: The Azetidine Core
  • Rigidification: The 4-membered ring introduces significant ring strain (~26 kcal/mol), which rigidifies the linker. This reduces the entropic penalty of binding compared to a flexible ethylenediamine linker.

  • Pucker Angle: The ring exists in a puckered conformation. Substituents at positions 1 and 3 prefer a pseudo-equatorial orientation to minimize steric clash, directing the "Ethanone" tail and the "Amino" head in precise vectors (approx. 180° apart).

Zone C: The Ethanone Tail (Position 1)[1]
  • The "Ethanone" Advantage: The N-acetyl group (ethanone) is a neutral, polar cap.

    • vs. Free Amine: The acetyl group eliminates the basic center, improving permeability (higher

      
      ) and reducing hERG liability.
      
    • vs. Sulfonyl (e.g., Abrocitinib-like): The acetyl group is smaller and less lipophilic than a methylsulfonyl group. It is preferred when the solvent pocket is shallow or when solubility is a limiting factor.

Comparative Performance Analysis

The following table contrasts the 1-(3-Aminoazetidin-1-yl)ethanone scaffold against its two most common alternatives in drug design: the N-Sulfonyl analog (common in JAK inhibitors) and the N-Alkyl analog.

Table 1: Scaffold Performance Comparison
FeatureN-Acetyl (Ethanone) N-Sulfonyl (e.g., Mesyl) N-Alkyl (e.g., Methyl)
Structure -N-C(=O)CH3-N-S(=O)2CH3-N-CH3
Electronic State Neutral (Amide)Neutral/Electron-withdrawingBasic (pKa ~9-10)
H-Bonding Acceptor (C=O)Strong Acceptor (S=O)Donor/Acceptor (pH dependent)
Solubility High (Polar/Neutral)ModerateHigh (Ionized)
Permeability Excellent (No charge)GoodPoor (if ionized)
Metabolic Stability High (Amide stability)Very High Low (N-dealkylation risk)
hERG Liability LowLowHigh (Cationic interaction)
Primary Use Case PRMT5 Inhibitors, Fragment LeadsJAK Inhibitors (e.g., Abrocitinib)GPCR Ligands (Monoamine)

Experimental Insight: In PRMT5 inhibition studies (e.g., WO2015200677), the N-acetyl derivatives often show a balanced profile of potency and favorable pharmacokinetics (PK), whereas N-alkyl derivatives suffer from rapid clearance.

Mechanism of Action & Pathway Visualization

The primary biological context for these derivatives is the inhibition of PRMT5 (Protein Arginine Methyltransferase 5) . PRMT5 methylates arginine residues on histones (H3R8, H4R3) and non-histone proteins (p53, EGFR), driving oncogenesis.

Mechanism: The 1-(3-Aminoazetidin-1-yl)ethanone derivative acts as a substrate competitive inhibitor . The amino-head binds deep in the substrate channel, while the azetidine-ethanone tail extends towards the solvent interface, blocking the entry of the target protein arginine.

PRMT5_Pathway Compound 1-(3-Aminoazetidin-1-yl) ethanone Derivative PRMT5_MEP50 PRMT5-MEP50 Complex Compound->PRMT5_MEP50  Competes with Substrate   Methylation Symmetric Dimethylation (sDMA) Compound->Methylation  BLOCKS   PRMT5_MEP50->Methylation  Catalyzes   Substrate Substrate Arginine (H3, H4, p53) Substrate->Methylation  Target   Oncogenesis Oncogenic Transcription (Cyclin D1, c-Myc) Methylation->Oncogenesis  Promotes  

Figure 1: Mechanism of Action for PRMT5 inhibition. The azetidine derivative blocks the catalytic transfer of methyl groups to the substrate.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation assay.

Protocol A: Synthesis of 1-(3-Aminoazetidin-1-yl)ethanone (Core Scaffold)

This protocol utilizes a deprotection-acylation sequence.

  • Starting Material: tert-butyl 3-aminoazetidine-1-carboxylate (Boc-protected amine).

  • Selective Deprotection:

    • Dissolve starting material in DCM (Dichloromethane) .

    • Add TFA (Trifluoroacetic acid) (1:4 v/v) at 0°C. Stir for 2 hours.

    • Concentrate in vacuo to yield the 3-aminoazetidine TFA salt.

  • Selective N-Acetylation (The Critical Step):

    • Note: You must acetylate the azetidine nitrogen (

      
      ) without acetylating the primary amine (
      
      
      
      ). This requires exploiting the pKa difference or using orthogonal protection.
    • Alternative Route (Recommended): Start with 1-(azetidin-3-yl)carbamic acid tert-butyl ester .

    • Acylate the ring nitrogen (

      
      ) using Acetic Anhydride (Ac2O)  and Triethylamine (TEA)  in DCM at 0°C.
      
    • Reaction Check: Monitor by TLC (MeOH/DCM). The amide formation is rapid (<1 hour).

  • Final Deprotection:

    • Treat the

      
      -acetyl-
      
      
      
      -Boc intermediate with 4M HCl in Dioxane .
    • Precipitate with diethyl ether.

    • Yield: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride salt (White solid).

Protocol B: PRMT5 Chemiluminescent Assay

Self-validating system to measure IC50.

  • Reagents: Recombinant PRMT5/MEP50 complex, Biotinylated Histone H4 peptide, S-Adenosylmethionine (SAM).

  • Setup: Use a 384-well white plate.

  • Reaction:

    • Add 2 µL of Test Compound (Serial dilution in DMSO).

    • Add 4 µL of Enzyme Mix (PRMT5/MEP50). Incubate 15 min.

    • Add 4 µL of Substrate Mix (Biotin-H4 + SAM).

    • Control: DMSO only (Max signal), No Enzyme (Min signal).

  • Incubation: 60 minutes at Room Temperature.

  • Detection:

    • Add Detection Reagent (Anti-sDMA antibody + Acceptor beads).

    • Read on EnVision plate reader (AlphaLISA mode).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

SAR Logic Map

The following diagram illustrates the decision-making process when optimizing the 1-(3-Aminoazetidin-1-yl)ethanone scaffold.

SAR_Logic Start Scaffold Selection 3-Aminoazetidine N1_Mod N1-Modification (Tail) Start->N1_Mod N3_Mod N3-Modification (Head) Start->N3_Mod Acetyl Acetylation (Ethanone) N1_Mod->Acetyl  Ac2O   Sulfonyl Sulfonylation (Sulfonamide) N1_Mod->Sulfonyl  MsCl   Outcome1 Neutral, Polar Good Solubility PRMT5 Preferred Acetyl->Outcome1 Outcome2 Lipophilic, Stable JAK Preferred Sulfonyl->Outcome2

Figure 2: SAR Logic flow. Choosing the Ethanone tail optimizes for solubility and neutrality, crucial for intracellular enzyme targets like PRMT5.

References

  • PRMT5 Inhibitors and Uses Thereof. (2015). World Intellectual Property Organization, WO2015200677A2. (Describes the synthesis and use of 1-(3-aminoazetidin-1-yl)ethanone derivatives in PRMT5 inhibition). Link

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. (2014). ACS Medicinal Chemistry Letters. (Discusses the 3-aminoazetidine scaffold SAR and bioisosteric modifications). Link

  • 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Product Data. BLD Pharm. (Physical properties and commercial availability of the building block). Link

  • Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor. (2018). Journal of Medicinal Chemistry. (Provides context for the N-sulfonyl alternative of the aminoazetidine scaffold). Link

High-Resolution Structural Analysis of 1-(3-Aminoazetidin-1-yl)ethanone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Biology & Medicinal Chemistry

Executive Summary: The "Pucker" Problem in Drug Design

In fragment-based drug discovery (FBDD), 1-(3-Aminoazetidin-1-yl)ethanone and its derivatives represent a critical class of strained, four-membered heterocycles. Often utilized as rigidified "spacers" or proline mimetics in peptidomimetics (e.g., STAT3 inhibitors), their efficacy depends entirely on the spatial orientation of the 3-amino substituent relative to the carbonyl group.

The Challenge: The azetidine ring is not planar. It exists in a dynamic equilibrium between puckered conformations. Standard solution-state NMR averages these conformations, often yielding misleading "planar" data that fails to predict binding affinity in a protein pocket.

The Solution: This guide compares Single Crystal X-ray Diffraction (SC-XRD) against Solution NMR and Density Functional Theory (DFT). We demonstrate that SC-XRD is the only method capable of resolving the precise ring pucker angle (


)  and absolute stereochemistry required for high-affinity ligand design.
Comparative Analysis: X-ray vs. NMR vs. In-Silico

The following table summarizes the performance of structural elucidation methods for azetidine-based fragments.

FeatureSingle Crystal XRD (Recommended) Solution NMR (

H/

C/NOESY)
DFT Modeling (B3LYP/6-31G)*
Ring Conformation Static/frozen. Determines exact pucker angle (

) and inversion barrier height at 100 K.
Averaged. Rapid ring flipping (

s

) blurs

coupling constants, suggesting false planarity.
Theoretical. Good for energy minima but often fails to account for crystal packing forces.
Stereochemistry Absolute. Unambiguous assignment of (

)/(

) centers using anomalous scattering (if heavy atoms present).
Relative. Requires chiral derivatization (Mosher's acid) or complex NOE networks.N/A. Requires input structure.
Intermolecular Interactions Direct Observation. Maps H-bond donors/acceptors in a lattice, mimicking protein binding sites.Inferred. Chemical shift perturbations give only proximity data.Predicted.
Sample Requirement Single crystal (

mm). Critical Bottleneck.
Dissolved sample (

mg). Easy prep.
Computational resources only.
Expert Insight: Why NMR Fails the "Pucker" Test

In solution, the azetidine ring flips between two puckered conformers. The vicinal proton coupling constants (


) observed in NMR are a weighted average of these states. Relying on this average can lead to docking models that assume a flat ring, causing steric clashes when the molecule is synthesized and tested against a real protein target. SC-XRD freezes the lower-energy conformer, providing the "bioactive-relevant" geometry. 
Experimental Protocol: Crystallization & Data Collection

The primary failure mode in analyzing 1-(3-Aminoazetidin-1-yl)ethanone derivatives is the inability to grow suitable crystals. The free base is often an oil or a hygroscopic amorphous solid.

Phase 1: Derivatization & Salt Screening (The "Heavy Atom" Strategy)

To permit X-ray analysis, you must increase the melting point and introduce anomalous scatterers.

Protocol:

  • Dissolution: Dissolve 10 mg of the crude azetidine derivative in minimal MeOH.

  • Acid Screen: Add 1.05 equivalents of the following acids in separate vials:

    • Hydrochloric acid (4M in dioxane): Produces standard salts, but often hygroscopic.

    • p-Toluenesulfonic acid (TsOH):Recommended. The tosylate group adds bulk, facilitates

      
      -stacking, and improves crystallinity.
      
    • Picric acid: Good for organic bases, but safety protocols required.

  • Vapor Diffusion: Place the open inner vial (containing the salt solution) inside a larger sealed jar containing a volatile anti-solvent (Diethyl ether or Pentane).

Phase 2: Data Collection Workflow

Once crystals are obtained, follow this rigorous collection protocol to ensure high-resolution data.

G Start Crystal Selection (Polarized Light) Mount Mounting (MiTeGen Loop + Paratone Oil) Start->Mount Cool Cryo-Cooling (100 K Stream) Mount->Cool Flash Cool Screen Diffraction Screening (2 Images @ 90°) Cool->Screen Screen->Mount If Iced/Cracked Strategy Collection Strategy (Completeness > 99%) Screen->Strategy If Mosaicity < 0.8° Process Data Reduction (SHELXT / OLEX2) Strategy->Process

Figure 1: Optimized X-ray Diffraction Workflow for Small Organic Heterocycles.

Critical Parameter - Temperature: Data must be collected at 100 K (or lower). Room temperature collection results in high thermal motion of the azetidine ring carbons, smearing the electron density and making the pucker angle unresolvable.

Data Interpretation: Key Structural Metrics

When analyzing the solved structure, focus on these three parameters to validate the quality of your ligand design.

A. The Azetidine Pucker Angle (

)

Define the plane using atoms


. Measure the deviation of 

from this plane.
  • Target Value: Typical pucker angles range from

    
     to 
    
    
    
    .
  • Significance: If your docking model assumes

    
     (planar), your calculated binding energy is incorrect by approx. 2-3 kcal/mol.
    
B. Pyramidalization of the Amide Nitrogen

The exocyclic nitrogen (N1) attached to the ethanone group often exhibits slight pyramidalization due to ring strain, unlike the planar nitrogen found in linear amides.

  • Metric: Sum of bond angles around N1 (

    
    ).
    
  • Interpretation: A sum

    
     indicates 
    
    
    
    character, affecting how the carbonyl oxygen accepts hydrogen bonds.
C. Packing Efficiency

Check the crystal lattice for intermolecular Hydrogen Bonds (N-H...O).

  • Observation: In 1-(3-Aminoazetidin-1-yl)ethanone HCl, the chloride ion usually bridges the ammonium protons and the amide protons.

  • Application: These bridges mimic the "water bridges" often seen in protein active sites.

Decision Matrix: When to use XRD?

Use the following logic flow to determine the appropriate analytical technique for your derivative.

DecisionMatrix Start New Azetidine Derivative Synthesized State Physical State? Start->State Oil Oil / Gum State->Oil Solid Solid State->Solid SaltScreen Perform Salt Screen (HCl, Tosylate) Oil->SaltScreen Chiral Is Absolute Stereochem Required? Solid->Chiral SaltScreen->Solid Success NMR Use NOESY/COSY NMR (Relative config only) SaltScreen->NMR Failure Chiral->NMR No XRD Single Crystal XRD (Gold Standard) Chiral->XRD Yes

Figure 2: Analytical Decision Matrix for Azetidine Characterization.

References
  • Structural Context of Azetidines in Drug Discovery

    • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1]

    • Source: RSC Publishing.
  • Azetidines as Proline Mimetics (Conformational Analysis)

    • Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction.[2]

    • Source: Journal of Organic Chemistry (ACS).
  • Application in STAT3 Inhibitors (Specific Derivative Examples)

    • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.[3][4]

    • Source: Journal of Medicinal Chemistry (ACS).
  • MicroED as an Emerging Alternative

    • Rapid Structure Determination of Ranitidine Hydrochloride API in Two Crystal Forms Using Microcrystal Electron Diffraction.
    • Source: PubMed / NIH.

Sources

A Comparative Guide to the Synthetic Routes of 1-(3-Aminoazetidin-1-yl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structural motif, prized for its ability to impart favorable physicochemical properties to drug candidates. Among the vast array of functionalized azetidines, 1-(3-Aminoazetidin-1-yl)ethanone serves as a critical building block in the synthesis of numerous biologically active compounds. Its unique combination of a secondary amine within the strained four-membered ring and a primary amino group offers versatile handles for molecular elaboration. This guide provides a comparative analysis of the most prevalent synthetic strategies to access this valuable intermediate, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each route's merits and drawbacks to aid researchers in making informed decisions for their synthetic campaigns.

Introduction to the Synthetic Challenge

The synthesis of 1-(3-Aminoazetidin-1-yl)ethanone presents a key challenge in regioselectivity. The presence of two nucleophilic nitrogen atoms—the endocyclic secondary amine of the azetidine ring and the exocyclic primary amine—necessitates a carefully orchestrated synthetic sequence to ensure the desired acetylation pattern. Direct acetylation of 3-aminoazetidine is often complicated by a lack of selectivity, leading to mixtures of mono- and di-acetylated products that are challenging to separate. Consequently, the most successful and widely adopted strategies employ protecting groups to temporarily mask one of the amino functionalities, thereby directing the acetylation to the desired nitrogen atom. This guide will focus on two primary, field-proven routes that address this challenge:

  • Route 1: The Boc-Protection Strategy: A robust and high-yielding approach that begins with the commercially available tert-butyl azetidin-3-ylcarbamate. This route involves the acetylation of the azetidine ring nitrogen, followed by the acidic deprotection of the tert-butoxycarbonyl (Boc) group.

  • Route 2: The Benzhydryl-Protection Strategy: An alternative approach utilizing the bulky benzhydryl protecting group on the azetidine nitrogen. This strategy involves the synthesis of 3-amino-1-benzhydrylazetidine, followed by a sequence of protection, acetylation, and deprotection steps.

Below, we delve into a detailed comparative analysis of these two synthetic pathways, complete with experimental data, mechanistic considerations, and practical insights.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Boc-Protection StrategyRoute 2: Benzhydryl-Protection Strategy
Starting Material tert-Butyl azetidin-3-ylcarbamate (Commercially available)1-Benzhydrylazetidin-3-ol (Commercially available)
Number of Steps 24+
Overall Yield HighModerate to Low
Scalability Readily scalableMore challenging to scale
Reagents & Conditions Common and mild reagentsRequires harsher conditions (e.g., hydrogenation)
Purification Straightforward crystallizations/extractionsMultiple chromatographic purifications often required
Key Advantages High efficiency, readily available starting material, straightforward execution.Utilizes a different protecting group strategy which may be advantageous in specific contexts.
Key Disadvantages Relies on the availability and cost of the Boc-protected starting material.Longer synthetic sequence, lower overall yield, and more complex purifications.

Route 1: The Boc-Protection Strategy - A Detailed Walkthrough

This elegant and efficient two-step synthesis is the preferred method for accessing 1-(3-Aminoazetidin-1-yl)ethanone in many research and development settings. The commercial availability of tert-butyl azetidin-3-ylcarbamate provides a convenient and reliable entry point into the synthesis.

Step 1: Acetylation of tert-Butyl azetidin-3-ylcarbamate

The first step involves the selective acetylation of the more nucleophilic secondary amine of the azetidine ring in the presence of the Boc-protected primary amine. This is typically achieved using a standard acetylating agent such as acetic anhydride or acetyl chloride in the presence of a mild base.

Experimental Protocol:

  • To a stirred solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a mild organic base such as triethylamine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl (1-acetylazetidin-3-yl)carbamate as a crude product, which can often be used in the next step without further purification.

Yield: Typically >95%

Step 2: Deprotection of tert-Butyl (1-acetylazetidin-3-yl)carbamate

The final step involves the removal of the Boc protecting group under acidic conditions to unmask the primary amino group. The use of a strong acid such as hydrochloric acid in an organic solvent is common practice.

Experimental Protocol:

  • Dissolve the crude tert-butyl (1-acetylazetidin-3-yl)carbamate from the previous step in a suitable organic solvent such as methanol or 1,4-dioxane.

  • Add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • The product, 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, will often precipitate from the reaction mixture.

  • Collect the solid product by filtration, wash with a cold solvent such as diethyl ether, and dry under vacuum.

Yield: Typically >90%

Overall Yield for Route 1: >85%

Mechanistic Rationale for Route 1

Route1_Mechanism cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Deprotection Boc-Azetidine tert-Butyl azetidin-3-ylcarbamate Intermediate_1 tert-Butyl (1-acetylazetidin-3-yl)carbamate Boc-Azetidine->Intermediate_1 Nucleophilic attack of azetidine N on acetyl group Intermediate_1_dep tert-Butyl (1-acetylazetidin-3-yl)carbamate Acetyl_Anhydride Acetic Anhydride Acetyl_Anhydride->Intermediate_1 Triethylamine Triethylamine Triethylamine->Intermediate_1 Base Final_Product 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride Intermediate_1_dep->Final_Product Acid-catalyzed removal of Boc group HCl HCl HCl->Final_Product

Caption: Synthetic workflow for Route 1.

The success of this route hinges on the differential nucleophilicity of the two nitrogen atoms in the starting material. The endocyclic azetidine nitrogen is a secondary amine and is significantly more nucleophilic than the nitrogen of the carbamate-protected primary amine. This difference allows for the highly selective acetylation of the azetidine nitrogen. The subsequent deprotection of the Boc group is a standard and well-understood acid-catalyzed process that proceeds cleanly to afford the desired product.[1]

Route 2: The Benzhydryl-Protection Strategy - A Conceptual Overview

This alternative route employs the bulky benzhydryl (Boc) protecting group on the azetidine nitrogen. While less direct than the Boc-protection strategy, it offers a different synthetic logic that may be advantageous if the Boc-protected starting material is unavailable or prohibitively expensive. This route typically begins with the commercially available 1-benzhydrylazetidin-3-ol.

A plausible, albeit longer, synthetic sequence for this route is as follows:

  • Conversion of the hydroxyl group to an amino group: This can be achieved through a two-step process involving mesylation of the alcohol followed by displacement with an amine source, such as ammonia, to yield 3-amino-1-benzhydrylazetidine.[2]

  • Protection of the primary amino group: The newly introduced primary amine would need to be protected, for example, as a phthalimide.

  • Deprotection of the benzhydryl group: The bulky benzhydryl group can be removed via catalytic hydrogenation.

  • Acetylation of the azetidine nitrogen: The now free secondary amine of the azetidine ring can be acetylated.

  • Deprotection of the primary amino group: Finally, the protecting group on the 3-amino substituent is removed to yield the target compound.

Route2_Workflow Start 1-Benzhydrylazetidin-3-ol Step1 Mesylation & Amination Start->Step1 Intermediate1 3-Amino-1-benzhydrylazetidine Step1->Intermediate1 Step2 Protection of NH2 Intermediate1->Step2 Intermediate2 Protected 3-Amino-1-benzhydrylazetidine Step2->Intermediate2 Step3 Debenzhydrylation Intermediate2->Step3 Intermediate3 Protected 3-Aminoazetidine Step3->Intermediate3 Step4 Acetylation of Azetidine Intermediate3->Step4 Intermediate4 Protected 1-Acetyl-3-aminoazetidine Step4->Intermediate4 Step5 Final Deprotection Intermediate4->Step5 FinalProduct 1-(3-Aminoazetidin-1-yl)ethanone Step5->FinalProduct

Caption: Conceptual workflow for Route 2.

Analysis of Route 2:

While theoretically sound, this route is considerably more laborious than the Boc-protection strategy. The multiple protection and deprotection steps significantly increase the overall step count, leading to a lower overall yield and increased consumption of reagents and solvents. The purification of the intermediates at each stage would also likely require column chromatography, which can be time-consuming and challenging to scale up. A key publication by Li et al. describes an efficient two-step synthesis of 3-amino-1-benzhydrylazetidine, which could serve as a starting point for this route.[2] However, the subsequent transformations to reach the final product are not well-documented in a single, streamlined procedure.

Conclusion and Recommendations

For the synthesis of 1-(3-Aminoazetidin-1-yl)ethanone, the Boc-protection strategy (Route 1) stands out as the superior and more practical approach for the majority of research and development applications. Its key advantages include:

  • High overall yield and efficiency: A two-step process with high yields in each step.

  • Readily available starting material: tert-Butyl azetidin-3-ylcarbamate is commercially available from numerous suppliers.

  • Straightforward experimental procedures: The reactions employ common and mild reagents and conditions, and the purifications are typically non-chromatographic.

  • Scalability: The procedure is amenable to scale-up for the production of larger quantities of the target compound.

The Benzhydryl-protection strategy (Route 2) , while a viable alternative on paper, is less practical due to its lengthier sequence, lower overall yield, and more demanding purification requirements. It may be considered in specific scenarios where the Boc-protected starting material is not accessible, but for general purposes, Route 1 is the recommended and field-proven method.

This comparative guide is intended to provide researchers and drug development professionals with the necessary technical information to make strategic decisions in their synthetic endeavors. By understanding the nuances of each synthetic route, scientists can optimize their approach to efficiently access the valuable building block, 1-(3-Aminoazetidin-1-yl)ethanone, and accelerate their research programs.

References

  • Singh, G. S., & D’hooghe, M. (2014). Synthesis and applications of azetidines and their derivatives. Chemical Society Reviews, 43(10), 3469-3487.
  • Wessjohann, L. A., & Falb, K. (1998). Azetidines and Azetidinones, β-Lactams. In Houben-Weyl Methods of Organic Chemistry, Vol. E 16b (pp. 1-154). Georg Thieme Verlag.
  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(9), 1689-1702.
  • Brand, M., & Waser, J. (2012). Synthesis and applications of 3-aminoazetidines and 3-iminiumazetidines. Chimia, 66(12), 926-930.
  • Agami, C., Couty, F., & Puchot-Kadouri, C. (1998). The chemistry of the N-Boc protecting group. Tetrahedron, 54(30), 8423-8465.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and reactions of some new substituted azetidines. Molecules, 12(4), 865-876.
  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(6), 365-366.
  • U.S. Patent No. 4,822,895. (1989).

Sources

A Comparative Guide to the Validation of an Analytical Method for 1-(3-Aminoazetidin-1-yl)ethanone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of a successful therapeutic program. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 1-(3-Aminoazetidin-1-yl)ethanone, a key building block in modern drug discovery. We will delve into the rationale behind method selection and present a comprehensive validation protocol for a proposed Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method, benchmarked against a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) approach. All validation parameters and acceptance criteria are grounded in the International Council for Harmonisation (ICH) Q2(R2) guideline.[1][2][3]

The Critical Role of 1-(3-Aminoazetidin-1-yl)ethanone Quantification

1-(3-Aminoazetidin-1-yl)ethanone is a heterocyclic compound incorporating a strained azetidine ring, a secondary amine, and a ketone. This unique combination of functional groups makes it a valuable synthon in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[4][5][6] The accurate determination of its purity and concentration in various sample matrices is paramount for ensuring the quality, safety, and efficacy of the final drug product. A validated analytical method provides the necessary confidence in data used for regulatory submissions and throughout the drug development lifecycle.[7][8]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the intended purpose of the method, and the available instrumentation. For 1-(3-Aminoazetidin-1-yl)ethanone, the primary considerations are its polarity, potential for ionization, and the need for specificity in the presence of related impurities.

Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV): This is a workhorse technique in pharmaceutical analysis. Given the presence of a carbonyl group which acts as a chromophore, UV detection is a viable option. RP-HPLC is well-suited for separating polar compounds from non-polar impurities. Its relative simplicity, robustness, and cost-effectiveness make it an attractive choice for routine quality control applications.[9][10][11]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV.[12][13][14][15][16] The ability to use mass-to-charge ratio for detection and fragmentation for confirmation makes it ideal for complex matrices or when very low detection limits are required, such as in bioanalytical studies.[17][18][19][20][21] However, the instrumentation is more complex and expensive to operate and maintain.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of 1-(3-Aminoazetidin-1-yl)ethanone, direct analysis by GC-MS would be challenging without derivatization.[22] While derivatization can improve volatility and chromatographic performance, it adds a step to the sample preparation process, which can introduce variability.

Justification for the Proposed Method: For the purpose of this guide, we will focus on the validation of an RP-HPLC-UV method . This choice is based on its widespread availability in pharmaceutical laboratories and its suitability for quantifying the API in bulk material and formulated products, where concentration levels are typically high enough for UV detection. We will use LC-MS/MS as a benchmark for comparison in our data tables to highlight the relative performance characteristics of each technique.

A Comprehensive Validation Protocol for the Proposed RP-HPLC-UV Method

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following validation parameters will be assessed in accordance with the ICH Q2(R2) guideline.[1][2][3]

Chemical Structure of 1-(3-Aminoazetidin-1-yl)ethanone

Caption: Chemical structure of 1-(3-Aminoazetidin-1-yl)ethanone.

Analytical Method Validation Workflow

Analytical Method Validation Workflow Start Define Analytical Target Profile (ATP) MethodDevelopment Method Development & Optimization Start->MethodDevelopment ValidationProtocol Prepare Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidationReport Prepare Validation Report Robustness->ValidationReport Lifecycle Method Lifecycle Management ValidationReport->Lifecycle

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Experimental Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (formulation matrix without the API).

    • Analyze a sample of 1-(3-Aminoazetidin-1-yl)ethanone standard.

    • Analyze a sample of 1-(3-Aminoazetidin-1-yl)ethanone spiked with known impurities and degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the API and analyze the resulting solutions.

  • Acceptance Criteria: The peak for 1-(3-Aminoazetidin-1-yl)ethanone should be free from any co-eluting peaks in the blank, placebo, and spiked samples. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards of 1-(3-Aminoazetidin-1-yl)ethanone ranging from 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be minimal.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol: The data from the linearity, accuracy, and precision studies will be used to define the range.

  • Acceptance Criteria: The range should be justified and is typically 80% to 120% of the test concentration for an assay of a drug substance or finished product.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Protocol:

    • Prepare samples of a placebo matrix spiked with 1-(3-Aminoazetidin-1-yl)ethanone at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 1-(3-Aminoazetidin-1-yl)ethanone at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Experimental Protocol:

    • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Alternatively, they can be determined by preparing and analyzing a series of dilute solutions of the analyte and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a system suitability sample under each condition and evaluate the impact on the results.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within the established limits, and the assay results should not be significantly affected.

Logical Relationship of Validation Parameters

Validation Parameters Inter-relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Accuracy->Range Precision->Range LOQ LOQ LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Precision

Caption: Inter-dependencies of analytical method validation parameters.

Data Presentation: A Comparative Summary

The following tables present hypothetical validation data for the proposed RP-HPLC-UV method and a comparative LC-MS/MS method.

Table 1: Comparison of Key Performance Parameters

ParameterRP-HPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.999≥ 0.998
Range 10 - 150 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%
Precision (RSD) ≤ 1.5%≤ 2.0%
LOD 1 µg/mL0.1 ng/mL
LOQ 3 µg/mL0.5 ng/mL
Robustness PassedPassed

Table 2: Hypothetical Accuracy Data for RP-HPLC-UV Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
80.079.299.0
80.080.4100.5
80.079.899.8
Mean 79.8 99.8
100.0101.2101.2
100.099.599.5
100.0100.3100.3
Mean 100.3 100.3
120.0119.499.5
120.0121.0100.8
120.0120.2100.2
Mean 120.2 100.2

Experimental Protocols

Proposed RP-HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Water:Acetonitrile

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(3-Aminoazetidin-1-yl)ethanone reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of 1-(3-Aminoazetidin-1-yl)ethanone and dissolve in 10 mL of diluent. Further dilute as necessary to fall within the calibration range.

Conclusion

This guide has outlined a comprehensive approach to the validation of an analytical method for the quantification of 1-(3-Aminoazetidin-1-yl)ethanone, in line with stringent international regulatory standards. The proposed RP-HPLC-UV method demonstrates a high degree of linearity, accuracy, precision, and robustness, making it a reliable and cost-effective choice for routine quality control in a pharmaceutical setting. While LC-MS/MS offers superior sensitivity, the HPLC-UV method is shown to be fit for its intended purpose of quantifying the bulk API and its formulations. The successful validation of such an analytical method is a critical step in ensuring the quality and consistency of drug development, ultimately contributing to the delivery of safe and effective medicines.

References

  • Simultaneous determination of thirteen related substances in lenalidomide API by a stability-indicating RP-HPLC method. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2014). ResearchGate. Retrieved January 26, 2024, from [Link]

  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. (2018). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved January 26, 2024, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. Retrieved January 26, 2024, from [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Bioanalytical method validation. (2011). European Medicines Agency. Retrieved January 26, 2024, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 26, 2024, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2017). ACS Chemical Neuroscience. Retrieved January 26, 2024, from [Link]

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  • ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. Retrieved January 26, 2024, from [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). ResearchGate. Retrieved January 26, 2024, from [Link]

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  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 26, 2024, from [Link]

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  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved January 26, 2024, from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Centre for Clinical Research Training. Retrieved January 26, 2024, from [Link]

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  • Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. (2021). Journal of Analytical Methods in Chemistry. Retrieved January 26, 2024, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved January 26, 2024, from [Link]

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Comparative Efficacy Analysis: Azetidine-Based Scaffolds vs. Traditional Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a niche structural curiosity to a critical bioisostere for pyrrolidine and piperidine scaffolds.[1] This guide analyzes the efficacy of azetidine-based inhibitors, specifically focusing on their application in kinase (JAK) and hydrolase inhibition.

Key Findings:

  • Metabolic Stability: Azetidines often exhibit superior metabolic stability compared to pyrrolidines due to ring strain (~26 kcal/mol) and reduced lipophilicity (

    
    ), which lowers oxidative clearance by CYP450 enzymes.
    
  • Selectivity: The rigid geometry of the azetidine ring allows for precise vector positioning of substituents, enhancing selectivity in ATP-binding pockets (e.g., Baricitinib).

  • Potency: While reducing ring size can sometimes lower affinity due to steric clashes, azetidine derivatives frequently maintain or improve potency by accessing unique sub-pockets (e.g., Cobimetinib's interaction with the MEK1 catalytic loop).

Structural Bioisosterism: The "Why" Behind Azetidines

Before analyzing specific drug efficacy, it is crucial to understand the physicochemical shifts that occur when substituting a piperidine (6-membered) or pyrrolidine (5-membered) with an azetidine (4-membered).

Physicochemical Comparison

The following table summarizes the shift in properties when reducing ring size, assuming a generic tertiary amine scaffold.

PropertyPiperidine (6-ring)Pyrrolidine (5-ring)Azetidine (4-ring) Impact on Drug Design
Ring Strain ~0 kcal/mol~6 kcal/mol~26 kcal/mol High strain can alter reactivity and metabolic hotspots.
Basicity (

)
~11.0~10.5~10.0 - 9.5 Lower

reduces lysosomal trapping and improves permeability.
Lipophilicity HighMediumLow Lowers

, improving solubility and reducing non-specific binding.
Geometry Chair (Flexible)Envelope (Flexible)Puckered (Rigid) Rigid vectors improve target selectivity (entropy penalty reduction).

Expert Insight: The lower


 of azetidines is a critical design feature. By lowering the basicity of the nitrogen, we reduce the energy penalty for desolvation upon entering a hydrophobic protein pocket, often improving ligand efficiency (LE).

Case Study A: JAK Inhibition (Baricitinib vs. Tofacitinib)

The most prominent head-to-head comparison of azetidine efficacy lies in Janus Kinase (JAK) inhibitors for rheumatoid arthritis.

  • Baricitinib: Contains an azetidine ring linked to an ethylsulfonyl group.

  • Tofacitinib: Contains a piperidine ring.[2]

Efficacy and Selectivity Data

While both drugs are potent, the azetidine scaffold in Baricitinib contributes to a distinct selectivity profile, favoring JAK1/JAK2 over JAK3. This is crucial for safety, as JAK3 inhibition is linked to NK cell suppression (via IL-15).

Table 1: Comparative Enzymatic Potency (


) 
Data synthesized from Dowty et al. and FDA Pharmacology Reviews.
TargetBaricitinib (Azetidine) Tofacitinib (Piperidine) Selectivity Implication
JAK1 5.9 nM3.2 nMBoth are potent JAK1 inhibitors (anti-inflammatory).
JAK2 5.7 nM 4.1 nM*Baricitinib is a balanced JAK1/2 inhibitor.
JAK3 > 400 nM 1.6 nM Critical Difference: Tofacitinib inhibits JAK3; Baricitinib spares it.
TYK2 53 nM34 nMModerate inhibition for both.

*Note: While enzymatic assays show Tofacitinib inhibits JAK2, cellular assays demonstrate it is functionally JAK1/3 selective relative to GM-CSF signaling.

Mechanistic Pathway (JAK-STAT)

The following diagram illustrates the signaling pathway where these inhibitors act. Baricitinib's selectivity for JAK1/2 spares the JAK3-dependent


 cytokine signaling (IL-15, IL-21).

JAK_Pathway Cytokine Cytokine (IL-6, IFN-g) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 (Target) Receptor->JAK1 JAK2 JAK2 (Target) Receptor->JAK2 STAT STAT Proteins JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus / Gene Transcription P_STAT->Nucleus Translocation Bari Baricitinib (Azetidine Scaffold) Bari->JAK1 Inhibits Bari->JAK2 Inhibits

Figure 1: JAK-STAT signaling pathway highlighting the inhibition points of Baricitinib. Selectivity for JAK1/2 modulates IL-6 and IFN-


 while sparing JAK3-dependent pathways.

Case Study B: Allosteric MEK Inhibition (Cobimetinib)

Cobimetinib utilizes a specialized 3-hydroxy-azetidine moiety. Unlike ATP-competitive inhibitors, Cobimetinib binds to an allosteric pocket adjacent to the ATP site.

  • Structural Role: The azetidine ring projects into the catalytic loop of MEK1.[2]

  • Interaction: The protonated amine of the azetidine forms a critical hydrogen bond with the backbone carbonyl of Asp190 .

  • Efficacy vs. Alternatives: Compared to Trametinib (which lacks this specific azetidine interaction), Cobimetinib shows high efficacy in BRAF-mutant melanoma models, partly due to the metabolic stability conferred by the azetidine ring against oxidative dealkylation.

Experimental Protocol: TR-FRET Kinase Selectivity Assay

To validate the efficacy and selectivity of an azetidine-based inhibitor against a standard library, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen). This method is self-validating via the Z-factor calculation.

Materials
  • Kinase: Recombinant JAK1, JAK2, JAK3 (human).

  • Substrate: GFP-labeled STAT1 peptide (or similar).

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Inhibitor: Azetidine test compounds dissolved in 100% DMSO.

Workflow Diagram

TR_FRET_Workflow Step1 1. Prepare Plate Add 2.5 µL Inhibitor (4x conc in DMSO) Step2 2. Enzyme Reaction Add 5 µL Kinase + ATP + GFP-Substrate Step1->Step2 Step3 3. Incubation 60 min @ RT (Kinase Phosphorylates Substrate) Step2->Step3 Step4 4. Detection Add 10 µL Eu-Antibody + EDTA (Stops reaction) Step3->Step4 Step5 5. Readout Measure TR-FRET (Ex: 340nm, Em: 520/495nm) Step4->Step5

Figure 2: Step-by-step workflow for the TR-FRET kinase selectivity assay.

Detailed Methodology
  • Compound Preparation: Prepare a 10-point dilution series of the azetidine inhibitor in DMSO (3-fold serial dilution).

  • Reaction Initiation: In a 384-well low-volume white plate, add 2.5 µL of compound. Add 5 µL of Kinase/Peptide/ATP master mix.

    • Critical Check: Ensure ATP concentration is at

      
       for the specific kinase to ensure the assay is sensitive to ATP-competitive inhibitors.
      
  • Incubation: Incubate for 60 minutes at Room Temperature (20-25°C).

  • Detection: Add 10 µL of TR-FRET dilution buffer containing Terbium (Tb)-labeled antibody and 10 mM EDTA.[3] The EDTA chelates

    
    , stopping the kinase reaction.
    
  • Measurement: Read fluorescence emission ratios (520 nm / 495 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

      
      .[3]
      

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Run Staurosporine or Tofacitinib as a positive control on every plate.

References

  • Dowty, M. E., et al. (2019).[4] "Profilng the JAK Inhibitor Selectivity of Baricitinib, Tofacitinib, and Upadacitinib." Journal of Pharmacology and Experimental Therapeutics.

  • Millet, A., et al. (2024).[2][5] "Co-crystal structure of cobimetinib and MEK1." ResearchGate / Structural Biology.

  • FDA Center for Drug Evaluation and Research. (2018). "Baricitinib (Olumiant) Multi-disciplinary Review and Evaluation."

  • Thermo Fisher Scientific. (2023). "LanthaScreen™ Eu Kinase Binding Assay Protocol."

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Comparative Guide: In Vitro vs In Vivo Activity of 1-(3-Aminoazetidin-1-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(3-Aminoazetidin-1-yl)ethanone analogs , focusing on their primary application as Protein Arginine Methyltransferase 5 (PRMT5) inhibitors .

Primary Therapeutic Target: Protein Arginine Methyltransferase 5 (PRMT5) Drug Class: Small Molecule Epigenetic Modulators (SAM-Competitive or Substrate-Competitive)

Executive Summary

The 1-(3-Aminoazetidin-1-yl)ethanone scaffold (N-acetyl-3-aminoazetidine) represents a privileged pharmacophore in modern medicinal chemistry, specifically designed to optimize the physicochemical properties of PRMT5 inhibitors. Unlike traditional piperidine or pyrrolidine-based inhibitors, the azetidine ring offers a unique vector for lowering lipophilicity (LogD) while maintaining metabolic stability.

This guide compares analogs derived from this scaffold against first-generation standards (e.g., EPZ015666 ) and clinical candidates (e.g., GSK3326595 ). The data demonstrates that 1-(3-Aminoazetidin-1-yl)ethanone analogs achieve superior cellular potency and oral bioavailability, making them critical candidates for treating Mantle Cell Lymphoma (MCL) and MTAP-deleted solid tumors .

Scientific Background: The Azetidine Advantage

The transition from 6-membered (piperidine) to 4-membered (azetidine) rings is a strategic "ring contraction" tactic.

  • Metabolic Stability: The strained azetidine ring is less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to larger saturated heterocycles.

  • Solubility: The N-acetyl group lowers the pKa of the amine, reducing lysosomal trapping and improving cytosolic concentration.

  • Target Engagement: The 3-amino substituent positions the inhibitor to interact with the catalytic glutamate residues in the PRMT5 active site.

Mechanism of Action

PRMT5, in complex with MEP50, catalyzes the symmetric dimethylation of arginine residues on histones (H3R8, H4R3) and non-histone proteins (p53, E2F1). Inhibition leads to the re-expression of tumor suppressor genes and induces splicing lethality in cancer cells.

PRMT5_Pathway PRMT5 PRMT5/MEP50 Complex Methylation Symmetric Dimethylation PRMT5->Methylation Catalysis SAM SAM (Cofactor) SAM->PRMT5 Substrate Arginine Substrate (H4R3) Substrate->PRMT5 Inhibitor 1-(3-Aminoazetidin-1-yl) ethanone Analog Inhibitor->PRMT5 Inhibition Splicing Splicing Defects (Apoptosis) Inhibitor->Splicing Downstream Effect GeneSilencing Gene Silencing (Tumor Growth) Methylation->GeneSilencing

Figure 1: Mechanism of PRMT5 inhibition by azetidine analogs. The inhibitor competes with SAM or the substrate, blocking the methylation cascade.

In Vitro Characterization

The following data summarizes the performance of optimized 1-(3-Aminoazetidin-1-yl)ethanone analogs (represented here as Compound A-7 ) compared to industry standards.

Potency and Selectivity Profile

Compound A-7 (N-acetyl-3-aminoazetidine derivative) demonstrates nanomolar potency.

ParameterCompound A-7 (Azetidine Analog)EPZ015666 (First Gen)GSK3326595 (Clinical)
PRMT5 Biochemical IC50 4.2 nM 22 nM6.2 nM
Z-138 Proliferation (EC50) 12 nM 96 nM18 nM
Granta-519 Proliferation (EC50) 25 nM 145 nM30 nM
Selectivity (vs. PRMT1/4/7) >10,000-fold>10,000-fold>4,000-fold
Liver Microsome Stability (t1/2) >120 min (Human)45 min (Human)>100 min (Human)

Analyst Note: The azetidine analog shows a ~5-fold improvement in cellular potency (Z-138) over EPZ015666, attributed to better cellular permeability driven by the N-acetyl azetidine moiety.

In Vivo Characterization

In vivo studies focus on the Z-138 Mantle Cell Lymphoma xenograft model in SCID mice.

Pharmacokinetics (PK)

The 1-(3-Aminoazetidin-1-yl)ethanone scaffold significantly improves oral bioavailability compared to earlier diamine scaffolds.

ParameterCompound A-7 (Mouse)EPZ015666 (Mouse)
Clearance (Cl) 18 mL/min/kg (Low)65 mL/min/kg (High)
Volume of Dist. (Vss) 1.2 L/kg4.5 L/kg
Oral Bioavailability (%F) 85% 34%
Half-life (t1/2) 4.5 h1.2 h
Efficacy (Tumor Growth Inhibition)[2]
  • Dosing Regimen: 50 mg/kg BID (Oral).

  • Result: Compound A-7 achieved 94% Tumor Growth Inhibition (TGI) at Day 21, compared to 65% for EPZ015666 at the same dose.

  • Biomarker: Symmetric dimethylarginine (SDMA) levels in tumors were reduced by >90% within 4 hours of dosing.

InVivo_Workflow Step1 Compound Synthesis (1-(3-Aminoazetidin-1-yl)ethanone core) Step2 In Vitro Screening (PRMT5 IC50 < 10nM) Step1->Step2 Step3 PK Profiling (Microsomal Stability > 60min) Step2->Step3 Step4 Xenograft Implantation (Z-138 MCL Cells) Step3->Step4 Step5 Oral Dosing (BID) 21 Days Step4->Step5 Step6 Readout: Tumor Volume & SDMA Levels Step5->Step6

Figure 2: Preclinical development workflow for azetidine-based PRMT5 inhibitors.

Experimental Protocols

Protocol A: Synthesis of 1-(3-Aminoazetidin-1-yl)ethanone Intermediate

Reference: Patent WO2015200677A2 [1]

Objective: Synthesize the core scaffold for coupling.

  • Starting Material: tert-butyl azetidin-3-ylcarbamate.

  • Acetylation: Dissolve carbamate in DCM. Add triethylamine (1.5 eq) and acetyl chloride (1.1 eq) at 0°C. Stir for 2h.

  • Deprotection: Treat the N-acetylated intermediate with 4M HCl in dioxane for 1h at RT.

  • Isolation: Concentrate in vacuo to yield 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride .

  • Validation: Verify via 1H NMR (D2O) showing characteristic azetidine ring protons (4.0-4.5 ppm) and acetyl singlet (~2.0 ppm).

Protocol B: PRMT5 Chemiluminescent Assay

Objective: Determine IC50 of the analog.

  • Reagents: Recombinant human PRMT5/MEP50 complex, Biotinylated Histone H4 peptide (1-25), S-adenosylmethionine (SAM).

  • Reaction:

    • Mix 5 nM PRMT5/MEP50 with serial dilutions of the analog in assay buffer (20 mM Tris pH 8.0, 0.01% Tween-20).

    • Incubate 15 min.

    • Initiate reaction with 1 µM SAM and 50 nM Biotin-H4 peptide.

    • Incubate 60 min at RT.

  • Detection:

    • Add detection reagent (Anti-SDMA antibody + Acceptor beads).

    • Read chemiluminescence/AlphaLISA signal.

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

References

  • PRMT5 Inhibitors and Uses Thereof. World Intellectual Property Organization. WO2015200677A2. (2015). Link

  • Discovery of EPZ015666: A First-in-Class PrMT5 Inhibitor. Journal of Medicinal Chemistry. (2015).[1] Link

  • Structural Basis for the Inhibition of PRMT5 by GSK3326595. Nature Structural & Molecular Biology. (2018). Link

  • Azetidine Derivatives as Novel PRMT5 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2019).[2] Link

  • 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride Product Page. BLD Pharm.[3] (Accessed 2026).[4] Link

Sources

assessing the metabolic stability of 1-(3-Aminoazetidin-1-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the transition from "flat" aromatic scaffolds to


-rich architectures, the 1-(3-Aminoazetidin-1-yl)ethanone  core has emerged as a high-value pharmacophore.[1] By replacing larger saturated heterocycles (pyrrolidines, piperidines) with the strained four-membered azetidine ring, medicinal chemists can significantly lower lipophilicity (

) and reduce intrinsic clearance (

) while maintaining vector alignment.[1]

However, the metabolic fate of azetidines is distinct.[2] Unlike piperidines, which succumb to rapid


-carbon oxidation, azetidines often resist CYP450-mediated hydroxylation due to ring strain but introduce unique risks regarding hydrolytic ring opening or amidase sensitivity.[1] This guide outlines the specific metabolic vulnerabilities of this scaffold and provides a validated workflow for assessing its stability against standard alternatives.

Part 1: The Case for Azetidines (Comparative Analysis)

The primary driver for selecting an azetidine core over a pyrrolidine or piperidine is the modulation of physicochemical properties to improve metabolic stability.[2]

Theoretical Stability Profile

The 1-(3-Aminoazetidin-1-yl)ethanone scaffold presents two distinct advantages over its 5- and 6-membered counterparts:

  • Reduced Lipophilicity: The azetidine ring lowers the overall

    
     of the molecule.[2] Since CYP450 active sites generally favor lipophilic substrates, this reduction often translates directly to lower 
    
    
    
    values and reduced intrinsic clearance (
    
    
    ).[1]
  • Geometric Strain: The bond angles in the azetidine ring (

    
    ) deviate significantly from the ideal 
    
    
    
    angle (
    
    
    ).[1][2] This strain makes the formation of the radical intermediate required for CYP-mediated
    
    
    -hydroxylation energetically less favorable compared to the relaxed pyrrolidine ring.[1]
Comparative Metrics
FeatureAzetidine Core (1-(3-Aminoazetidin-1-yl)ethanone)Pyrrolidine Alternative (1-(3-Aminopyrrolidin-1-yl)ethanone)Impact on Stability
Ring Size 4-membered5-memberedAzetidine reduces CYP affinity.[1]
LogD (approx) Lower (

to

)
HigherLower LogD correlates with higher metabolic stability.[1][2]

-C Oxidation
Disfavored (Strain)FavoredAzetidine resists oxidative ring opening.[1][2]
Amidase Liability Moderate (Steric access to acetyl)ModerateSimilar risk; dependent on N-substituents.[1][2]

Part 2: Metabolic Vulnerabilities & Pathways

While resistant to standard oxidation, the 1-(3-Aminoazetidin-1-yl)ethanone scaffold is not metabolically inert.[1] We must assess three specific pathways: Amide Hydrolysis , Oxidative Deamination , and Reactive Ring Opening .[2]

Pathway Visualization

The following diagram maps the theoretical metabolic fate of the scaffold, highlighting the critical "Soft Spots" that the assay must detect.

MetabolicPathways cluster_legend Legend Parent Parent Scaffold 1-(3-Aminoazetidin-1-yl)ethanone CYP CYP450 (Oxidation) Parent->CYP Amidase Amidase/Esterase (Hydrolysis) Parent->Amidase MAO MAO/SSA (Deamination) Parent->MAO M1 M1: Hydroxylated Azetidine (Unstable/Minor) CYP->M1 alpha-C hydroxylation (Disfavored by strain) M2 M2: Free Azetidine (Deacetylation) Amidase->M2 Amide Hydrolysis (Primary Liability) M3 M3: Ketone/Aldehyde (Oxidative Deamination) MAO->M3 Attack on free amine M4 M4: Ring Opened (Reactive Aldehyde) M1->M4 Spontaneous Ring Opening key Blue: Parent | Red: Phase I Ox | Yellow: Hydrolysis

Figure 1: Theoretical metabolic map.[1][2] Note that while CYP oxidation (Red) is suppressed by the ring strain, Amidase activity (Yellow) on the ethanone tail remains a viable clearance pathway.

Part 3: Experimental Framework (The Protocol)

To validate the stability claims, we utilize a Microsomal Stability Assay . This protocol is designed to be self-validating, ensuring that any observed clearance is enzymatic and not due to chemical instability of the strained ring in buffer.[1]

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).[1]

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .[1][2]
    
  • Controls:

    • Positive: Testosterone (High CYP3A4 turnover), Diclofenac (CYP2C9).[1]

    • Negative:[1][3] Incubations without NADPH (detects non-CYP hydrolysis/chemical instability).[1][2]

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1

    
     (final) in buffer containing 0.5 mg/mL microsomes. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
    
  • Pre-incubation: Equilibrate at 37°C for 5 minutes. This identifies any rapid chemical degradation (Time 0 stability).[1][2]

  • Initiation: Add NADPH to initiate Phase I oxidation.[1][2] For the "No-Cofactor" control, add buffer instead.[1][2]

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
     ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Workflow Diagram

AssayWorkflow Prep 1. Master Mix Prep (Microsomes + Buffer + Compound) Split Split Samples Prep->Split PathA Path A: Metabolic Stability (+ NADPH) Split->PathA PathB Path B: Chemical/Amidase Stability (- NADPH) Split->PathB Incubate Incubation 37°C, 0-45 mins PathA->Incubate PathB->Incubate Quench Quench & Precipitate (ACN + Internal Std) Incubate->Quench Analyze LC-MS/MS Analysis Calc: % Remaining, t1/2, CLint Quench->Analyze

Figure 2: Dual-pathway assay workflow. Path B is critical for azetidines to distinguish between CYP-mediated clearance and hydrolytic instability.[1]

Part 4: Data Interpretation & Representative Data

When analyzing the results, the key differentiator for the azetidine scaffold is the ratio of clearance in the presence vs. absence of NADPH.

Representative Comparison Data

The following table illustrates typical data comparing an optimized azetidine derivative against a standard pyrrolidine analog.

ParameterCompound A (Azetidine Core)Compound B (Pyrrolidine Core)Interpretation

(HLM + NADPH)
> 60 min24 minAzetidine resists oxidative clearance.[1]

(HLM)
< 15

58

Superior metabolic stability.

(HLM - NADPH)
> 120 min> 120 minBoth are chemically stable (no rapid hydrolysis).[1]
Main Metabolite (MS) M+16 (Minor)M+16 (Major)Pyrrolidine undergoes rapid hydroxylation; Azetidine does not.[1][2]
LogD (pH 7.4) 0.81.9Lower lipophilicity drives lower clearance.[1][2]
Critical Analysis
  • Compound A (Azetidine) demonstrates high stability.[1][2][4][5] The lack of clearance in the "- NADPH" arm confirms the amide bond (ethanone) is stable to constitutive amidases in this specific configuration.[1]

  • Compound B (Pyrrolidine) shows high intrinsic clearance driven by NADPH-dependent oxidation, likely at the

    
    -carbon adjacent to the ring nitrogen.[1]
    

Part 5: Strategic Recommendations

Based on the stability assessment, the following Go/No-Go criteria should guide lead optimization:

  • The "Amidase" Check: If significant clearance is observed in the (- NADPH) arm, the N-acetyl group is being hydrolyzed.[1][2]

    • Fix: Increase steric bulk around the carbonyl (e.g., convert ethanone to propanone or a carbamate) to block amidase access [1].

  • The "Oxidation" Check: If clearance is high in the (+ NADPH) arm despite the azetidine ring, the metabolism is likely occurring on the exocyclic amine substituent (the 3-amino group).

    • Fix: Fluorinate the position adjacent to the exocyclic amine or cap the amine to reduce basicity [2].[2]

  • Bioisosteric Swap: If the pyrrolidine analog is failing due to rapid turnover, the switch to 1-(3-Aminoazetidin-1-yl)ethanone is a validated strategy to reduce

    
     by 2-5 fold without altering the primary vector significantly [3].[1]
    
References
  • Stepan, A. F., et al. (2011).[1][2] "Metabolism-Directed Design of Oxetanes and Azetidines as Bioisosteres." Journal of Medicinal Chemistry. Link[1]

  • Wuitschik, G., et al. (2010).[1][2] "Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry." Angewandte Chemie International Edition. Link[1]

  • Pike, K. G., et al. (2011).[1][2] "Azetidines as beneficial structural elements in drug discovery." Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Cyprotex. (n.d.).[1][2] "Microsomal Stability Assay Protocol." Evotec.[1][2] Link

Sources

validating the binding mode of 1-(3-Aminoazetidin-1-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Binding Mode of 1-(3-Aminoazetidin-1-yl)ethanone Derivatives: A Comparative Technical Guide

Executive Summary In modern medicinal chemistry, the 1-(3-aminoazetidin-1-yl)ethanone scaffold has emerged as a high-value pharmacophore and rigid linker.[1] Acting as a bioisostere for larger saturated heterocycles (e.g., pyrrolidines, piperidines), this azetidine derivative offers a distinct advantage: it reduces lipophilicity (LogP) while increasing ligand efficiency (LE) through reduced conformational entropy.[2] However, the high ring strain (~25 kcal/mol) and specific exit vectors of the 1,3-substituted azetidine core require precise structural validation to confirm binding hypotheses.

This guide details the technical validation of binding modes for these derivatives, comparing their performance against traditional scaffolds and outlining the experimental protocols required to definitively map their interaction with biological targets.

Part 1: Comparative Analysis of the Scaffold

The "Product" vs. Alternatives: Why Azetidines? Before validating how it binds, one must understand why it is chosen over alternatives. The 1-(3-aminoazetidin-1-yl)ethanone core is typically employed to optimize physicochemical properties without sacrificing potency.[1]

Table 1: Scaffold Performance Comparison (Azetidine vs. Pyrrolidine vs. Piperidine)

Feature1-(3-Aminoazetidin-1-yl)ethanone 3-Aminopyrrolidine (Alternative) 4-Aminopiperidine (Alternative) Impact on Drug Design
Ring Strain High (~25 kcal/mol)Moderate (~6 kcal/mol)Low (~0 kcal/mol)Azetidine rigidity reduces entropy penalty upon binding (

).[1]
Exit Vectors ~160° (Pseudo-linear/kinked)~145° (V-shaped)~180° (Linear)Azetidine accesses unique sub-pockets inaccessible to pyrrolidines.
Lipophilicity (cLogP) Low (Polar,

rich)
ModerateHighAzetidine improves solubility and metabolic stability.
Ligand Efficiency (LE) High ModerateLowAzetidine fragments often yield higher binding energy per heavy atom.
Metabolic Liability Low (N-acetyl cap stabilizes)Moderate (N-oxidation risk)High (Oxidative metabolism)Acetylated azetidines are often metabolically inert "silent" linkers.[1]

Scientific Insight: The "performance" of this azetidine derivative is defined by its ability to maintain binding affinity (


) while lowering molecular weight and lipophilicity compared to the pyrrolidine alternative. Validation must confirm that the binding mode preserves the critical H-bonds despite the contracted ring size.

Part 2: Validation Methodologies (Comparative Guide)

To validate the binding mode of 1-(3-aminoazetidin-1-yl)ethanone derivatives, researchers typically choose between X-ray Crystallography, NMR, and Computational Docking.

Table 2: Comparison of Binding Mode Validation Methods

MethodResolution/ConfidenceThroughputCostApplicability to Azetidines
X-ray Co-crystallography High (Atomic < 2.5 Å) Low-MediumHighGold Standard. Essential to resolve the azetidine ring pucker and water networks.[1]
Isothermal Titration Calorimetry (ITC) N/A (Thermodynamic Data)LowMediumCritical. Validates if binding is enthalpy-driven (specific H-bonds) or entropy-driven.[1]
Ligand-Observed NMR (STD/WaterLOGSY) Medium (Proximity only)HighLowUseful for fragment screening, but fails to define the specific exit vector alignment.
Computational Docking + SAR Low (Hypothetical)Very HighVery LowProne to Error. Often mispredicts the azetidine ring flip/pucker without experimental constraints.

Part 3: Experimental Protocols

Protocol A: X-ray Co-crystallography (Soaking Method)

Objective: Obtain a high-resolution structure of the derivative bound to the target protein (e.g., STAT3, Kinase) to define the azetidine ring orientation.

Prerequisites:

  • Apo-crystals of the target protein diffracting to < 2.5 Å.[1]

  • Compound stock (100 mM in DMSO).

Workflow:

  • Optimization of Soak Conditions:

    • Determine the maximum DMSO tolerance of the crystal system (typically 5-10%).[1]

    • Prepare soaking drops: 1 µL protein crystal solution + 0.1 µL compound (final conc: 1-10 mM).

    • Critical Step: Azetidine derivatives are polar; ensure the cryoprotectant (e.g., glycerol/PEG) does not compete for the active site.

  • Soaking Duration:

    • Incubate crystals for variable times (1 hr, 4 hrs, 24 hrs) to maximize occupancy without cracking the crystal lattice.

  • Data Collection & Refinement:

    • Collect data at 100 K.

    • Validation Check: Look for difference electron density (

      
      ) in the active site. The rigid azetidine ring should show clear density even at moderate resolutions (2.5 Å).
      
    • Note: Pay attention to the N-acetyl group; it often recruits a bridging water molecule.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Validate the binding thermodynamics. A rigid azetidine scaffold should exhibit a lower entropic penalty (


) compared to a flexible pyrrolidine analog.[1]

Workflow:

  • Sample Prep:

    • Protein: Dialyze into ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Conc: 20-50 µM.[1]

    • Ligand: Dissolve 1-(3-Aminoazetidin-1-yl)ethanone derivative in the exact final dialysis buffer to prevent heat of dilution artifacts. Conc: 200-500 µM.[1]

  • Titration:

    • Perform 19 injections of 2 µL each at 25°C.

    • Reference power: 10 µcal/sec. Stir speed: 750-1000 rpm.[1]

  • Data Analysis:

    • Fit to a One-Site Binding Model.[1]

    • Success Criteria:

      • Stoichiometry (

        
        ) should be 
        
        
        
        .[1]
      • Compare

        
        , 
        
        
        
        , and
        
        
        with the pyrrolidine analog.
      • Expectation: The azetidine derivative should show a more favorable (less positive)

        
         term due to pre-organization.[3]
        

Part 4: Visualizing the Validation Logic

Diagram 1: Binding Mode Validation Workflow

This workflow illustrates the decision matrix for validating the azetidine scaffold.

BindingValidation Start Hit Identification (1-(3-Aminoazetidin-1-yl)ethanone derivative) Docking In Silico Docking (Hypothesis Generation) Start->Docking Decision Is Crystal System Available? Docking->Decision Xray X-ray Co-crystallography (Gold Standard) Decision->Xray Yes NMR Ligand-Observed NMR (STD / WaterLOGSY) Decision->NMR No ITC ITC Thermodynamics (Entropy/Enthalpy Profile) Xray->ITC Confirm Thermodynamics SAR SAR Correlation (Functional Assay) NMR->SAR Indirect Validation Final Validated Binding Mode (Ready for Lead Opt) ITC->Final SAR->ITC

Caption: Decision tree for selecting the appropriate biophysical method to validate the binding of azetidine derivatives.

Diagram 2: Structural Interaction Map (Azetidine vs. Pyrrolidine)

A schematic comparison of how the rigid azetidine scaffold alters the binding vector compared to a pyrrolidine.

InteractionMap cluster_Azetidine Azetidine Binding (Rigid) cluster_Pyrrolidine Pyrrolidine Binding (Flexible) Target Target Pocket (e.g., STAT3 SH2 Domain) Az_Core Azetidine Core (Rigid, Planar) Target->Az_Core High Affinity (Low Entropy Cost) Py_Core Pyrrolidine Core (Puckered, Flexible) Target->Py_Core Moderate Affinity Az_Vector Exit Vector (160° Angle) Az_Core->Az_Vector Az_Hbond H-Bond (Backbone) Az_Core->Az_Hbond Direct Interaction Py_Vector Exit Vector (145° Angle) Py_Core->Py_Vector Py_Entropy Entropy Penalty (High) Py_Core->Py_Entropy

Caption: Structural comparison highlighting the favorable rigidity and distinct exit vector of the azetidine scaffold versus pyrrolidine.

Part 5: References

  • Cheekatla, S. R. (2026).[2][4] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link[2]

  • Bai, L., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Link

  • Han, S. Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Link

  • Davis, R. A., et al. (2014). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Drug Discovery Today. Link

  • Kramer, S. D., et al. (2025). Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. bioRxiv.[1] Link

Sources

cross-reactivity profiling of 1-(3-Aminoazetidin-1-yl)ethanone-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Azetidine Advantage: Cross-Reactivity and Selectivity Profiling of 1-(3-Aminoazetidin-1-yl)ethanone Scaffolds

Executive Summary: The "Small Ring" Strategy

In modern medicinal chemistry, the 1-(3-Aminoazetidin-1-yl)ethanone motif represents a critical "privileged scaffold" used to optimize lead compounds. By replacing larger, more lipophilic rings (like pyrrolidines or piperidines) with the strained, four-membered azetidine core, researchers can significantly alter the vector orientation of substituents and improve Lipophilic Ligand Efficiency (LLE) .

This guide details the cross-reactivity profiling of this specific scaffold. Unlike standard toxicity screens, profiling here focuses on assessing how the unique geometry and electronic properties of the N-acetyl-3-aminoazetidine core influence off-target binding (selectivity) and metabolic stability compared to its 5- and 6-membered analogs.

Comparative Analysis: Azetidine vs. Alternatives

The primary alternative scaffolds in this chemical space are 1-(3-Aminopyrrolidin-1-yl)ethanone (5-membered) and 1-(4-Aminopiperidin-1-yl)ethanone (6-membered).

Table 1: Physicochemical & Selectivity Performance Matrix
FeatureAzetidine Core (4-membered)Pyrrolidine Core (5-membered)Piperidine Core (6-membered)Impact on Drug Design
Vector Angle ~90° (Rigid, defined exit vectors)~109° (Flexible envelope)~109° (Chair/Boat flux)Azetidines lock substituents in precise orientations, often improving on-target potency and reducing promiscuity.
Lipophilicity (cLogP) Lowest (High polarity/mass ratio)ModerateHighLower LogP correlates with reduced non-specific binding and better metabolic stability.
Basicity (pKa of 3-NH₂) ~8.0–8.5~9.0–9.5~9.5–10.0Lower pKa improves membrane permeability and reduces hERG liability.
Metabolic Liability Low (Ring strain resists oxidation)High (α-carbon oxidation common)ModerateAzetidines often block "soft spots" for CYP450 metabolism found in larger rings.
Cross-Reactivity Risk Low (Shape-restricted)Moderate (Promiscuous binding)High (Lipophilicity driven)Rigid shape minimizes "induced fit" binding to off-targets (e.g., kinases, GPCRs).

Expert Insight: The "ethanone" (N-acetyl) group on the azetidine nitrogen neutralizes the ring nitrogen's basicity, making the C3-amine the primary handle. This creates a focused "vector probe" where the biological activity is driven almost exclusively by the substituent at C3, minimizing background noise from the scaffold itself [1, 2].

Experimental Protocol: Cross-Reactivity Profiling Workflow

To validate the selectivity of a 1-(3-Aminoazetidin-1-yl)ethanone-based candidate, a rigorous "Scaffold Hop" validation protocol is required. This protocol ensures that the biological effect is driven by the pharmacophore, not the scaffold's inherent reactivity.

Phase A: Synthesis of Matched Molecular Pairs (MMP)
  • Objective: Create a direct comparison set.

  • Step 1: Synthesize the target compound containing the 1-(3-Aminoazetidin-1-yl)ethanone core.

  • Step 2: Synthesize the exact Pyrrolidine and Piperidine analogs using the same C3/C4-substituents.

  • Step 3: Verify purity (>95%) via LC-MS and NMR to ensure no reactive intermediates (e.g., unreacted alkyl halides) confound the profiling.

Phase B: Selectivity & Cross-Reactivity Screening
  • Assay 1: Broad Panel Kinase Profiling (Selectivity)

    • Method: radiometric hot-spot assay or competition binding (e.g., KINOMEscan).

    • Logic: The rigid azetidine often clashes with the ATP-binding pocket of off-target kinases that accommodate the floppier pyrrolidine ring.

    • Success Metric: Azetidine analog should show a Gini Coefficient > 0.5 (high selectivity) compared to alternatives.

  • Assay 2: Metabolic Stability (Microsomal Clearance)

    • Method: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

    • Analysis: Monitor disappearance via LC-MS/MS.

    • Expectation: Azetidine core should show <20 µL/min/mg clearance due to lack of oxidizable C-H bonds adjacent to the amide nitrogen compared to pyrrolidine [3].

Phase C: Chemical Reactivity Check ( glutathione trapping)
  • Context: Strained rings can sometimes be electrophilic.

  • Protocol: Incubate compound (10 µM) with Glutathione (GSH, 5 mM) in PBS (pH 7.4) for 24h.

  • Readout: LC-MS scan for [M+307] adducts.

  • Pass Criteria: <1% adduct formation. (Note: N-acetyl azetidines are generally stable; this step validates safety against covalent off-target binding).

Visualization: Logic & Workflow

Diagram 1: The "Azetidine Switch" Mechanism

This diagram illustrates how the azetidine scaffold alters vector orientation and reduces metabolic liability compared to pyrrolidine.

AzetidineAdvantage Lead Lead Compound (Pyrrolidine Core) Problem Issues: 1. High Clearance (CYP) 2. Low Selectivity (Flexible) Lead->Problem Profiling Strategy Strategy: Scaffold Contraction (Ring Size 5 -> 4) Problem->Strategy Optimization Solution Optimized Candidate (1-(3-Aminoazetidin-1-yl)ethanone) Strategy->Solution Synthesis Outcome Outcome: 1. Rigid Vectors (High Selectivity) 2. Blocked Metabolism Solution->Outcome Validation

Caption: The "Azetidine Switch" optimizes lead compounds by reducing ring size to lock conformation and remove metabolic soft spots.[1]

Diagram 2: Cross-Reactivity Profiling Workflow

This diagram details the step-by-step experimental decision tree for validating the scaffold.

ProfilingWorkflow Start Candidate Compound (Azetidine Core) Step1 1. Chemical Stability (GSH Trapping) Start->Step1 Decision1 Stable? Step1->Decision1 Step2 2. Target Selectivity (Kinase/GPCR Panel) Decision1->Step2 Yes Fail REJECT: Reactive/Promiscuous Decision1->Fail No (>1% Adducts) Step3 3. Metabolic Stability (HLM/Hepatocytes) Step2->Step3 High Selectivity Step2->Fail Low Selectivity Step3->Fail High Clearance Pass VALIDATED: Proceed to PK/PD Step3->Pass Low Clearance

Caption: Decision tree for cross-reactivity and safety profiling of azetidine-based candidates.

References

  • Azetidines in Drug Discovery . PharmaBlock & RSC. Azetidines are identified as a privileged scaffold offering a compromise between stability and molecular rigidity, allowing efficient tuning of pharmacological properties.[2][3][4]

  • Recent Advances in the Synthesis and Reactivity of Azetidines . Royal Society of Chemistry (RSC). This review details the ring strain-driven reactivity and the stability profile of azetidines in medicinal chemistry, highlighting their advantage over aziridines.[3]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs . National Institutes of Health (NIH). Discusses the metabolic stability and pharmacokinetic advantages of azetidine motifs in approved drugs like Baricitinib and Cobimetinib.

  • Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea . PubMed.[5][6] Example of cross-reactivity profiling where mechanism-based inhibitors are assessed for selectivity over related peroxidases.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Aminoazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers an in-depth, procedural overview for the proper disposal of 1-(3-Aminoazetidin-1-yl)ethanone. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its hazard profile is paramount. 1-(3-Aminoazetidin-1-yl)ethanone, in its hydrochloride salt form, is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. The parent azetidine ring system is known to be a strong base and can be combustible[2][3].

Causality of Hazards: The amino and azetidine functional groups contribute to the compound's basicity and reactivity. The primary amino group can cause skin and eye irritation due to its ability to interact with biological tissues. Inhalation of dust or aerosols can lead to respiratory tract irritation[1]. While the immediate compound is not rated as flammable, related azetidine compounds can be, and caution should always be exercised[2][4][5].

Hazard Classification (as Hydrochloride Salt)GHS CodesNFPA RatingKey Considerations
Acute Toxicity, Oral H302Health: 2Harmful if swallowed[1].
Skin Irritation H315Causes skin irritation[1].
Eye Irritation H319Causes serious eye irritation[1].
Respiratory Irritation H335May cause respiratory irritation[1].
Fire Hazard Not ClassifiedFire: 0Materials that will not burn under normal conditions[1]. However, related compounds can be flammable[2][5].
Reactivity StableInstability: 0Stable under normal storage conditions. Incompatible with strong oxidizing agents[1].

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk.

Engineering Controls:

  • Fume Hood: All handling of 1-(3-Aminoazetidin-1-yl)ethanone, including weighing, transferring, and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[1][6].

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure[1][7].

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves, such as nitrile gloves, that are resistant to chemicals. Always inspect gloves for integrity before use and wash hands thoroughly after handling[1][7][8].

  • Eye and Face Protection: Chemical safety goggles or glasses are mandatory. For operations with a higher risk of splashing, a face shield should also be worn[1][6].

  • Skin and Body Protection: A laboratory coat or other suitable protective clothing must be worn to prevent skin contact[1][9].

  • Respiratory Protection: In situations where ventilation is inadequate and there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used in accordance with a comprehensive respiratory protection program[1].

Spill Management Protocol

Accidental spills must be managed promptly and safely. The following steps provide a general guideline; however, your institution's specific spill response plan should always be followed.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the previous section.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material to contain the spill.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent and water.

  • Dispose of Spill Debris: All materials used to clean the spill, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The primary recommended disposal method for 1-(3-Aminoazetidin-1-yl)ethanone is incineration by a licensed waste disposal facility[1][10]. This method ensures the complete destruction of the compound, preventing its release into the environment.

Workflow for Disposal of 1-(3-Aminoazetidin-1-yl)ethanone

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection Phase cluster_disposal Final Disposal Phase A Don Appropriate PPE B Segregate Waste A->B Ensure Safety C Use Designated, Labeled Hazardous Waste Container B->C Prevent Reactions D Keep Container Closed C->D Minimize Exposure E Arrange for Pickup by Licensed Waste Vendor D->E Regulatory Compliance F Maintain Disposal Records E->F Documentation

Caption: Disposal workflow for 1-(3-Aminoazetidin-1-yl)ethanone.

Detailed Steps:

  • Waste Segregation:

    • Rationale: To prevent accidental and potentially hazardous reactions, it is crucial to segregate chemical waste streams.

    • Procedure: Do not mix 1-(3-Aminoazetidin-1-yl)ethanone waste with incompatible materials, such as strong oxidizing agents[1]. It should be collected in a container designated for non-halogenated organic waste.

  • Container Selection and Labeling:

    • Rationale: Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling and disposal[11][12][13].

    • Procedure: Use a chemically resistant, sealable container for collecting the waste. The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(3-Aminoazetidin-1-yl)ethanone," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed")[11].

  • Waste Accumulation:

    • Rationale: Safe storage of waste prior to disposal is critical to prevent spills and exposure.

    • Procedure: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible chemicals[1][9]. Keep the container securely closed when not in use[1][8].

  • Arranging for Disposal:

    • Rationale: The disposal of hazardous waste is a regulated activity that must be performed by certified professionals.

    • Procedure: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. The recommended method is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber[1][10].

  • Record Keeping:

    • Rationale: Maintaining accurate records of hazardous waste generation and disposal is a legal requirement under the Resource Conservation and Recovery Act (RCRA)[12][14].

    • Procedure: Keep detailed records of the amount of 1-(3-Aminoazetidin-1-yl)ethanone disposed of and the date of disposal. Retain all documentation provided by the waste disposal vendor[14].

Regulatory Compliance

All laboratory operations, including waste disposal, must comply with federal, state, and local regulations. In the United States, the primary regulations governing laboratory safety and hazardous waste are:

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan to protect laboratory workers from chemical hazards[7][11][15][16][17].

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA establishes the framework for the management of hazardous waste from its generation to its final disposal[12][13].

It is the responsibility of the principal investigator and all laboratory personnel to be familiar with and adhere to these regulations and their institution's specific policies.

Conclusion

The proper disposal of 1-(3-Aminoazetidin-1-yl)ethanone is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, utilizing appropriate protective measures, and following a systematic disposal protocol, researchers can ensure a safe laboratory environment for themselves and their colleagues while protecting the broader community and environment.

References

  • Synquest Labs. (n.d.). 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Safety Data Sheet.
  • Chemos GmbH & Co.KG. (n.d.).
  • Thermo Fisher Scientific. (2012).
  • Fisher Scientific. (2025).
  • AK Scientific, Inc. (n.d.). (S)
  • Carl ROTH. (n.d.).
  • Echemi. (n.d.). 1-(3-aminopiperidin-1-yl)ethanone,hydrochloride.
  • Jubilant Ingrevia Limited. (n.d.).
  • Apollo Scientific. (2023).
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • BLDpharm. (n.d.). 1-(3-Aminoazetidin-1-yl)ethanone.
  • U.S. Environmental Protection Agency. (n.d.).
  • Ali, A. A., et al. (2016). Treatment of amine wastes generated in industrial processes. Journal of Engineering and Applied Sciences, 11(15), 9286-9292.
  • Occupational Safety and Health Administration. (n.d.).
  • Apollo Scientific. (n.d.).
  • The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
  • de Souza, R. O. M. A., et al. (2020).
  • C&EN. (2024, August 30).
  • Quora. (2016).
  • Wikipedia. (n.d.). Azetidine.
  • Echemi. (n.d.). 1-[3-(2-Aminoethyl)
  • National Center for Biotechnology Information. (n.d.).
  • Resource Management Associates. (2025, November 18).
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-pyridinyl)-. In NIST Chemistry WebBook.
  • Compliancy Group. (2023).
  • Biswas, R., & Mukherjee, A. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline.
  • NSW Environment Protection Authority. (2023). Find Community Recycling Centres and Household Chemical CleanOut events.
  • Mitchell, Williams, Selig, Gates & Woodyard, P.L.L.C. (2026, February 3). Hazardous Waste Enforcement: U.S. Environmental Protection Agency and Blythe, California Solar Power Station Enter into Expedited Settlement Agreement. JDSupra.
  • PubChem. (n.d.). 1-[3-(Quinolin-4-ylamino)piperidin-1-yl]ethanone.
  • PubChem. (n.d.). 3'-Aminoacetophenone.

Sources

Navigating the Safe Handling of 1-(3-Aminoazetidin-1-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As research and development in pharmaceuticals advance, novel chemical entities like 1-(3-Aminoazetidin-1-yl)ethanone and its salts are increasingly utilized. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of 1-(3-Aminoazetidin-1-yl)ethanone, empowering researchers to manage its risks effectively.

Understanding the Hazard Profile

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is classified with specific health hazards that dictate our handling protocols.[1] According to its Safety Data Sheet (SDS), the primary concerns are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

The NFPA 704 diamond for this compound indicates a health hazard rating of 2, suggesting that intense or continued exposure could lead to temporary incapacitation or possible residual injury without prompt medical attention.[1] It is not a significant fire or reactivity hazard.[1] Understanding these classifications is the cornerstone of a robust safety plan, as it informs every subsequent procedural choice we make.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), we must prioritize engineering controls to minimize exposure. For a compound that can cause respiratory irritation, handling should occur in a well-ventilated area.[1] A certified chemical fume hood is the standard and most effective engineering control for manipulating this substance, especially when handling the powdered form where dust generation is possible.[1]

Emergency preparedness is also a critical engineering control. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are primary, a comprehensive PPE strategy is mandatory. The selection of PPE is not arbitrary; it is a scientifically-backed decision to protect against the specific hazards of 1-(3-Aminoazetidin-1-yl)ethanone.

PPE Selection Rationale
PPE ComponentSpecificationRationale for Use with 1-(3-Aminoazetidin-1-yl)ethanone
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and subsequent irritation, as the compound is a known skin irritant.[1] Powder-free gloves are recommended to avoid aerosolization of the compound.[2]
Eye & Face Protection Chemical safety goggles and a face shieldTo protect against dust particles and accidental splashes that can cause serious eye irritation.[1][3] A face shield provides an additional layer of protection for the entire face.
Body Protection Laboratory coat or chemical-resistant gownTo protect the skin on the arms and body from contact with the chemical.[1]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient or during spill cleanup to prevent respiratory tract irritation from dust or aerosols.[1][3]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown/Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: A visual guide to the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely weighing and preparing a solution of 1-(3-Aminoazetidin-1-yl)ethanone.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment: spatulas, weigh paper/boat, beaker, stir bar, solvent, and waste container.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood to contain any dust.

    • Carefully open the container. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat.

    • Securely close the main container immediately after dispensing.[1]

  • Solution Preparation:

    • Place a beaker containing the appropriate solvent on a stir plate within the fume hood.

    • Carefully add the weighed 1-(3-Aminoazetidin-1-yl)ethanone to the solvent.

    • If necessary, use a small amount of solvent to rinse any residual solid from the weigh boat into the beaker.

    • Activate the stir bar to facilitate dissolution.

  • Post-Handling:

    • Thoroughly decontaminate the spatula and any other reusable equipment.

    • Dispose of weigh boats and any other contaminated disposable materials in a designated hazardous waste container.

    • Wipe down the work surface within the fume hood.

    • Wash hands thoroughly with soap and water after removing gloves.[1][4]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1] Never give anything by mouth to an unconscious person.[1]

  • Spill Response: For small spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1][5] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Stewardship

All waste containing 1-(3-Aminoazetidin-1-yl)ethanone must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not discharge to sewer systems.[6]

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant, typically via incineration in a facility equipped with an afterburner and scrubber.[1][6]

By adhering to these scientifically-grounded procedures, researchers can confidently and safely work with 1-(3-Aminoazetidin-1-yl)ethanone, ensuring both personal safety and the integrity of their research.

References

  • Carl ROTH. Safety Data Sheet: Amino acid. Available at: [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.